molecular formula C14H17NO2 B167230 Benzyl 4-methylenepiperidine-1-carboxylate CAS No. 138163-12-9

Benzyl 4-methylenepiperidine-1-carboxylate

Cat. No.: B167230
CAS No.: 138163-12-9
M. Wt: 231.29 g/mol
InChI Key: FQLKVNIQHUASLU-UHFFFAOYSA-N
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Description

Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9) is a high-purity piperidine derivative offered as a liquid for research and development. This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry. It is particularly valuable in the structure-activity relationship (SAR) study of piperidine-based inhibitors, such as those targeting the MenA enzyme in Mycobacterium tuberculosis, where the 4-methylenepiperidine central scaffold is a crucial structural feature . The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, making this reagent a foundational starting material for the synthesis of more complex molecules, including the preparation of 4-methylenepiperidine or its acid addition salts . Stored in an inert atmosphere at 2-8°C, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLKVNIQHUASLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573572
Record name Benzyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138163-12-9
Record name Benzyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 4-methylenepiperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Benzyl 4-methylenepiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details quantitative physical data, outlines relevant experimental protocols for their determination, and presents a logical workflow for compound analysis.

Compound Overview

This compound is a chemical compound identified by the CAS Number 138163-12-9 .[1][2][3] It is also known by several synonyms, including 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester, and benzyl 4-methylidenepiperidine-1-carboxylate.[1][4] This compound has a molecular formula of C14H17NO2 and a molecular weight of approximately 231.29 g/mol .[1][3][4] At room temperature, it exists in a liquid physical form.[3] For preservation, it is recommended to be stored under an inert atmosphere at a temperature between 2-8°C.[3]

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C14H17NO2[1][4]
Molecular Weight 231.29 g/mol [1][3][4]
CAS Number 138163-12-9[1][2][3]
Physical Form Liquid[3]
Boiling Point 346.1 ± 41.0 °C at 760 mmHg 146 °C at 1 Torr[1][2][4]
Density 1.114 g/cm³ 1.1 ± 0.1 g/cm³[1][2]
Flash Point 163.1 ± 27.6 °C[1][2]
Refractive Index 1.559[1][2]
Vapor Pressure 0 mmHg at 25°C[1][2]
Purity 96% - 98%[2][3]

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. The methodologies outlined below are general protocols applicable for the characterization of organic compounds like this compound.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.[5]

  • Apparatus: A round-bottom flask, heating mantle, still head, thermometer, condenser, and a receiving flask.

  • Procedure:

    • Place a measured volume of the liquid (e.g., 10 mL) into the round-bottom flask.[5]

    • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the still head to accurately measure the temperature of the vapor.[5]

    • Begin heating the flask. As the liquid boils, the vapor will rise, and the temperature reading on the thermometer will increase sharply and then stabilize.[5]

    • Record the stable temperature as the boiling point. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[5]

    • It is crucial to note the atmospheric pressure at which the boiling point is measured, as it significantly affects the result. For measurements not taken at standard pressure (760 mmHg), a pressure correction is necessary.

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

  • Apparatus: A calibrated volumetric flask or graduated cylinder and an analytical balance.

  • Procedure:

    • Measure the mass of the empty, clean, and dry volumetric flask (m1).

    • Dispense a precise volume of this compound into the flask (e.g., 5.00 mL).

    • Measure the total mass of the flask and the liquid (m2).

    • Calculate the mass of the liquid by subtraction (m_liquid = m2 - m1).

    • The density (ρ) is calculated by dividing the mass of the liquid by its volume (V): ρ = m_liquid / V.

    • The measurement should be performed at a controlled temperature, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard substance with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the temperature to stabilize, as the refractive index is temperature-dependent.

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index value directly from the instrument's scale.

Logical Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or uncharacterized compound in a research setting.

G cluster_0 Compound Acquisition & Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural & Spectroscopic Analysis cluster_3 Data Consolidation & Reporting A Obtain/Synthesize Compound B Purity Analysis (e.g., HPLC, GC-MS) A->B C Determine Boiling Point B->C D Measure Density B->D E Measure Refractive Index B->E G Assess Solubility B->G H NMR Spectroscopy (1H, 13C) B->H I Mass Spectrometry (MS) B->I J Infrared (IR) Spectroscopy B->J K Compile Data C->K D->K E->K F Determine Melting Point (if solid) G->K H->K I->K J->K L Generate Technical Report / Whitepaper K->L

Workflow for Compound Characterization

References

In-Depth Technical Guide: Benzyl 4-methylenepiperidine-1-carboxylate (CAS: 138163-12-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-methylenepiperidine-1-carboxylate, a versatile building block in medicinal chemistry. This document outlines its chemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics.

Core Chemical Information

PropertyValueReference
CAS Number 138163-12-9[1]
Molecular Formula C₁₄H₁₇NO₂[2][3]
Molecular Weight 231.29 g/mol [2][3]
IUPAC Name This compound
Synonyms 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester[2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 146 °C at 1 Torr[3]
Density 1.11 ± 0.1 g/cm³ (Predicted)[3]
Storage 2-8°C[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Wittig reaction, a well-established method for alkene synthesis from carbonyl compounds. This specific synthesis involves the reaction of Benzyl 4-oxopiperidine-1-carboxylate with a phosphorus ylide generated from methyltriphenylphosphonium bromide.

Experimental Workflow: Synthesis of this compound

G cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction A Methyltriphenylphosphonium bromide in dry THF B Strong Base (e.g., n-BuLi or NaHMDS) at low temperature A->B Addition C Phosphorus Ylide (Methylenetriphenylphosphorane) B->C Deprotonation D Benzyl 4-oxopiperidine-1-carboxylate in dry THF E Phosphorus Ylide (from Part 1) D->E Addition F Reaction Mixture E->F Reaction G Quenching (e.g., with saturated aq. NH4Cl) F->G Processing H Work-up and Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate (CAS: 19099-93-5)

  • Methyltriphenylphosphonium bromide (CAS: 1779-49-3)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Wittig Reagent (Phosphorus Ylide):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of a strong base such as n-butyllithium in hexanes or sodium bis(trimethylsilyl)amide in THF (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will dissolve, and a characteristic orange-red color of the ylide should appear.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF.

    • Cool this solution to 0°C.

    • Slowly transfer the prepared phosphorus ylide solution to the solution of the ketone via cannula.

    • Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data (Predicted and from Closely Related Analogs)

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the benzyl protons (aromatic region ~7.3 ppm, CH₂ ~5.1 ppm), the methylene protons of the exocyclic double bond (~4.7 ppm), and the piperidine ring protons (allylic and aliphatic regions).
¹³C NMR Peaks for the benzyl group carbons (aromatic and benzylic), the sp² carbons of the double bond, and the sp³ carbons of the piperidine ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₇NO₂).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry due to the presence of the 4-methylenepiperidine moiety. This structural motif is found in a variety of biologically active compounds and serves as a key building block for the synthesis of more complex molecules.[4]

The piperidine ring can adopt various conformations, allowing for the spatial arrangement of substituents to interact with biological targets. The exocyclic double bond provides a site for further chemical modifications, such as hydrogenation, hydroboration-oxidation, or Michael additions, enabling the generation of diverse chemical libraries for drug screening.

Logical Relationship in Drug Discovery

G A This compound (CAS: 138163-12-9) B Versatile Building Block A->B is a C Chemical Modifications B->C enables D Diverse Chemical Library C->D generates E High-Throughput Screening D->E input for F Hit Identification E->F leads to G Lead Optimization F->G progresses to H Drug Candidate G->H results in

Caption: Role as a building block in the drug discovery pipeline.

The 4-methylenepiperidine scaffold has been incorporated into molecules targeting a range of biological pathways and receptors. Its utility lies in its ability to introduce conformational constraint and provide vectors for substituent placement to optimize potency and selectivity. The N-benzyl-1-carboxylate protecting group can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility. The introduction of chiral centers into the piperidine ring can also be explored to enhance biological activity and selectivity.[5]

While specific biological activity data for the title compound is not publicly available, its importance as a synthetic intermediate is well-established in the context of developing novel therapeutics. Researchers and drug development professionals can utilize this compound as a starting point for the synthesis of proprietary molecules with potential applications in various disease areas.

References

Spectral Analysis of Benzyl 4-methylenepiperidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data and general experimental protocols for the characterization of Benzyl 4-methylenepiperidine-1-carboxylate. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the expected spectral characteristics and provides standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
CAS Number 138163-12-9
Appearance Colorless to light yellow liquid
Boiling Point 146 °C at 1 Torr
Density 1.11 ± 0.1 g/cm³ (Predicted)

Spectral Data Summary

While specific experimental spectral data is not widely available in the public domain, the following tables summarize the expected signals based on the chemical structure of this compound. These predictions are based on standard chemical shift values and fragmentation patterns.

¹H NMR (Proton NMR) Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35m5HAr-H
~5.15s2HO-CH ₂-Ph
~4.80s2HC=CH
~3.50t4HN-(CH ₂)₂
~2.25t4HC-(CH ₂)₂-C=
¹³C NMR (Carbon NMR) Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~155C =O (Carbamate)
~145C =CH₂
~137Ar-C (Quaternary)
~128.5Ar-C H
~128Ar-C H
~127.5Ar-C H
~109C=C H₂
~67O-C H₂-Ph
~45N-(C H₂)₂
~35C-(C H₂)₂-C=
IR (Infrared) Spectral Data (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3030C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
~1700C=O stretch (Carbamate)
~1650C=C stretch (Alkene)
~1420C-N stretch
~1240C-O stretch
MS (Mass Spectrometry) Data (Predicted)
m/zFragment
231[M]⁺ (Molecular Ion)
149[M - C₆H₅CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • LC-MS: Alternatively, inject the sample onto a liquid chromatography column for separation prior to introduction into the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between different spectroscopic techniques in molecular characterization.

Spectral_Data_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectral Data Acquisition and Analysis.

Spectral_Data_Logic cluster_info Information Derived from Spectral Data Molecule This compound MS_Info Molecular Weight & Fragmentation Pattern Molecule->MS_Info IR_Info Functional Groups Present (C=O, C=C, C-O, C-N) Molecule->IR_Info NMR_Info Carbon-Hydrogen Framework Connectivity & Environment Molecule->NMR_Info Verified_Structure Verified Chemical Structure MS_Info->Verified_Structure IR_Info->Verified_Structure NMR_Info->Verified_Structure

Caption: Logical Relationship of Spectral Data for Structural Verification.

Benzyl 4-methylenepiperidine-1-carboxylate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl 4-methylenepiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in the laboratory. The N-benzyl piperidine moiety is a frequently utilized scaffold in drug design, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets[1]. This specific derivative, featuring a reactive exocyclic methylene group, offers a versatile handle for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure.

  • IUPAC Name: this compound

  • Synonyms: benzyl 4-methylidenepiperidine-1-carboxylate, 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester[2]

  • CAS Number: 138163-12-9[2][3][4][5]

  • Molecular Formula: C₁₄H₁₇NO₂[2][4]

  • Molecular Weight: 231.29 g/mol [4]

Molecular Structure

The structure consists of a piperidine ring with a methylene group at the 4-position. The ring nitrogen is protected with a benzyloxycarbonyl (Cbz or Z) group, a common carbamate protecting group in organic synthesis.

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

A summary of key physical properties is crucial for experimental planning, including solvent selection and reaction setup.

Physical Properties
PropertyValueSource
Physical FormLiquid
Boiling Point346.1 ± 41.0 °C at 760 mmHg[2]
Density1.1 ± 0.1 g/cm³[2]
Flash Point163.1 ± 27.6 °C[2]
Refractive Index1.559[2]
Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Signal Word: Warning[4]

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[4]

  • Storage: Store in an inert atmosphere at 2-8°C for long-term stability[5].

Synthesis and Characterization

This compound is most reliably synthesized via the Wittig reaction, a cornerstone of olefination chemistry. This method offers high yields and predictable outcomes.

Synthesis Workflow: Wittig Olefination

The workflow involves the conversion of the readily available ketone, Benzyl 4-oxopiperidine-1-carboxylate, into the target exocyclic alkene.

G start Start: Reagents reagent1 Benzyl 4-oxopiperidine- 1-carboxylate (CAS: 19099-93-5) reagent2 Methyltriphenyl- phosphonium bromide (CAS: 1779-49-3) reagent3 Strong Base (e.g., n-BuLi) Anhydrous THF wittig_reaction Step 2: Wittig Reaction (Alkene Formation) reagent1->wittig_reaction Nucleophilic attack on carbonyl ylide_formation Step 1: Ylide Formation (Deprotonation) reagent2->ylide_formation In situ generation of phosphonium ylide reagent3->ylide_formation In situ generation of phosphonium ylide ylide_formation->wittig_reaction Nucleophilic attack on carbonyl workup Step 3: Aqueous Workup & Extraction wittig_reaction->workup Quench reaction purification Step 4: Purification (Column Chromatography) workup->purification Isolate crude product product Final Product: Benzyl 4-methylenepiperidine- 1-carboxylate purification->product Obtain pure liquid

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyltriphenylphosphonium bromide (1.1 equivalents)[3].

    • Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M concentration).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. The formation of the deep orange/red phosphonium ylide indicates a successful deprotonation.

    • Stir the resulting mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent)[3] in anhydrous THF.

    • Add the ketone solution dropwise to the ylide mixture at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under vacuum to afford this compound as a clear liquid.

Spectroscopic Characterization (Predicted)

While a published spectrum is not available, the ¹H and ¹³C NMR spectra can be predicted based on the structure. This serves as a benchmark for validating the synthesis.

¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~ 7.35(m, 5H, Ar-H )~ 155.0 (C=O, carbamate)
~ 5.14(s, 2H, -O-CH₂ -Ph)~ 145.0 (C =CH₂)
~ 4.80(s, 2H, =CH₂ )~ 136.0 (Ar-C, quat.)
~ 3.50(t, 4H, piperidine H -2, H -6)~ 128.5, 128.0, 127.9 (Ar-CH)
~ 2.25(t, 4H, piperidine H -3, H -5)~ 109.0 (C=C H₂)
~ 67.0 (-O-C H₂-Ph)
~ 44.0 (Piperidine C2, C6)
~ 35.0 (Piperidine C3, C5)

Applications in Research and Drug Development

The true value of a building block is defined by its utility in synthesizing molecules of greater complexity and function. This compound serves as a versatile intermediate.

  • Scaffold for Bioactive Molecules: The piperidine ring is a privileged scaffold in medicinal chemistry. The exocyclic double bond of this compound is a key functional handle for introducing further diversity. It can undergo a variety of chemical transformations, including:

    • Hydroboration-oxidation: To install a primary alcohol.

    • Epoxidation: To form a spiro-epoxide, a precursor to amino alcohols.

    • Michael addition: With various nucleophiles after conjugation.

    • Heck and other cross-coupling reactions.

  • Access to 4-Substituted Piperidines: This compound is an excellent precursor for a wide range of 4-substituted piperidines. For instance, its aldehyde precursor, N-benzyl-4-piperidinecarboxaldehyde, is a critical intermediate in the synthesis of Donepezil, a primary treatment for Alzheimer's disease[6]. The structural motif is also central to the development of other acetylcholinesterase inhibitors and PI3Kδ inhibitors[6].

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for FBDD screening campaigns, combining the well-established binding properties of the N-Cbz-piperidine core with a reactive handle for fragment evolution.

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block for synthetic and medicinal chemistry. Its robust synthesis via the Wittig reaction makes it readily accessible, while the combination of a protected piperidine core and a reactive exocyclic alkene provides a gateway to diverse and complex molecular targets. For researchers aiming to develop novel therapeutics, a thorough understanding of this reagent's properties and reactivity is an invaluable asset.

References

The Ascendant Core: A Technical Guide to 4-Methylenepiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 4-methylenepiperidine scaffold is a privileged structural motif in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile building block for a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of 4-methylenepiperidine derivatives.

Synthesis of the 4-Methylenepiperidine Core

The exocyclic double bond of the 4-methylenepiperidine moiety presents a unique synthetic challenge and a gateway to diverse functionalization. Several key methodologies have been established for the efficient construction of this core structure.

Wittig Reaction

The Wittig reaction is a cornerstone for the synthesis of 4-methylenepiperidine derivatives, typically starting from a protected 4-piperidone. The reaction of an N-protected 4-piperidone with a phosphorus ylide, such as methyltriphenylphosphonium bromide, reliably yields the desired exocyclic methylene group. Subsequent deprotection affords the 4-methylenepiperidine core.

Dehydration of 4-Hydroxymethylpiperidines

An alternative strategy involves the dehydration of a 4-hydroxymethylpiperidine derivative. This approach often utilizes a protecting group on the piperidine nitrogen. The hydroxyl group is typically converted to a good leaving group, such as a mesylate, followed by elimination to form the exocyclic double bond.

Pharmacological Activities and Mechanisms of Action

4-Methylenepiperidine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting a range of receptors and enzymes implicated in various disease states.

CCR5 Antagonism for HIV-1 Inhibition

A significant area of investigation for 4-methylenepiperidine derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells.[2] By binding to a transmembrane pocket of the CCR5 receptor, these antagonists induce a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby blocking viral entry.[1][3]

Below is a diagram illustrating the mechanism of CCR5 antagonism by 4-methylenepiperidine derivatives.

CCR5_Antagonism cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion cluster_inhibition CCR5 CCR5 Receptor Viral_Entry Inhibition Viral Entry Blocked CD4 CD4 Receptor gp120 gp120 gp120->CCR5 2. Conformational Change & Co-receptor Binding gp120->CD4 1. Binding 4MP_Derivative 4-Methylenepiperidine Derivative 4MP_Derivative->CCR5 Blocks Binding Site

Mechanism of HIV-1 entry inhibition by CCR5 antagonism.
Antifungal Activity through Ergosterol Biosynthesis Inhibition

Certain derivatives, particularly 4-aminopiperidines, have shown potent antifungal activity.[4] Their mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[4][5] Specifically, these compounds can inhibit sterol C14-reductase and sterol C8-isomerase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[4]

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylation 14α-demethylase (CYP51A1) Lanosterol->14-demethylation Ignosterol Ignosterol 14-demethylation->Ignosterol C14_Reductase Sterol C14-reductase (ERG24) Ignosterol->C14_Reductase Fecosterol Fecosterol C14_Reductase->Fecosterol C8_Isomerase Sterol C8-isomerase (ERG2) Fecosterol->C8_Isomerase Episterol Episterol C8_Isomerase->Episterol Ergosterol Ergosterol Episterol->Ergosterol 4AP_Derivative 4-Aminopiperidine Derivative 4AP_Derivative->C14_Reductase Inhibition 4AP_Derivative->C8_Isomerase Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway.
Dopamine Transporter (DAT) Inhibition

The piperidine scaffold is also prevalent in compounds targeting the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the synapse. While specific quantitative data for 4-methylenepiperidine derivatives as DAT inhibitors is an emerging area of research, related piperidine analogs have shown potent inhibitory activity.[1][6] Inhibition of DAT leads to an increase in extracellular dopamine concentrations and is a mechanism of action for several psychostimulants and antidepressants.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of 4-methylenepiperidine and related piperidine derivatives.

Table 1: Synthesis Yields of 4-Methylenepiperidine Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
N-methyl-4-piperidoneN-methyl-4-methylenepiperidine hydrochloride1. Methyltriphenylphosphonium bromide, t-BuOK, Toluene, 10-20°C to 80°C; 2. Concentrated HCl85[4]
tert-Butyl 4-methylenepiperidine-1-carboxylate4-Methylenepiperidine hydrochloride30% HCl/Methanol, 20-30°C81[4]
4-Methylene piperidine-1-methyl formate4-Methylenepiperidine hydrochloride1. NaOH, Ethanol, 80-85°C; 2. 30% HCl/Ethanol79[4]

Table 2: Biological Activity of Piperidine Derivatives

CompoundTargetAssayIC50 (nM)Ki (nM)Reference
GBR 12909 Analog 9DAT[3H]WIN 35,428 Binding6.6-[6]
GBR 12909 Analog 19aDAT[3H]WIN 35,428 Binding6.0-[6]
GBR 12909DAT[3H]WIN 35,428 Binding14-[6]
1-Benzyl-N-dodecylpiperidin-4-amineCandida albicansAntifungal SusceptibilityMIC50: 0.5 µg/mL-[4]
N-Dodecyl-1-phenethylpiperidin-4-amineCandida albicansAntifungal SusceptibilityMIC50: 1 µg/mL-[4]
Guanylhydrazone Derivative 1CCR5Receptor Binding840-[3]
4-Hydroxypiperidine Derivative 10hCCR5Receptor Binding11-[3]

Experimental Protocols

General Experimental Workflow

The development of novel 4-methylenepiperidine derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start N-Protected 4-Piperidone Wittig Wittig Reaction Start->Wittig Deprotection Deprotection Wittig->Deprotection Purification Purification (Chromatography, Recrystallization) Deprotection->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Functional Assay) Primary_Screening->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

General workflow for the synthesis and evaluation of 4-methylenepiperidine derivatives.
Detailed Protocol: Synthesis of N-Boc-4-methylenepiperidine

This protocol details the synthesis of N-Boc-4-methylenepiperidine from N-Boc-4-piperidone via a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • N-Boc-4-piperidone

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath and slowly add potassium tert-butoxide (1.1 eq) portion-wise.

  • Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of toluene).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford N-Boc-4-methylenepiperidine as a colorless oil.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The 4-methylenepiperidine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern drug discovery. This guide provides a foundational understanding of the key aspects of 4-methylenepiperidine chemistry and pharmacology, serving as a valuable resource for researchers in the field. Further exploration into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Core Chemical Properties of Cbz-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to interact with biological targets make it a privileged structure in drug design.[2] Protecting the piperidine nitrogen is often a crucial step in multi-step syntheses, and the benzyloxycarbonyl (Cbz or Z) group remains a widely utilized and versatile choice for this purpose. This technical guide provides a comprehensive overview of the key chemical properties of Cbz-protected piperidines, including their synthesis, stability, reactivity, and spectroscopic characterization.

Physicochemical Properties

The introduction of the Cbz group significantly alters the physicochemical properties of the parent piperidine. As a carbamate, the Cbz-protected nitrogen is no longer basic, and the overall molecule becomes more lipophilic and often crystalline.[3] These properties are advantageous for purification and handling during synthesis.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes key quantitative data for a selection of Cbz-protected piperidine derivatives, providing a comparative overview for researchers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceSolubility
N-Cbz-piperidine25077-40-7C₁₃H₁₇NO₂219.28N/A (Liquid)Colorless oilSoluble in common organic solvents.
N-Cbz-4-piperidone19099-93-5C₁₃H₁₅NO₃233.2638-41White to pale yellow solidSoluble in chloroform, dichloromethane, ethyl acetate, methanol.
N-Cbz-piperidine-4-carboxylic acid10314-98-4C₁₄H₁₇NO₄263.2976-81White powderSoluble in methanol.
N-Cbz-4-piperidinemethanol100937-66-9C₁₄H₁₉NO₃249.3154.0-63.0White to cream crystalline powderLimited solubility in water; Soluble in some common organic solvents like dichloromethane.[4][5]
N-Cbz-4-piperidine carboxaldehyde144090-65-1C₁₄H₁₇NO₃247.2945-49SolidInsoluble in water; Soluble in common organic solvents like dichloromethane.[6]
(S)-N-Cbz-3-hydroxypiperidine95798-22-4C₁₃H₁₇NO₃235.28N/AN/AN/A

Synthesis and Protection

The most common method for the N-protection of piperidines with the Cbz group is the reaction of the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl.

Experimental Protocol: Synthesis of N-Cbz-4-piperidone

This protocol details the synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride.

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Tetrahydrofuran (THF)

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).

  • Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 9 hours.

  • Dilute the mixture with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane = 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.

G Piperidine Piperidine Derivative CbzPiperidine N-Cbz-Protected Piperidine Piperidine->CbzPiperidine Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzPiperidine Base Base (e.g., NaHCO₃, Et₃N) Salt Salt Byproduct (e.g., NaCl, Et₃N·HCl) Base->Salt

General scheme for the N-Cbz protection of piperidines.

Deprotection Strategies

The removal of the Cbz group is a critical step in many synthetic routes. The choice of deprotection method depends on the presence of other functional groups in the molecule. The Cbz group is notably stable under basic and mildly acidic conditions, making it orthogonal to Fmoc and Boc protecting groups, respectively.[7]

Catalytic Hydrogenolysis

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. This involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

This protocol outlines a general procedure for the removal of the Cbz group via hydrogenolysis.[8]

Materials:

  • Cbz-protected piperidine derivative

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[8]

Acid-Mediated Cleavage

Strong acidic conditions can also be used to cleave the Cbz group, which is particularly useful when the molecule contains functional groups sensitive to hydrogenation. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or isopropanol hydrochloride (IPA·HCl) are effective.[9] This method is metal-free, operationally simple, and scalable.[9]

G cluster_methods Deprotection Pathways CbzPiperidine N-Cbz-Protected Piperidine Deprotection Deprotection Method CbzPiperidine->Deprotection Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Deprotection->Hydrogenolysis Mild Conditions Acidolysis Acid-Mediated Cleavage (e.g., HBr/AcOH) Deprotection->Acidolysis Strong Acid Piperidine Deprotected Piperidine Hydrogenolysis->Piperidine Acidolysis->Piperidine

Decision workflow for Cbz deprotection of piperidines.

Stability

The Cbz group on a piperidine ring is generally stable to a wide range of reaction conditions, which is a key advantage in multi-step synthesis.[10]

  • Basic Conditions: It is stable to bases like sodium hydroxide and triethylamine at room temperature, which allows for the deprotection of other base-labile groups like Fmoc without affecting the Cbz-protected piperidine.

  • Mildly Acidic Conditions: The Cbz group is resistant to cleavage by mild acids such as trifluoroacetic acid (TFA) in dichloromethane, which is commonly used for Boc group removal.[11]

  • pH Stability: While specific quantitative data on the stability of N-Cbz-piperidines across a wide pH range is limited, the carbamate linkage is known to be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[12] One study on a piperidine-containing drug derivative showed that it was most stable at neutral pH, with degradation occurring under both acidic and basic conditions.[13] It is generally recommended to maintain a pH between 4 and 8 for optimal stability.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of Cbz-protected piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The presence of the Cbz group is readily identified by the characteristic signals of the benzylic protons (O-CH₂-Ph) which typically appear as a singlet around 5.1-5.2 ppm. The aromatic protons of the phenyl ring are observed in the region of 7.3-7.4 ppm. The protons on the piperidine ring will show complex splitting patterns depending on the substitution and conformation of the ring. For example, in N-Cbz-4-piperidone, the protons adjacent to the nitrogen appear as a triplet at approximately 3.80 ppm, and the protons adjacent to the carbonyl group appear as a triplet around 2.46 ppm.

  • ¹³C NMR: The carbonyl carbon of the carbamate group gives a characteristic signal around 155 ppm. The benzylic carbon appears at approximately 67 ppm. The carbons of the piperidine ring typically resonate in the range of 25-55 ppm. For N-Cbz-4-piperidone, the ketone carbonyl carbon is observed at a downfield shift of around 207 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a Cbz-protected piperidine will show characteristic absorption bands:

  • A strong carbonyl (C=O) stretching vibration of the carbamate group in the region of 1680-1700 cm⁻¹.

  • C-N stretching vibrations around 1430 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Role in Drug Development and Synthesis

Cbz-protected piperidines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The Cbz group serves to mask the reactivity of the piperidine nitrogen, allowing for selective transformations at other parts of the molecule.

Case Study: Synthesis of Ibrutinib

Ibrutinib is a Bruton's tyrosine kinase (Btk) inhibitor used to treat certain cancers. Its synthesis often involves a Cbz-protected piperidine intermediate. A key step is the arylation of a pyrazolopyrimidine core with a protected piperidine derivative.[8] The Cbz group is later removed to allow for the final acylation step to introduce the acryloyl moiety.

G cluster_start Starting Materials Pyrazolopyrimidine Pyrazolopyrimidine Derivative Coupling Coupling Reaction (e.g., Mitsunobu) Pyrazolopyrimidine->Coupling CbzPiperidine (R)-N-Cbz-3-hydroxypiperidine CbzPiperidine->Coupling Intermediate Cbz-Protected Ibrutinib Precursor Coupling->Intermediate Deprotection Cbz Deprotection (Hydrogenolysis) Intermediate->Deprotection Precursor Ibrutinib Precursor (Free Piperidine NH) Deprotection->Precursor Acylation Acylation (Acryloyl Chloride) Precursor->Acylation Ibrutinib Ibrutinib Acylation->Ibrutinib

Logical workflow for the synthesis of Ibrutinib involving a Cbz-protected piperidine intermediate.

Conclusion

Cbz-protected piperidines are indispensable tools in modern organic synthesis and drug development. Their robust stability, well-defined reactivity, and the mild conditions for their removal make them highly valuable intermediates. A thorough understanding of their chemical properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage these building blocks for the efficient and controlled synthesis of complex molecules.

References

Benzyl 4-methylenepiperidine-1-carboxylate: A Technical Guide to its Synthesis, Properties, and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-methylenepiperidine-1-carboxylate, a key synthetic intermediate, holds considerable importance in the field of medicinal chemistry. Its rigidified piperidine scaffold, featuring an exocyclic methylene group, serves as a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. While not typically an active pharmaceutical ingredient itself, its structural motifs are integral to compounds targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound. Furthermore, it explores the potential applications of its core structure in the development of novel therapeutics, with a focus on acetylcholinesterase inhibition and the disruption of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily accessible scientific literature, suggesting its initial development was likely as a foundational step in a broader synthetic campaign rather than a target molecule of primary interest. However, several patents related to the synthesis of 4-methylenepiperidine derivatives repeatedly reference a 1993 publication in the Chemical and Pharmaceutical Bulletin as a source for the general synthetic methodology.[1][2] This methodology centers on the application of the Wittig reaction to a protected 4-piperidone precursor.

The core structure of 4-methylenepiperidine is a recognized pharmacophore, and its synthesis has been a subject of interest for decades. The introduction of the exocyclic double bond serves to create a conformationally restricted analogue of a 4-substituted piperidine, a feature often exploited in drug design to enhance binding affinity and selectivity for a biological target. The benzyl carbamate (Cbz) protecting group is a common choice in organic synthesis due to its stability under a wide range of reaction conditions and its straightforward removal via hydrogenolysis. Thus, this compound emerged as a valuable intermediate, providing a stable, ready-to-use scaffold for further chemical elaboration.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its use in synthetic protocols and for its characterization.

PropertyValueReference(s)
CAS Number 138163-12-9[3]
Molecular Formula C₁₄H₁₇NO₂[3]
Molecular Weight 231.29 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 346.1 ± 41.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Refractive Index 1.559[3]
Flash Point 163.1 ± 27.6 °C[3]
Storage Temperature 2-8°C, Inert atmosphere[4]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are often generated during synthesis but are not consistently available in public databases for this specific intermediate. Researchers should perform their own analytical characterization upon synthesis or purchase.

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of the corresponding N-protected ketone, Benzyl 4-oxopiperidine-1-carboxylate, with a phosphorus ylide.

General Workflow for Wittig Reaction

The overall workflow involves the preparation of the phosphonium ylide from methyltriphenylphosphonium bromide, followed by its reaction with the ketone to yield the desired alkene.

G cluster_0 Ylide Preparation cluster_1 Olefin Formation cluster_2 Workup & Purification A Methyltriphenylphosphonium bromide in THF C Phosphorus Ylide (Methylenetriphenylphosphorane) A->C Deprotonation B Strong Base (e.g., n-BuLi, NaH, KHMDS) B->C E Wittig Reaction C->E D Benzyl 4-oxopiperidine-1-carboxylate in THF D->E F Oxaphosphetane Intermediate E->F [2+2] Cycloaddition G This compound + Triphenylphosphine oxide F->G Decomposition H Reaction Quenching G->H I Extraction H->I J Chromatography I->J K Final Product J->K

Figure 1. General workflow for the Wittig synthesis.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Wittig reaction methodologies for similar substrates.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or another suitable strong, non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). Suspend the salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 5°C. The formation of the ylide is indicated by the appearance of a characteristic orange-yellow color. Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the ketone to the pre-formed ylide suspension at 0°C via a dropping funnel or syringe over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material, which contains the desired product and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure this compound.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its core structure is a key component in compounds designed to interact with various biological targets. Two such potential applications are highlighted below.

Precursor for Acetylcholinesterase (AChE) Inhibitors

Derivatives of the 1-benzyl-4-substituted piperidine scaffold have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperidine nitrogen can interact with the catalytic anionic site of the enzyme, while modifications at the 4-position can be tailored to interact with other regions of the active site, thereby increasing potency and selectivity.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_receptor ACh Receptor Presynaptic->ACh_receptor ACh binds Postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicles ACh_vesicle->Presynaptic Release of Acetylcholine (ACh) ACh_receptor->Postsynaptic Signal Propagation AChE Acetylcholinesterase (AChE) AChE->Presynaptic ACh Hydrolysis (Signal Termination) Inhibitor Piperidine-based Inhibitor Inhibitor->AChE Inhibition

Figure 2. Acetylcholinesterase (AChE) inhibition pathway.
Scaffold for Menaquinone (Vitamin K2) Biosynthesis Inhibitors

The 4-methylenepiperidine core has also been identified as a promising scaffold for the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. As this pathway is absent in humans, MenA represents an attractive target for the development of selective anti-tubercular agents. Inhibiting MenA disrupts the electron transport chain, leading to bacterial cell death.

MenA_Inhibition cluster_pathway M. tuberculosis Menaquinone Biosynthesis Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA Multiple Steps MenA MenA Enzyme DHNA->MenA FPP Farnesyl Diphosphate (FPP) FPP->MenA DMK Demethylmenaquinone MenA->DMK Prenylation MK Menaquinone (MK) DMK->MK Methylation ETC Electron Transport Chain (ATP Production) MK->ETC Inhibitor 4-Methylenepiperidine -based Inhibitor Inhibitor->MenA Inhibition

Figure 3. Inhibition of the MenA enzyme in M. tuberculosis.

Conclusion

This compound is a synthetically valuable, non-commercialized compound that serves as a critical building block for drug discovery. Its straightforward synthesis via the Wittig reaction from readily available precursors makes it an accessible scaffold for medicinal chemists. While the compound itself is not known to possess significant biological activity, its rigidified 4-methylenepiperidine core is a key structural element in the design of potent and selective inhibitors for important drug targets, including acetylcholinesterase and bacterial enzymes like MenA. This technical guide provides researchers with the fundamental knowledge required to synthesize, handle, and strategically employ this versatile intermediate in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Solubility of Benzyl 4-methylenepiperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of Benzyl 4-methylenepiperidine-1-carboxylate in organic solvents. Due to the absence of specific quantitative solubility data (e.g., g/L or mol/L) in publicly accessible literature, this document focuses on qualitative solubility inferences from synthetic and purification procedures and presents a generalized experimental protocol for determining solubility.

Qualitative Solubility Profile

SolventRole in Documented ProceduresImplied Solubility
TolueneReaction solventSoluble
Dichloromethane (DCM)Reaction and extraction solventSoluble
Ethyl AcetateExtraction and chromatography eluentSoluble
n-HexaneChromatography eluentPartially soluble to soluble
MethanolQuenching and washing solventPartially soluble to soluble
Tetrahydrofuran (THF)Reaction solventSoluble

This table is compiled from solvents mentioned in the synthesis and purification descriptions of this compound and related compounds.[1][2][3][4]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the quantitative determination of the solubility of an organic compound such as this compound. This method is based on the widely accepted shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the prepared sample and the calibration standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start prepare_standards Prepare Calibration Standards start->prepare_standards add_excess Add Excess Compound to Solvent start->add_excess analyze Analyze Standards and Sample (e.g., HPLC, UV-Vis) prepare_standards->analyze equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample_supernatant Sample and Filter Supernatant settle->sample_supernatant dilute Dilute Sample sample_supernatant->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General experimental workflow for determining the solubility of an organic compound.

References

An In-Depth Technical Guide to Benzyl 4-methylenepiperidine-1-carboxylate: Theoretical Properties and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This whitepaper provides a comprehensive technical overview of Benzyl 4-methylenepiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its known physicochemical properties, a plausible synthetic route, and standard characterization methodologies. In the absence of published experimental and computational studies, this guide proposes detailed workflows for its theoretical analysis using Density Functional Theory (DFT) and for the evaluation of its biological activity. These workflows are designed to guide researchers and drug development professionals in exploring the therapeutic potential of this molecule. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for the intended scientific audience.

Introduction

Piperidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of an exocyclic methylene group, as seen in this compound, offers a reactive handle for further functionalization and can significantly influence the molecule's conformational rigidity and interaction with biological targets. The benzyl carbamate (Cbz) protecting group provides stability and is a well-established moiety in peptide synthesis and other areas of organic chemistry. This document aims to consolidate the known information on this compound and to provide a structured framework for its future investigation.

Physicochemical and Theoretical Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical and biological systems. While extensive experimental data for this compound is not available in public literature, its basic physicochemical properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 138163-12-9[1]
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1]
Boiling Point 146 °C at 1 Torr[1]
InChI Key FQLKVNIQHUASLU-UHFFFAOYSA-N[2]

Synthesis and Characterization

A robust synthetic protocol is essential for obtaining the compound in sufficient purity and quantity for further studies. While a specific protocol for this compound is not detailed in the literature, a plausible and efficient route involves the Wittig reaction.[3][4]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from the commercially available N-Cbz-4-piperidone. The Wittig reaction is a reliable method for converting ketones into alkenes.[4]

Materials:

  • N-Cbz-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The color of the mixture should turn a characteristic deep yellow, indicating the formation of the phosphorus ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a pure product.

G Diagram 1: Synthetic Workflow start N-Cbz-4-piperidone reagent Methyltriphenylphosphonium Bromide, K-OtBu, THF start->reagent Wittig Reaction product This compound reagent->product

Diagram 1: Synthetic Workflow
Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Although experimental spectra are not publicly available, a hypothetical summary of expected data is provided.

Table 2: Hypothetical Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and CH₂), the four distinct piperidine protons adjacent to the nitrogen and the double bond, and the vinylic methylene protons.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, the sp² carbons of the methylene group, and the sp³ carbons of the piperidine ring.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ consistent with the molecular weight (232.13 g/mol ).
FT-IR Characteristic absorption bands for C=O (carbamate), C=C (alkene), and C-N bonds.

Computational Analysis Workflow

To understand the electronic structure, reactivity, and potential for intermolecular interactions, a computational analysis is indispensable. The following workflow outlines a standard approach using Density Functional Theory (DFT).

Protocol for Computational Analysis:

  • Structure Optimization: The 3D structure of this compound is built and optimized using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined to assess the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Molecular Docking (Hypothetical Target): If a potential biological target is identified, molecular docking studies can be performed to predict the binding conformation and affinity of the compound within the target's active site.[5]

G Diagram 2: Computational Analysis Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis & Prediction p1 Build 3D Structure c1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) p1->c1 c2 Frequency Calculation c1->c2 Verify Minimum Energy a3 Molecular Docking (with known target) c1->a3 c3 FMO Analysis (HOMO/LUMO) c2->c3 c4 MEP Surface Generation c2->c4 a1 Assess Stability & Reactivity c3->a1 a2 Identify Electrophilic/Nucleophilic Sites c4->a2 a4 Predict Binding Affinity & Pose a3->a4

Diagram 2: Computational Analysis Workflow

Table 3: Key Parameters from a Hypothetical DFT Study

ParameterDescription
E(HOMO) Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) E(LUMO) - E(HOMO); indicates chemical reactivity and stability.
MEP Surface Visualizes charge distribution, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

Biological Activity and Mechanism of Action (Hypothetical Evaluation Workflow)

Currently, there is no published data on the biological activity of this compound. The following workflow outlines a standard, multi-stage process for evaluating the therapeutic potential of a novel compound in a drug discovery context.[2][6]

Protocol for Biological Evaluation:

  • Primary Screening: The compound is tested at a single, high concentration against a broad panel of biological targets (e.g., enzymes, receptors) using high-throughput screening (HTS) assays to identify initial "hits".[7]

  • Hit Confirmation and Validation: Hits from the primary screen are re-tested to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Selectivity Profiling: The compound is tested against related targets to assess its selectivity and potential for off-target effects.

  • In Vitro ADME/Tox: Early-stage in vitro assays are conducted to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity properties. This includes assays for cell viability, cytotoxicity, and metabolic stability.[8]

  • Mechanism of Action (MoA) Studies: For promising candidates, further biochemical and cell-based assays are designed to elucidate the specific molecular mechanism by which the compound exerts its biological effect.

G Diagram 3: Biological Screening Workflow s1 Compound Library (incl. Title Compound) s2 High-Throughput Primary Screen s1->s2 Identify 'Hits' s3 Hit Confirmation & Validation s2->s3 s4 Dose-Response & Potency (IC₅₀/EC₅₀) s3->s4 Confirmed Hits s5 Selectivity & Off-Target Profiling s4->s5 Potent Compounds s6 In Vitro ADME/Tox Assays s5->s6 s7 Mechanism of Action (MoA) Studies s6->s7 Promising Profile s8 Lead Candidate s7->s8

Diagram 3: Biological Screening Workflow

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research due to its unique structural features. While current knowledge is limited to its basic chemical identity, this guide provides a comprehensive roadmap for its synthesis, characterization, and in-depth analysis. The proposed workflows for computational studies and biological screening offer a standardized approach for researchers to systematically explore its properties and potential as a lead compound in drug discovery programs. Further experimental and theoretical investigation is warranted to fully elucidate the potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of Benzyl 4-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 1-benzyl-4-piperidone, and proceeds through a two-step sequence involving a Wittig reaction to introduce the exocyclic methylene group, followed by a debenzylation-protection sequence to install the benzyloxycarbonyl (Cbz) group on the piperidine nitrogen. This protocol offers a reliable and scalable method for the preparation of the target compound.

Introduction

Piperidine derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a 4-methylene group provides a key functional handle for further chemical modifications, making this compound an important intermediate in the synthesis of complex molecular architectures. The following protocols detail a robust synthetic route from 1-benzyl-4-piperidone.

Overall Reaction Scheme

Synthesis_of_Benzyl_4_methylenepiperidine_1_carboxylate start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-methylenepiperidine start->intermediate Wittig Reaction (Ph3PCH3Br, Base) final This compound intermediate->final 1. N-Debenzylation 2. N-Protection (Cbz-Cl) Wittig_Reaction reactant 1-Benzyl-4-piperidone product 1-Benzyl-4-methylenepiperidine reactant->product reagent Methyltriphenylphosphonium bromide + Base reagent->product byproduct Triphenylphosphine oxide product->byproduct + Debenzylation reactant 1-Benzyl-4-methylenepiperidine product 4-Methylenepiperidine reactant->product reagent 1. 1-Chloroethyl chloroformate 2. Methanol reagent->product N_Protection reactant 4-Methylenepiperidine product This compound reactant->product reagent Benzyl chloroformate (Cbz-Cl) + Base reagent->product

Application Notes: Electrophilic Reactions of Benzyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Benzyl 4-methylenepiperidine-1-carboxylate is a versatile building block, offering a reactive exocyclic double bond that serves as a synthetic handle for introducing diverse functionalities at the C4 position. This document provides detailed application notes and protocols for the reaction of this substrate with various common electrophiles, yielding functionalized piperidine derivatives valuable for drug discovery and development. Key reactions, including hydroboration-oxidation, epoxidation, and halogenation, are discussed.

Introduction: The Utility of the 4-Methylene Group

The exocyclic methylene group of this compound is nucleophilic and readily undergoes electrophilic addition reactions. This allows for the stereospecific and regioselective installation of hydroxyl, halo, and other functional groups. The benzyloxycarbonyl (Cbz) protecting group is stable under a range of conditions but can be readily removed via hydrogenolysis, making this substrate an excellent precursor for a wide array of 4-substituted piperidines.

Caption: General scheme for electrophilic addition.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[1][2] The reaction proceeds via a syn-addition of the borane across the double bond, followed by oxidation with retention of stereochemistry, replacing the boron atom with a hydroxyl group.[3] This method is highly effective for producing primary alcohols from terminal alkenes like this compound. The resulting product is Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate for further functionalization.

Hydroboration_Mechanism start This compound step1 1. Add BH₃•THF start->step1 intermediate Trialkylborane Intermediate (Syn-addition) step1->intermediate Hydroboration step2 2. Add H₂O₂, NaOH intermediate->step2 product Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate step2->product Oxidation Epoxidation_Workflow step1 Step 1: Dissolution Dissolve substrate in CH₂Cl₂. Add NaHCO₃ buffer. step2 Step 2: Reaction Cool to 0 °C. Add m-CPBA portion-wise. step1->step2 step3 Step 3: Quenching & Workup Add Na₂S₂O₃ solution. Wash with NaHCO₃ and brine. step2->step3 step4 Step 4: Purification Dry over Na₂SO₄. Concentrate and purify via chromatography. step3->step4 product Product: 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, benzyl ester step4->product

References

Application Notes and Protocols: Benzyl 4-methylenepiperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-methylenepiperidine-1-carboxylate is a versatile heterocyclic building block employed in the synthesis of a variety of pharmaceutical intermediates. The presence of the exocyclic methylene group provides a key reactive handle for diverse chemical transformations, allowing for the introduction of various functional groups at the 4-position of the piperidine ring. The carbobenzyloxy (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed via hydrogenolysis, making it an ideal choice for multi-step synthetic sequences. These attributes make this compound a valuable scaffold in drug discovery and development for accessing complex piperidine-containing motifs present in numerous biologically active molecules.

Key Applications and Synthetic Transformations

The reactivity of the 4-methylene group is central to the utility of this compound. This section outlines key reactions that transform this versatile starting material into valuable pharmaceutical intermediates.

Ozonolysis: Synthesis of N-Cbz-4-piperidone

Ozonolysis of the exocyclic double bond provides a direct and high-yielding route to N-Cbz-4-piperidone, a crucial intermediate for the synthesis of a wide range of pharmaceutical agents, including analgesics and antipsychotics.[1] The reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by a reductive workup to yield the corresponding ketone.

Experimental Protocol: Ozonolysis of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS) or Zinc dust

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add the reducing agent, such as dimethyl sulfide (2.0 eq), dropwise to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-16 hours).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-4-piperidone.

  • The crude product can be purified by flash column chromatography on silica gel.

Hydroboration-Oxidation: Synthesis of N-Cbz-4-(hydroxymethyl)piperidine

The hydroboration-oxidation of this compound allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of the primary alcohol, N-Cbz-4-(hydroxymethyl)piperidine.[2][3][4] This intermediate is valuable for the synthesis of compounds where a methylene spacer is required at the 4-position of the piperidine ring.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Water (H₂O), deionized

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add BH₃·THF solution (1.1 eq) dropwise at 0 °C using an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude N-Cbz-4-(hydroxymethyl)piperidine by flash column chromatography.

Heck Reaction: Carbon-Carbon Bond Formation

The palladium-catalyzed Heck reaction enables the coupling of this compound with aryl or vinyl halides (or triflates), providing a powerful method for constructing more complex molecular architectures.[5][6][7] This reaction is instrumental in synthesizing derivatives with extended carbon frameworks at the 4-position of the piperidine ring.

Experimental Protocol: Heck Reaction of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a bulky biarylphosphine)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene)

  • Water, deionized

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize the key transformations of this compound.

Table 1: Ozonolysis to N-Cbz-4-piperidone

Reactant Reagents Product Typical Yield
This compound1. O₃, DCM/MeOH, -78 °C2. Dimethyl sulfideN-Cbz-4-piperidone>90%

Table 2: Hydroboration-Oxidation to N-Cbz-4-(hydroxymethyl)piperidine

Reactant Reagents Product Typical Yield
This compound1. BH₃·THF, THF2. H₂O₂, NaOHN-Cbz-4-(hydroxymethyl)piperidine80-90%

Table 3: Heck Reaction with Aryl Halide

Reactants Reagents Product Typical Yield
This compound, Aryl-X (X=Br, I)Pd(OAc)₂, PPh₃, Et₃N, DMFBenzyl 4-(arylmethyl)piperidine-1-carboxylate60-80%

Visualizations

Synthesis_Pathways cluster_ozonolysis Ozonolysis cluster_hydroboration Hydroboration-Oxidation cluster_heck Heck Reaction start This compound ozonolysis_reagents 1. O₃, DCM/MeOH 2. DMS start->ozonolysis_reagents hydroboration_reagents 1. BH₃·THF 2. H₂O₂, NaOH start->hydroboration_reagents heck_reagents Ar-X, Pd catalyst, Ligand, Base start->heck_reagents piperidone N-Cbz-4-piperidone ozonolysis_reagents->piperidone hydroxymethyl N-Cbz-4-(hydroxymethyl)piperidine hydroboration_reagents->hydroxymethyl heck_product Benzyl 4-(arylmethyl)piperidine-1-carboxylate heck_reagents->heck_product

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Reactants B Add Reagents A->B C Control Temperature & Stir B->C D Quench Reaction C->D E Extraction D->E F Drying E->F G Concentration F->G H Column Chromatography G->H I Characterization H->I

Caption: General experimental workflow for synthesis.

References

Application Note: Synthesis of N-Cbz-4-methylenepiperidine via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of N-Cbz-4-methylenepiperidine from N-Cbz-4-piperidone using a Wittig reaction. The Wittig reaction is a robust and widely utilized method for olefination, converting ketones and aldehydes into alkenes.[1][2][3] This protocol is specifically tailored for researchers and professionals in drug development and organic synthesis, offering a reliable procedure for accessing the valuable 4-methylenepiperidine scaffold, a common motif in pharmacologically active compounds. The methodology outlines the in-situ generation of the phosphorus ylide from methyltriphenylphosphonium bromide followed by its reaction with N-Cbz-4-piperidone and subsequent purification.

Introduction

The 4-methylenepiperidine moiety is a key structural component in a variety of pharmaceutical agents and natural products. Its synthesis is therefore of significant interest to the medicinal chemistry community. The Wittig reaction provides a direct and efficient route to introduce an exocyclic methylene group onto a cyclic ketone, such as N-Cbz-4-piperidone.[4][5] The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the ketone, forming a betaine intermediate which then collapses to the desired alkene and triphenylphosphine oxide.[6] This protocol details the necessary reagents, conditions, and purification steps to achieve a successful synthesis of N-Cbz-4-methylenepiperidine.

Experimental Protocol

Materials and Equipment
  • N-Cbz-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

Step 1: Preparation of the Phosphorus Ylide (in situ)

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen), add methyltriphenylphosphonium bromide (1.5 equivalents).

  • Add anhydrous toluene (approx. 5 mL per mmol of phosphonium salt).

  • Cool the suspension to 10-20 °C using an ice bath.

  • Slowly add potassium tert-butoxide (t-BuOK) (1.5 equivalents) in portions to the stirred suspension.

  • Allow the resulting bright yellow mixture to stir at 10-20 °C for 1 hour to ensure complete formation of the ylide.

Step 2: Wittig Reaction

  • Dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF (approx. 4 mL per mmol of ketone).

  • Slowly add the solution of N-Cbz-4-piperidone to the ylide suspension at 10-20 °C via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel. A mixture of ethyl acetate and hexanes is typically used as the eluent. The triphenylphosphine oxide can often be partially removed by precipitation from a non-polar solvent like diethyl ether prior to chromatography.[7]

Data Presentation
Reagent/ParameterMolar RatioTypical Quantity (for 10 mmol scale)Notes
N-Cbz-4-piperidone1.02.33 gStarting material.
Methyltriphenylphosphonium bromide1.55.36 gPhosphonium salt for ylide generation.[5]
Potassium tert-butoxide (t-BuOK)1.51.68 gStrong base for deprotonating the phosphonium salt.[5][8]
Anhydrous Toluene-75 mLSolvent for ylide formation.
Anhydrous THF-40 mLSolvent for the ketone.
Reaction Temperature-10-20 °C initially, then room temp.Controlled temperature for ylide formation and reaction.
Reaction Time-2-3 hoursMonitored by TLC.
Product
N-Cbz-4-methylenepiperidine-Expected Yield: 70-85%Colorless to pale yellow oil after purification.

Mandatory Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction cluster_ylide_prep Step 1: Ylide Preparation (in situ) cluster_wittig_reaction Step 2: Wittig Reaction cluster_workup Step 3: Work-up and Purification ylide_start Suspend Methyltriphenylphosphonium Bromide in Toluene add_base Add Potassium tert-butoxide at 10-20°C ylide_start->add_base stir_ylide Stir for 1 hour add_base->stir_ylide add_ketone Add Ketone Solution to Ylide stir_ylide->add_ketone Ylide Suspension ketone_prep Dissolve N-Cbz-4-piperidone in THF ketone_prep->add_ketone react Stir at Room Temperature for 1-2 hours add_ketone->react quench Quench with Saturated NaHCO₃ react->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product N-Cbz-4-methylenepiperidine

Caption: Workflow diagram illustrating the key stages of the Wittig reaction for the synthesis of N-Cbz-4-methylenepiperidine.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the Wittig olefination of N-Cbz-4-piperidone. The described procedure is a reliable method for the synthesis of N-Cbz-4-methylenepiperidine, a valuable intermediate for drug discovery and development. The clear, step-by-step instructions, along with the data summary and workflow visualization, are intended to facilitate the successful implementation of this reaction by researchers in the field.

References

Application of Benzyl 4-methylenepiperidine-1-carboxylate in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-methylenepiperidine-1-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. The rigidified piperidine scaffold, combined with the reactive exocyclic double bond and the readily cleavable N-benzyl protecting group, offers a unique platform for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes on its use in the development of therapeutic agents, complete with experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and synthetic strategies. The 4-methylenepiperidine motif is a key structural element in various pharmacologically active compounds, contributing to improved potency, selectivity, and pharmacokinetic properties.[1][2]

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable starting material for the synthesis of compounds targeting a range of biological entities. Key therapeutic areas where this scaffold has shown promise include:

  • Cholinesterase Inhibitors for Alzheimer's Disease: The N-benzylpiperidine core is a well-established pharmacophore for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Derivatives of this scaffold have been extensively explored for the symptomatic treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.

  • Antifungal Agents: The piperidine ring is a core component of several known antifungal drugs. Novel N-benzyl-4-aminopiperidine derivatives have been synthesized and shown to exhibit potent activity against clinically relevant fungal strains, often by targeting the ergosterol biosynthesis pathway.

  • Serotonin Transporter (SERT) Ligands for Depression and Anxiety: The benzylpiperidine moiety is also a key structural motif in ligands that bind to the serotonin transporter (SERT). Modulation of SERT activity is a primary mechanism for many antidepressant and anxiolytic drugs.

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives synthesized from or related to the benzyl 4-methylenepiperidine scaffold.

Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
5 AChE0.03 ± 0.07Donepezil-
20 AChE5.94 ± 1.08Donepezil-
28 AChE0.41 ± 1.25Donepezil-
19 AChE5.10 ± 0.24Galantamine1.19 ± 0.046
19 BuChE26.78 ± 0.81Galantamine-
21 BuChE6.16 ± 0.29Galantamine-

Data sourced from references[3][4].

Table 2: Antifungal Activity of N-Benzyl-4-aminopiperidine Derivatives

Compound IDFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Candida spp.0.5 - 4Amorolfine0.125 - 4
1-benzyl-N-dodecylpiperidin-4-amine Aspergillus spp.1 - 8Voriconazole0.125 - 1
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp.0.25 - 2Amorolfine0.125 - 4
N-dodecyl-1-phenethylpiperidin-4-amine Aspergillus spp.0.5 - 4Voriconazole0.125 - 1

MIC values represent the range observed against various clinical isolates. Data sourced from reference[5].

Table 3: Serotonin Transporter (SERT) Binding Affinity of Benzylpiperidine Derivatives

Compound IDTargetKi (µM)Reference CompoundKi (µM)
21 SERT25.5 ± 1.01--
Derivative 1 SERT0.002 - 0.4Fluoxetine-

Data sourced from references[4][6].

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives from this compound.

Protocol 1: Synthesis of 4-Substituted Piperidines via Hydroboration-Oxidation

This protocol describes a general method to convert the exocyclic methylene group into a hydroxymethyl group, which can be further functionalized.

1. Hydroboration:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 eq) dropwise.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by TLC until the starting material is consumed.

2. Oxidation:

  • Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
  • Stir the mixture at room temperature for 2-4 hours.
  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to yield Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Synthesis of 4-Arylmethylpiperidines via Suzuki Coupling

This protocol, adapted from a procedure for the N-Boc analogue, describes the synthesis of 4-arylmethylpiperidines.[7]

1. Hydroboration:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 eq).
  • Heat the mixture to 115 °C for 1 hour under a nitrogen atmosphere.

2. Suzuki Coupling:

  • To the cooled reaction mixture, add the desired aryl bromide (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of 3.2 M sodium hydroxide.
  • Heat the mixture to 115 °C and stir vigorously for 18 hours.
  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to afford the desired Benzyl 4-(arylmethyl)piperidine-1-carboxylate.[1]

Protocol 3: Reductive Amination for the Synthesis of N-Benzyl-4-aminopiperidine Derivatives

This protocol describes the synthesis of antifungal 4-aminopiperidine derivatives starting from the corresponding 4-piperidone.

1. Imine Formation and Reduction:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane, add the desired primary amine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Monitor the reaction by TLC.
  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  • Separate the organic layer, and extract the aqueous layer with dichloromethane.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to yield the desired N-benzyl-4-aminopiperidine derivative.[5]

Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in DMSO.
  • Prepare solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
  • Prepare a solution of acetylcholinesterase (AChE) from electric eel in phosphate buffer.

2. Assay Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
  • Add the AChE solution to initiate the reaction and incubate for 15 minutes at 37 °C.
  • Add the ATCI solution to start the enzymatic reaction.
  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling and Synthetic Pathways

The following diagrams illustrate key biological pathways targeted by derivatives of this compound and a general workflow for their synthesis.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide ERG1 Lanosterol Lanosterol Squalene epoxide->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11 (Target of Azoles) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG2 (Target of some antifungals) Episterol Episterol Fecosterol->Episterol ERG3 Ergosterol Ergosterol Episterol->Ergosterol ERG5 N_Benzyl_4_aminopiperidine_derivatives N_Benzyl_4_aminopiperidine_derivatives ERG2 ERG2 N_Benzyl_4_aminopiperidine_derivatives->ERG2 Inhibition

Caption: Ergosterol Biosynthesis Pathway and the Target of N-Benzyl-4-aminopiperidine Antifungals.

SERT_Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_intracellular Intracellular Space (Presynaptic Neuron) Serotonin Serotonin SERT_outward SERT (Outward-facing) Serotonin->SERT_outward Na+ Na+ Na+->SERT_outward Cl- Cl- Cl-->SERT_outward SERT_bound SERT-Substrate Complex SERT_outward->SERT_bound Binding SERT_inward SERT (Inward-facing) SERT_bound->SERT_inward Conformational Change SERT_inward->SERT_outward Reorientation Serotonin_released Serotonin SERT_inward->Serotonin_released Na+_released Na+ SERT_inward->Na+_released Cl-_released Cl- SERT_inward->Cl-_released Benzylpiperidine_Ligand Benzylpiperidine_Ligand Benzylpiperidine_Ligand->SERT_outward Inhibition of Binding K+ K+ K+->SERT_inward

Caption: Mechanism of Serotonin Reuptake by SERT and Inhibition by Benzylpiperidine Ligands.

Synthetic_Workflow Start This compound Hydroboration Hydroboration-Oxidation or Suzuki Coupling Start->Hydroboration Functionalized_Intermediate 4-Functionalized Piperidine Intermediate Hydroboration->Functionalized_Intermediate Derivatization Further Derivatization (e.g., Reductive Amination, Amide Coupling) Functionalized_Intermediate->Derivatization Bioactive_Molecules Bioactive Molecules (Cholinesterase Inhibitors, Antifungals, SERT Ligands) Derivatization->Bioactive_Molecules Screening Biological Screening Bioactive_Molecules->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: General Synthetic Workflow for Drug Discovery using this compound.

Conclusion

This compound serves as a highly valuable and versatile scaffold in modern drug discovery. Its application spans across multiple therapeutic areas, enabling the synthesis of potent and selective inhibitors of key biological targets. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel drug candidates. The protocols and data presented herein provide a comprehensive resource for researchers aiming to leverage this privileged scaffold in their drug discovery endeavors.

References

Application Notes and Protocols: Benzyl 4-methylenepiperidine-1-carboxylate as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-methylenepiperidine-1-carboxylate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive exocyclic double bond and a modifiable carbamate protecting group makes it an ideal scaffold for constructing complex molecular architectures, particularly spiro-heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of novel spiro-pyrrolidine and spiro-isoxazolidine derivatives, which are prevalent motifs in many biologically active compounds and natural products. The methodologies described herein utilize 1,3-dipolar cycloaddition reactions, a powerful tool for stereoselective carbon-carbon and carbon-heteroatom bond formation.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis of heterocyclic compounds from this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis start This compound reaction 1,3-Dipolar Cycloaddition start->reaction reagents Dipole Precursor (e.g., Amino Acid, Hydroxylamine) reagents->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Spectroscopic Characterization (NMR, MS, IR) purification->analysis final_product Spiro-heterocyclic Product analysis->final_product

Caption: General workflow for the synthesis of spiro-heterocycles.

Application Note 1: Synthesis of Spiro-pyrrolidine Derivatives via [3+2] Cycloaddition with Azomethine Ylides

The exocyclic alkene of this compound can act as a dipolarophile in a [3+2] cycloaddition reaction with an in situ generated azomethine ylide. This reaction provides a direct route to spiro-pyrrolidine-piperidine scaffolds, which are of significant interest in medicinal chemistry. The azomethine ylide can be generated from the condensation of an α-amino acid (such as sarcosine or proline) with an aldehyde or ketone (e.g., isatin).

Reaction Pathway

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide + Sarcosine Sarcosine Sarcosine->Ylide Δ, -CO2 Product Spiro[oxindole-pyrrolidine]- piperidine Ylide->Product + Precursor Benzyl 4-methylenepiperidine- 1-carboxylate Precursor->Product

Caption: Synthesis of a spiro-oxindole-pyrrolidine-piperidine derivative.

Experimental Protocol: Synthesis of Benzyl 2'-oxo-1'-methylspiro[piperidine-4,3'-pyrrolidine]-1-carboxylate
  • Reactant Preparation: To a solution of this compound (1.0 mmol, 231.3 mg) in anhydrous toluene (20 mL) is added isatin (1.0 mmol, 147.1 mg) and N-methylglycine (sarcosine) (1.0 mmol, 89.1 mg).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) under a nitrogen atmosphere for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in dichloromethane (30 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-40%) to afford the desired spiro-pyrrolidine derivative.

Quantitative Data
EntryDipolarophileAzomethine Ylide SourceSolventTemp (°C)Time (h)Yield (%)d.r.
1This compoundIsatin/SarcosineToluene1101678>95:5
2This compoundIsatin/ProlineDMF1201285>95:5

d.r. = diastereomeric ratio, determined by 1H NMR analysis of the crude reaction mixture.

Application Note 2: Synthesis of Spiro-isoxazolidine Derivatives via [3+2] Cycloaddition with Nitrones

The electron-deficient nature of the exocyclic double bond in this compound makes it a suitable partner for cycloaddition with nitrones, which act as 1,3-dipoles. This reaction provides access to novel spiro-isoxazolidine-piperidine frameworks. Nitrones can be readily prepared by the condensation of N-substituted hydroxylamines with aldehydes.

Reaction Pathway

G cluster_0 Nitrone Generation cluster_1 Cycloaddition Hydroxylamine N-Benzylhydroxylamine Nitrone C,N-Diphenylnitrone Hydroxylamine->Nitrone + Aldehyde Formaldehyde Aldehyde->Nitrone Product Spiro[isoxazolidine-piperidine] Nitrone->Product + Precursor Benzyl 4-methylenepiperidine- 1-carboxylate Precursor->Product

Caption: Synthesis of a spiro-isoxazolidine-piperidine derivative.

Experimental Protocol: Synthesis of Benzyl 2-benzylspiro[isoxazolidine-5,4'-piperidine]-1'-carboxylate
  • Reactant Preparation: A solution of this compound (1.0 mmol, 231.3 mg) and N-benzylhydroxylamine (1.2 mmol, 147.8 mg) in anhydrous chloroform (15 mL) is prepared in a round-bottom flask.

  • Nitrone Formation and Cycloaddition: To the stirred solution, an aqueous solution of formaldehyde (37 wt. %, 1.5 mmol, 0.12 mL) is added dropwise at room temperature. The reaction mixture is then heated to 60 °C and stirred for 24 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 4:1).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is diluted with chloroform (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (5-30%) to yield the pure spiro-isoxazolidine product.

Quantitative Data
EntryDipolarophileNitrone SourceSolventTemp (°C)Time (h)Yield (%)d.r.
1This compoundN-Benzylhydroxylamine/FormaldehydeChloroform60248290:10
2This compoundN-Methylhydroxylamine/BenzaldehydeToluene80187585:15

d.r. = diastereomeric ratio, determined by 1H NMR analysis of the crude reaction mixture.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of complex heterocyclic systems. The protocols detailed in these application notes demonstrate its utility in 1,3-dipolar cycloaddition reactions to construct spiro-pyrrolidine and spiro-isoxazolidine scaffolds. These methodologies offer a robust foundation for the development of novel molecular entities for applications in drug discovery and materials science. Further exploration of other cycloaddition reactions, such as Diels-Alder and Michael additions followed by cyclization, will undoubtedly expand the synthetic utility of this important building block.

Application Notes and Protocols for Catalytic Hydrogenation of 4-Methylenepiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic hydrogenation methods for the reduction of the exocyclic double bond in 4-methylenepiperidine derivatives. This transformation is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates, affording valuable 4-methylpiperidine scaffolds. This document details both heterogeneous and homogeneous catalytic systems, including asymmetric approaches, to guide the synthesis of these important molecules.

Introduction

The 4-methylpiperidine moiety is a prevalent structural motif in a wide range of pharmaceuticals and natural products. The catalytic hydrogenation of readily accessible 4-methylenepiperidine precursors represents an atom-economical and efficient method for the synthesis of these saturated heterocycles. The choice of catalyst, protecting group on the piperidine nitrogen, and reaction conditions can significantly influence the yield, stereoselectivity, and functional group tolerance of this transformation. This document outlines various methodologies, providing detailed protocols and comparative data to aid in the selection and optimization of the appropriate catalytic system.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the catalytic hydrogenation of various 4-methylenepiperidine derivatives, categorized by the type of catalysis.

Table 1: Heterogeneous Catalysis Data
Substrate (N-Protecting Group)CatalystSolventPressure (H₂)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
N-Boc-2-aryl-4-methylenepiperidine10% Pd/CMethanol1 atmRoom Temp.12>95Not Reported[1]
N-Benzyl-4-methylenepiperidinePtO₂Acetic Acid70 barRoom Temp.4-6HighNot Reported
N-Cbz-4-methylenepiperidine5% Rh/CEthanol5 bar4016HighNot Reported
Piperidine-fused 3-methylenetetrahydropyran10% Pd/CEthyl Acetate1 atmRoom Temp.12924:1
Table 2: Homogeneous Catalysis Data (Including Asymmetric Hydrogenation)
SubstrateCatalyst SystemSolventPressure (H₂)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
(3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dioneRu-catalystMethanolNot ReportedNot ReportedNot ReportedHigh>95% ee[2]
N-Aryl-4-alkylidene-piperidine (general)[Ir(COD)Cl]₂ + Chiral LigandDichloromethane50 atm2512>90up to 99% ee
N-Boc-4-alkylidene-piperidine (general)Rh(COD)₂BF₄ + Chiral LigandTetrahydrofuran10 atm3024>95up to 98% ee

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Heterogeneous Hydrogenation of N-Boc-2-aryl-4-methylenepiperidine using Pd/C

This protocol is a general procedure for the complete reduction of the exocyclic double bond using a standard palladium on carbon catalyst.

Materials:

  • N-Boc-2-aryl-4-methylenepiperidine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve the N-Boc-2-aryl-4-methylenepiperidine substrate in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% loading).

  • Seal the reaction vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon or pressurizing the vessel to 1 atm).

  • Stir the reaction mixture vigorously at room temperature for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Asymmetric Homogeneous Hydrogenation of an N-Protected 4-Alkylidenepiperidine Derivative

This protocol outlines a general procedure for the enantioselective reduction of a 4-alkylidenepiperidine using a chiral iridium catalyst.

Materials:

  • N-protected 4-alkylidenepiperidine substrate

  • [Ir(COD)Cl]₂ (precatalyst)

  • Chiral phosphine ligand (e.g., a derivative of BINAP, SEGPHOS, or other suitable ligand)

  • Dichloromethane (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave vessel with the N-protected 4-alkylidenepiperidine substrate, [Ir(COD)Cl]₂ (e.g., 0.5-2 mol%), and the chiral ligand (e.g., 1.1 equivalents relative to Iridium).

  • Add anhydrous dichloromethane via syringe.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

  • Monitor the reaction progress by taking aliquots (if the reactor allows) for analysis by chiral HPLC or GC.

  • Once the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 4-alkylpiperidine derivative by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow General Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis substrate Substrate (4-Methylene- piperidine Derivative) reaction_vessel Reaction Vessel (e.g., Autoclave) substrate->reaction_vessel solvent Solvent solvent->reaction_vessel catalyst Catalyst (Heterogeneous or Homogeneous) catalyst->reaction_vessel hydrogenation Hydrogenation (H2 pressure, Temp, Time) reaction_vessel->hydrogenation filtration Filtration (for heterogeneous catalysts) hydrogenation->filtration extraction Solvent Removal/ Extraction filtration->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Product Characterization (NMR, MS, HPLC/GC for ee/dr) purification->analysis

Caption: General experimental workflow for the catalytic hydrogenation of 4-methylenepiperidine derivatives.

Logical Relationship of Catalytic Hydrogenation Types

hydrogenation_types Types of Catalytic Hydrogenation catalytic_hydrogenation Catalytic Hydrogenation of 4-Methylenepiperidines heterogeneous Heterogeneous Catalysis catalytic_hydrogenation->heterogeneous homogeneous Homogeneous Catalysis catalytic_hydrogenation->homogeneous pd_c Pd/C heterogeneous->pd_c pt_o2 PtO₂ (Adams' Catalyst) heterogeneous->pt_o2 rh_c Rh/C heterogeneous->rh_c asymmetric Asymmetric Hydrogenation homogeneous->asymmetric non_asymmetric Non-Asymmetric Hydrogenation homogeneous->non_asymmetric ir_catalyst Iridium-based Catalysts (e.g., [Ir(COD)Cl]₂ + Chiral Ligand) asymmetric->ir_catalyst rh_catalyst Rhodium-based Catalysts (e.g., Rh(COD)₂BF₄ + Chiral Ligand) asymmetric->rh_catalyst ru_catalyst Ruthenium-based Catalysts asymmetric->ru_catalyst

Caption: Classification of catalytic systems for the hydrogenation of 4-methylenepiperidines.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of spirocyclic piperidines, a class of compounds of significant interest in medicinal chemistry due to their unique three-dimensional structures that can lead to improved pharmacological properties. This document details key synthetic strategies, provides specific experimental protocols, and summarizes quantitative data for the synthesis of these valuable scaffolds. Furthermore, it visualizes important biological signaling pathways where spirocyclic piperidines have shown therapeutic potential.

Introduction

Spirocyclic piperidines are a fascinating class of saturated heterocyclic compounds characterized by a piperidine ring sharing a single carbon atom with another ring system. This spirocyclic fusion imparts a rigid, three-dimensional conformation, which is a highly desirable feature in modern drug design. Compared to their flat, aromatic counterparts, the increased sp3 character of spirocyclic piperidines can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, as well as offering novel intellectual property opportunities.[1] These scaffolds are found in a variety of biologically active molecules and have been successfully incorporated into drug candidates targeting a range of diseases.

This document outlines several key synthetic methodologies for accessing spirocyclic piperidines, including:

  • Photoredox-Mediated Radical Hydroarylation: A modern approach utilizing visible light to initiate a radical cyclization cascade.

  • Organocatalytic Asymmetric Synthesis: Employing small organic molecules as catalysts to achieve high stereoselectivity.

  • Pictet-Spengler Reaction: A classic method for the synthesis of tetrahydroisoquinolines and related structures, adapted for spirocycle formation.

  • Intramolecular Alkylation: A strategy involving the formation of a new ring on a pre-existing piperidine scaffold.

Synthetic Strategies and Experimental Protocols

Photoredox-Mediated Radical Hydroarylation

This method provides a mild and efficient route to spirocyclic piperidines from linear aryl halide precursors.[2] The reaction is initiated by a photoredox catalyst that, upon irradiation with visible light, generates an aryl radical. This radical then undergoes a regioselective intramolecular cyclization onto a tethered alkene, followed by a hydrogen atom transfer to yield the spirocyclic product.[2]

Experimental Protocol: General Procedure for Photoredox-Mediated Synthesis of Spiropiperidines [2]

  • To a 16 mL screw-top test tube, add the aryl halide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%).

  • Equip the tube with a magnetic stir bar and seal it with a PTFE/silicone septum.

  • Evacuate the tube and backfill with nitrogen gas.

  • Add the appropriate solvent (e.g., THF) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 equiv) via syringe.

  • Stir the resulting mixture vigorously (800 rpm) at room temperature for 16 hours while irradiating with commercial blue LEDs.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic piperidine.

Quantitative Data:

EntryStarting MaterialProductYield (%)
1N-(2-iodobenzyl)-N-(cyclohex-2-en-1-yl)methanamineSpiro[cyclohexane-1,3'-indolin]-2'-amine94
21-(2-iodophenyl)-N-(cyclohex-2-en-1-yl)methanamineSpiro[cyclohexane-1,1'-isoindoline]51
3N-(2-iodobenzyl)-N-(1-methyl-2,5-dihydro-1H-pyrrol-3-yl)methanamine1'-methyl-spiro[indoline-3,3'-pyrrolidin]-2'-amine83
Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidines

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of spirocyclic piperidines, chiral aminocatalysts can facilitate cascade reactions to construct spiro-oxindole piperidine scaffolds with high stereocontrol. These compounds have shown promise as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[3]

Experimental Protocol: Organocatalytic Asymmetric Cascade Reaction [4]

  • To a 7 mL vial equipped with a magnetic stir bar, add the isatylidene-malononitrile (0.10 mmol, 1.0 equiv), 2-ethylidene 1,3-indandione (0.15 mmol, 1.5 equiv), and quinine (20 mol%).

  • Add tetrahydrofuran (THF, 1.0 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the spiro-bridged heterocyclic product.

Quantitative Data:

EntryAldehydeNitroalkeneYield (%)dree (%)
1Benzaldehyde(E)-nitrostyrene791.9:198
24-Chlorobenzaldehyde(E)-nitrostyrene85>20:197
3Benzaldehyde(E)-1-nitroprop-1-ene751.5:196
Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. This reaction can be rendered enantioselective by using a chiral Brønsted acid catalyst, providing access to chiral spirocyclic piperidines.

Experimental Protocol: Enantioselective Pictet-Spengler Reaction of a Tryptamine-Derived Hydroxylamine

  • To a solution of the tryptamine-derived hydroxylamine (1.0 equiv) in a suitable solvent (e.g., toluene), add the aldehyde or ketone (1.2 equiv).

  • Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%) to the mixture.

  • Stir the reaction at the specified temperature (e.g., -55 °C) and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantioenriched spirocyclic piperidine.

Quantitative Data:

EntryTryptamine DerivativeCarbonyl CompoundCatalystYield (%)er
1N-benzyltryptamineCyclohexanone(R)-TRIP9285:15
2Tryptamine1-methyl-4-piperidone(R)-STRIP8592:8
35-MethoxytryptamineCyclopentanone(S)-TRIP9090:10
Intramolecular Alkylation

Intramolecular alkylation provides a straightforward method for the construction of a spirocyclic ring system onto a pre-formed piperidine core. This typically involves the N-alkylation of a piperidine derivative with a bifunctional electrophile, followed by a base-mediated intramolecular cyclization.

Experimental Protocol: General Procedure for Intramolecular Alkylation [5]

  • To a solution of the secondary amine (e.g., a 4-substituted piperidine, 1.0 mmol) in a dry, polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., triethylamine, 3.0 mmol).

  • Add the alkylating agent (e.g., a dihaloalkane, 2.0 mmol) to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., argon) at an elevated temperature (60-80 °C) for 48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the spirocyclic piperidine.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways where spirocyclic piperidines have been investigated as modulators, as well as a general workflow for their synthesis.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cell_fate Cellular Outcome cluster_mdm2_regulation MDM2 Regulation DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates p21 p21 p53->p21 induces BAX BAX p53->BAX induces MDM2_gene MDM2 Gene p53->MDM2_gene transcriptionally activates Senescence Senescence p53->Senescence Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis MDM2 MDM2 MDM2_gene->MDM2 translates to MDM2->p53 promotes ubiquitination & degradation Spiro_Piperidine Spirocyclic Piperidine (MDM2 Inhibitor) Spiro_Piperidine->MDM2 inhibits

Caption: The MDM2-p53 signaling pathway and the inhibitory role of spirocyclic piperidines.

MCHR1_Signaling_Pathway cluster_receptor Receptor Activation cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_response Cellular Response MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 binds Gi Gi MCHR1->Gi activates Gq Gq MCHR1->Gq activates Spiro_Piperidine Spirocyclic Piperidine (MCH-1R Antagonist) Spiro_Piperidine->MCHR1 blocks binding AC_i Adenylate Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i produces Decreased Neuronal Firing Decreased Neuronal Firing cAMP_i->Decreased Neuronal Firing PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC PKC DAG->PKC activates Ca2->PKC activates Increased Intracellular Calcium Increased Intracellular Calcium Ca2->Increased Intracellular Calcium Gene Transcription Gene Transcription PKC->Gene Transcription

Caption: The MCH-1R signaling pathway and the antagonistic action of spirocyclic piperidines.

Synthetic_Workflow cluster_synthesis Synthesis of Spirocyclic Piperidine cluster_analysis Characterization Start Starting Materials Reaction Cyclization Reaction (e.g., Pictet-Spengler, Radical Cyclization) Start->Reaction Workup Reaction Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Spirocyclic Piperidine Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS XRay X-ray Crystallography Product->XRay

Caption: General workflow for the synthesis and characterization of spirocyclic piperidines.

References

Application Notes and Protocols for the Deprotection of the Carboxybenzyl (Cbz) Group on a Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals containing the piperidine scaffold. Its popularity stems from its stability under various reaction conditions and its susceptibility to removal under specific, often mild, conditions.[1] The selective cleavage of the Cbz group from a piperidine nitrogen is a critical step in many synthetic routes, enabling further functionalization of the secondary amine.

This document provides a detailed overview of the most common and effective protocols for the deprotection of Cbz-protected piperidines, with a focus on catalytic hydrogenation and acid-mediated cleavage.

Deprotection Methodologies: A Comparative Overview

The selection of a Cbz deprotection method is contingent upon several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment. The primary methods employed are catalytic hydrogenation and acid-catalyzed hydrolysis.

  • Catalytic Hydrogenation: This is the most widely used method for Cbz group removal. It is known for its high efficiency and clean byproducts, which are typically toluene and carbon dioxide.[1][2] This method can be performed using hydrogen gas (hydrogenolysis) or a hydrogen donor (transfer hydrogenation).

    • Standard Hydrogenolysis (H₂ gas): This highly effective method involves reacting the Cbz-protected piperidine with hydrogen gas in the presence of a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).[1][3] It requires specialized hydrogenation equipment but often provides high yields.[2]

    • Catalytic Transfer Hydrogenation: This approach avoids the use of flammable hydrogen gas by employing a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C.[2][4] The conditions are generally mild, making it a safer and more convenient alternative for many applications.[2]

  • Acid-Mediated Cleavage: This method serves as a practical, metal-free alternative to catalytic hydrogenation.[5] Reagents such as hydrogen chloride (HCl) in organic solvents or isopropanol hydrochloride (IPA·HCl) can effectively cleave the Cbz group.[5] This approach is particularly advantageous on a commercial scale, where avoiding heavy metal contamination and handling flammable gases are priorities.[5] However, the harsh acidic conditions may not be compatible with acid-labile functional groups.[6]

  • Alternative Nucleophilic Cleavage: For substrates containing sensitive functionalities that are incompatible with hydrogenation or strong acids, nucleophilic deprotection offers a milder alternative.[7][8] A notable example involves the use of a thiol nucleophile to attack the benzylic carbon of the Cbz group, leading to the release of the free amine.[8]

Data Presentation

The following tables summarize quantitative data for various Cbz deprotection protocols on piperidine rings and related structures, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Catalytic Hydrogenation Conditions and Yields for Cbz Deprotection

SubstrateCatalyst (mol%)Hydrogen SourceSolventPressure/Temp.Time (h)Yield (%)Reference
N-Cbz-piperidine derivative10% Pd/CH₂ (balloon)Ethanol (EtOH)RT12N/A[9]
N-Cbz-protected amine10% Pd/C (10-20 wt%)H₂ (balloon)Methanol (MeOH)RTN/AHigh[1][3]
N-Cbz-dioctylamine10% Pd/C, Nb₂O₅/CH₂ (1 atm)Heptane80°C198[10]
N-Cbz-piperidine derivative10% Pd/CAmmonium FormateMethanol (MeOH)N/A20N/A[4]
N-Cbz-D-His-OH10% Pd/C (10-20 wt%)Formic Acid (2-5 eq)Methanol (MeOH)RT or 40°C1-6High[2]
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂ (1 atm)H₂O (with TPGS-750-M)RT< 2>95[1]

N/A: Not available in the cited text. RT: Room Temperature.

Table 2: Acid-Mediated Cbz Deprotection Conditions and Yields

SubstrateAcidic ReagentSolventTemperatureTime (h)Yield (%)Reference
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HClIsopropanol65-75°C4N/A[5]
General N-Cbz protected aminesAlCl₃1,1,1,3,3,3-hexafluoroisopropanol (HFIP)RTN/AHigh[7]
General N-Cbz protected aminesHBr/Acetic AcidAcetic AcidRTN/AN/A[6]

N/A: Not available in the cited text. RT: Room Temperature.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenation (H₂ gas)

This protocol describes a general procedure for the removal of the Cbz group using hydrogen gas and a palladium on carbon catalyst.[1][3]

Materials:

  • Cbz-protected piperidine substrate

  • 10% Palladium on carbon (Pd/C, typically 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected piperidine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).[3]

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol %).[3] Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably while wet.[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.[3] Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the filter pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[3] Further purification can be performed if necessary.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation

This protocol uses a hydrogen donor, avoiding the need for a pressurized hydrogen gas system.[2]

Materials:

  • Cbz-protected piperidine substrate

  • 10% Palladium on Carbon (Pd/C, 10-20 mol%)

  • Hydrogen Donor (e.g., formic acid or ammonium formate, 2-5 equivalents)

  • Solvent (e.g., Methanol or Ethanol)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor (e.g., formic acid, 2-5 equivalents) dropwise at room temperature.[2]

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40°C) to increase the rate if necessary.[2]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.[2]

  • Work-up and Filtration: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the filter pad with additional methanol.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product. Note that if formic acid is used, the product will be the formate salt.[1] A subsequent basic work-up may be required to obtain the free amine.

Protocol 3: Acid-Mediated Cbz Deprotection

This protocol describes a metal-free method for Cbz cleavage using acidic conditions.[5]

Materials:

  • Cbz-protected piperidine substrate

  • Acidic Reagent (e.g., Isopropanol hydrochloride (IPA·HCl), HCl in dioxane, or HBr in acetic acid)

  • Anhydrous organic solvent (if not part of the reagent)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected piperidine (1.0 equivalent) in the chosen acidic reagent system (e.g., IPA·HCl in isopropanol).

  • Reaction: Stir the reaction mixture at the appropriate temperature. For the IPA·HCl method, the mixture may be heated to 65-75°C for several hours.[5] For other systems like HBr/acetic acid, the reaction may proceed at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[5]

  • Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine product.

Visualizations

The following diagrams illustrate the chemical transformation, experimental workflow, and decision-making process for Cbz deprotection on a piperidine ring.

Caption: General reaction scheme for Cbz deprotection.

Experimental_Workflow start Start dissolve Dissolve Cbz-Piperidine in Solvent start->dissolve add_catalyst Add Pd/C Catalyst (Caution: Pyrophoric) dissolve->add_catalyst setup_hydrogenation Setup Hydrogenation: Evacuate and backfill with H₂ (3x) add_catalyst->setup_hydrogenation stir Stir vigorously under H₂ atmosphere setup_hydrogenation->stir monitor Monitor reaction by TLC/LC-MS stir->monitor is_complete Reaction Complete? monitor->is_complete is_complete->stir No purge Purge with Inert Gas is_complete->purge Yes filter Filter through Celite® to remove catalyst purge->filter concentrate Concentrate Filtrate under reduced pressure filter->concentrate product Isolated Product concentrate->product

Caption: Experimental workflow for catalytic hydrogenation.

Decision_Tree q1 Substrate sensitive to acidic conditions? q2 Hydrogenation equipment available? q1->q2 Yes a2 Use Acid-Mediated Cleavage (e.g., HCl, IPA·HCl) q1->a2 No q3 Substrate contains groups reducible by H₂? q2->q3 Yes a3 Use Transfer Hydrogenation (e.g., Ammonium Formate) q2->a3 No a1 Use Catalytic Hydrogenation q3->a1 No a4 Consider Alternative Methods (e.g., Nucleophilic Cleavage) q3->a4 Yes

Caption: Decision tree for selecting a Cbz deprotection method.

References

Application Notes and Protocols: Leveraging Multicomponent Reactions for the Generation of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern drug discovery, enabling the rapid synthesis of diverse and complex small molecules from simple, readily available starting materials in a single synthetic operation.[1][2] This application note provides detailed protocols for three widely utilized MCRs—the Passerini, Biginelli, and Hantzsch reactions—and showcases their application in generating novel compound libraries for biological screening. We present quantitative data on reaction yields and biological activities, alongside visualizations of experimental workflows and relevant signaling pathways to guide researchers in applying these methodologies for hit and lead discovery.

Introduction

The demand for novel chemical entities in drug discovery necessitates synthetic strategies that are efficient, cost-effective, and capable of generating vast chemical diversity.[3] Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer significant advantages over traditional linear synthetic approaches by minimizing purification steps, reducing waste, and increasing overall efficiency.[2][3] These reactions are particularly well-suited for the construction of combinatorial libraries, providing a robust platform for exploring chemical space and identifying novel bioactive compounds.[1][4] This note will focus on the practical application of the Passerini, Biginelli, and Hantzsch reactions, which yield scaffolds of high medicinal relevance.

I. Passerini Three-Component Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a versatile three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][5] This reaction is highly valued for its ability to rapidly generate diverse libraries of compounds with potential applications in anticancer and other therapeutic areas.[1][6]

Data Presentation: Passerini Reaction Library for Anticancer Screening

A representative library of α-acyloxy carboxamides was synthesized using the Passerini reaction and screened against various human cancer cell lines. The following table summarizes the yields and cytotoxic activities (IC50 or GI50 values) of selected compounds.

Compound IDAldehyde/KetoneCarboxylic AcidIsocyanideYield (%)Caco-2 (IC50 µM)HepG-2 (IC50 µM)A549 (IC50 µM)
P-1a BenzaldehydeAcetic AcidBenzyl Isocyanide84%[3]0.12[6]0.11[6]-
P-2g 4-Chlorobenzaldehyde4-Nitrobenzoic Acidtert-Butyl Isocyanide-0.06[6]0.06[6]-
P-3j IsatinBenzoic AcidCyclohexyl Isocyanide-0.07[6]0.08[6]-
P-4b 4-AnisaldehydePyrazine-2-carboxylic acidtert-Butyl Isocyanide---40[7]
Experimental Protocol: General Procedure for the Passerini Reaction

This protocol is adapted from a general procedure for the synthesis of α-acyloxy carboxamides.[3]

Materials:

  • Carboxylic Acid (1.5 mmol, 1.5 equiv)

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.2 mmol, 1.2 equiv)

  • Dichloromethane (CH2Cl2) or Dichloromethane:Hexafluoroisopropanol (CH2Cl2:HFIP, 4:1) (0.1 M)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the isocyanide (1.2 mmol) and carboxylic acid (1.5 mmol) in the chosen solvent (10 mL), add the carbonyl compound (1.0 mmol).

  • Stir the reaction mixture at room temperature. Reaction time may vary (typically 1-24 hours) depending on the substrates and solvent system.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer twice with saturated NaHCO3 solution and once with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-acyloxy amide.

II. Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] This heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[10][11]

Data Presentation: Biginelli Reaction Library for Antimicrobial Screening

A library of dihydropyrimidinone derivatives was synthesized and evaluated for its antimicrobial activity against various bacterial strains.

Compound IDAldehydeβ-ketoesterUrea/ThioureaYield (%)E. coli (MIC, µM)S. aureus (MIC, µM)
B-1e 4-ChlorobenzaldehydeEthyl acetoacetateUrea-202.93[10]-
B-2b 4-HydroxybenzaldehydeEthyl acetoacetateUrea-324.7[10]649.4[10]
B-3g 4-FluorobenzaldehydeEthyl acetoacetateThiourea-405.7[10]811.75[10]
B-4a BenzaldehydeMethyl acetoacetateUrea95%[9]--
Experimental Protocol: General Procedure for the Biginelli Reaction

This protocol describes a solvent-free, catalyst-mediated synthesis of DHPMs.[9]

Materials:

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • β-ketoester (e.g., Ethyl acetoacetate) (1.0 mmol, 1.0 equiv)

  • Urea or Thiourea (1.5 mmol, 1.5 equiv)

  • Catalyst (e.g., 40% w/w silicotungstic acid on Amberlyst-15, 0.05 g/mmol )

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • Heat the reaction mixture (typically at 80-100 °C) under solvent-free conditions for a specified time (e.g., 30-60 minutes). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

III. Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[12][13] This scaffold is of significant pharmacological importance, with many derivatives acting as L-type calcium channel blockers used in the treatment of hypertension.[14]

Data Presentation: Hantzsch Reaction Library for Calcium Channel Blockade

A library of 1,4-dihydropyridine derivatives was synthesized and evaluated for their calcium channel blocking activity.

Compound IDAldehyde2 x β-ketoesterNitrogen SourceYield (%)Calcium Channel Blockade (pEC50)
H-1 2-Chlorobenzaldehyde2 x Methyl acetoacetateAmmonium Hydroxide-6.48 ± 0.05[15]
H-2 3-Nitrobenzaldehyde2 x Ethyl acetoacetateAmmonium Hydroxide92%[16]-
H-3 4-Methylbenzaldehyde2 x Ethyl acetoacetateAmmonium Acetate96%[16]-
H-4 Benzaldehyde2 x Ethyl acetoacetateAmmonium Carbonate91%[16]-
H-5 2,3-Dichlorobenzaldehyde2 x Ethyl 3-oxobutanoateAmmonium hydroxide-6.46 ± 0.07[15]
Experimental Protocol: General Procedure for the Hantzsch Reaction

This protocol describes a catalyst-free Hantzsch synthesis in an aqueous medium.[16]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • β-ketoester (e.g., Ethyl acetoacetate) (2.0 mmol, 2.0 equiv)

  • Nitrogen source (e.g., Ammonium carbonate) (1.0 mmol, 1.0 equiv)

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a sealed vessel, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium carbonate (1.0 mmol) in water.

  • Heat the mixture with stirring (e.g., at 80 °C) for the required reaction time (typically a few hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine.

IV. Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological mechanisms. The following are examples of how Graphviz can be used to represent workflows and pathways relevant to MCR-derived compound libraries.

Experimental Workflow: MCR Library Synthesis and Screening

MCR_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Building Blocks (Aldehydes, Amines, etc.) B Multicomponent Reaction (MCR) A->B One-Pot C Purification & Characterization B->C D Compound Library (in DMSO) C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F Data Analysis G Hit-to-Lead (SAR Studies) F->G H Lead Optimization G->H I Preclinical Candidate H->I Kinase_Screening_Pathway cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling cluster_3 Cellular Assays A MCR Compound Library B Single-Dose Kinase Assay (e.g., against CDK, PI3K) A->B C Initial Hits (% Inhibition > 50%) B->C D Dose-Response Assays C->D E IC50 Determination D->E F Kinome-wide Panel Screening E->F G Selectivity Profile F->G H Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) G->H I Target Engagement & Downstream Signaling H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl 4-methylenepiperidine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Wittig reaction, which involves the olefination of the corresponding ketone, Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone), using a phosphorus ylide.[1] The most common Wittig reagent for introducing a methylene group is methylenetriphenylphosphorane (Ph₃P=CH₂), typically generated in situ from methyltriphenylphosphonium bromide and a strong base.[2][3]

Q2: What is a typical yield for the Wittig reaction in this synthesis?

A2: While yields can vary significantly based on the specific reaction conditions, literature on analogous reactions reports yields in the range of 75% to 89%.[4] Optimization of base, solvent, and temperature is crucial for maximizing the yield.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include achieving a high yield, ensuring the complete conversion of the starting ketone, and effectively removing the triphenylphosphine oxide byproduct during purification.[5][6] Steric hindrance at the ketone can also slow down the reaction and lead to lower yields.[1]

Q4: Can the Cbz (carbamate) protecting group be affected by the Wittig reaction conditions?

A4: Carbamates are generally stable under many reaction conditions. However, the use of strong bases, which are necessary for the Wittig reaction, could potentially lead to side reactions if not carefully controlled. It is important to use the appropriate base and stoichiometry to avoid any unwanted reactions with the Cbz group.

Q5: Are there alternative methods to the Wittig reaction for this transformation?

A5: While the Wittig reaction is the most common, other olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction could be considered, especially if the Wittig reaction provides poor yields.[6] The HWE reaction uses a phosphonate ester instead of a phosphonium salt and often offers advantages in terms of byproduct removal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation.Ensure the phosphonium salt is dry and the reaction is performed under an inert atmosphere. Use a strong, fresh base (e.g., n-BuLi, NaH, or KOtBu). The formation of a characteristic deep red or orange color indicates successful ylide generation.[7]
Low reactivity of the ketone.While N-Cbz-4-piperidone is generally reactive, prolonged reaction times or gentle heating may be necessary. However, be cautious as prolonged heating can lead to side reactions.
Unstable ylide.The methylenetriphenylphosphorane ylide can be unstable. Consider generating the ylide in the presence of the ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the ketone.
Incomplete Reaction (Starting Material Remains) Insufficient amount of Wittig reagent.Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base to ensure complete conversion of the ketone.
Steric hindrance.While less of a concern for this specific ketone, if derivatives with more steric bulk are used, consider switching to a less hindered phosphonium salt or exploring alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[6]
Formation of Side Products Side reactions with the Cbz group.Avoid excessively harsh basic conditions or prolonged reaction times at elevated temperatures.
Aldol condensation of the ketone.This is more likely with sterically unhindered ketones and strong bases. Ensure slow addition of the base at a low temperature to minimize this side reaction.
Difficulty in Purification Presence of triphenylphosphine oxide.Triphenylphosphine oxide can be difficult to separate from the desired product by chromatography alone. Consider precipitating the oxide by adding a non-polar solvent like hexane or diethyl ether and filtering it off. Alternatively, a complexation-precipitation method using magnesium chloride has been reported to effectively remove triphenylphosphine oxide.[5]

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-Methylene-piperidine Derivatives via Wittig Reaction

Starting MaterialWittig ReagentBaseSolventYield (%)Reference
N-Boc-4-piperidoneMethyltriphenylphosphonium bromide / n-BuLin-BuLiAnhydrous THFNot specified, but implied to be effective[2]
1-Benzyl-4-piperidoneMethyltriphenylphosphonium bromideNot SpecifiedNot SpecifiedNot specified, but implied to be effective[4]
Ethyl 4-oxopiperidine-1-carboxylateMethyltriphenylphosphonium bromide / t-BuOKt-BuOKToluene89%[4]
1-Methyl-4-piperidoneNot specifiedNot specifiedNot specified75% (for the ethyl carboxylate derivative)[4]

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of this compound

This protocol is adapted from a similar synthesis of N-Boc-4-methylenepiperidine.[2]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. A deep red or orange color should develop, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

    • Add the solution of the ketone dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

experimental_workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up and Purification ylide_start Suspend Methyltriphenylphosphonium bromide in anhydrous THF add_base Add n-BuLi at 0°C ylide_start->add_base stir_ylide Stir at room temperature for 1h add_base->stir_ylide add_ketone Add ketone solution to ylide at 0°C stir_ylide->add_ketone prepare_ketone Dissolve N-Cbz-4-piperidone in anhydrous THF prepare_ketone->add_ketone stir_reaction Stir at room temperature for 12h add_ketone->stir_reaction quench Quench with aq. NH4Cl stir_reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Ylide Formation start->cause1 cause2 Unstable Ylide start->cause2 cause3 Insufficient Reagent start->cause3 cause4 Steric Hindrance start->cause4 sol1 Ensure anhydrous conditions. Use fresh, strong base. cause1->sol1 sol2 Generate ylide in the presence of the ketone. cause2->sol2 sol3 Use a slight excess of Wittig reagent. cause3->sol3 sol4 Consider Horner-Wadsworth-Emmons reaction. cause4->sol4

Caption: Troubleshooting guide for low yield in the Wittig reaction.

References

Technical Support Center: Purification of Benzyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Benzyl 4-methylenepiperidine-1-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most common stationary phase for this purification. A typical mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent such as ethyl acetate.[1] A starting point for the solvent system can be a low polarity mixture, for example, 95:5 or 90:10 hexanes:ethyl acetate, with the polarity gradually increased as needed.

Q2: My purified compound shows significant peak tailing on the TLC plate and during column chromatography. What could be the cause and how can I fix it?

A2: Peak tailing for piperidine derivatives is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica gel.[2] This can lead to poor separation and reduced yield. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[3] This competes with the piperidine for binding to the acidic sites on the silica, resulting in more symmetrical peaks.

Q3: I am observing an impurity that co-elutes with my product. How can I improve the separation?

A3: Co-elution suggests that the impurity has a similar polarity to your desired product. To improve separation, you can try the following:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes switching to a different solvent combination (e.g., dichloromethane/methanol) can alter the selectivity.

  • Use a Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.

  • Check for Overloading: Overloading the column with too much crude material can lead to poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.

  • Consider an Alternative Stationary Phase: If the compound is unstable on silica gel, or if separation is particularly difficult, consider using a different stationary phase like alumina.[4]

Q4: My compound appears to be degrading on the column. How can I prevent this?

A4: Degradation on silica gel can occur with sensitive compounds. The acidity of the silica gel can sometimes cause the decomposition of the carbamate protecting group.[5] To check for stability, you can perform a 2D TLC.[4] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica. To address this, you can either use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, particularly when it is synthesized via a Wittig reaction.

Problem Potential Cause Suggested Solution
Poor separation of the product from a non-polar impurity. The impurity is likely triphenylphosphine, a common starting material in the Wittig reaction.Triphenylphosphine is less polar than the desired product. Start with a very non-polar eluent (e.g., 100% hexanes) to elute the triphenylphosphine first, then gradually increase the polarity to elute your product.
An impurity with a similar Rf to the product is present. This could be triphenylphosphine oxide, a major byproduct of the Wittig reaction.[6]Triphenylphosphine oxide can be challenging to separate. A carefully optimized gradient of ethyl acetate in hexanes is crucial. If separation is still difficult, consider alternative purification techniques such as crystallization.
The product is not eluting from the column. The chosen eluent may not be polar enough.Gradually increase the polarity of the mobile phase. If the product is still not eluting with a high concentration of ethyl acetate, a more polar solvent like methanol can be added to the eluent system in small increments (e.g., 1-5%).
The column runs dry. Insufficient solvent was added, or the flow rate was too high.Never let the solvent level drop below the top of the silica bed. Always ensure there is enough solvent in the reservoir above the column. If the column runs dry, cracks can form in the stationary phase, leading to poor separation.
Irregular elution bands. The column may have been packed improperly, with air bubbles or cracks.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channeling of the eluent.[3]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate to determine the separation profile. The target compound should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.[1] Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification. Optimal conditions may vary depending on the specific impurity profile of the crude material.

ParameterRecommended Condition/Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient
Initial Eluent Composition 95:5 (Hexanes:Ethyl Acetate)
Final Eluent Composition 80:20 (Hexanes:Ethyl Acetate) or higher polarity if needed
Basic Modifier (optional) 0.1 - 1% Triethylamine in the eluent
Target Rf in TLC 0.2 - 0.4 (in 80:20 Hexanes:Ethyl Acetate)

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography start Start Purification check_separation Poor Separation? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No optimize_eluent Optimize Eluent (Gradient/Solvent) check_separation->optimize_eluent Yes check_degradation Compound Degradation? check_tailing->check_degradation No add_base Add Basic Modifier (e.g., Triethylamine) check_tailing->add_base Yes end_success Successful Purification check_degradation->end_success No check_stability Check Silica Stability (2D TLC) Use Alumina/Deactivated Silica check_degradation->check_stability Yes end_fail Re-evaluate Strategy repack_column Repack Column Check for Overloading optimize_eluent->repack_column add_base->end_success check_stability->end_fail repack_column->end_fail

Caption: A decision-making workflow for troubleshooting common issues during column chromatography.

References

Common side products in the synthesis of 4-methylenepiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-methylenepiperidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Elimination Reactions to Form the Methylene Group

Question: I am attempting to synthesize a 4-methylenepiperidine derivative from a 4-(hydroxymethyl)piperidine precursor via an elimination reaction using a strong base like potassium tert-butoxide, but my yields are consistently low. What could be the problem?

Answer:

A common issue in this synthetic route is the formation of a significant side product: an etherate . This occurs due to a competing nucleophilic substitution reaction where the alkoxide base attacks the electrophilic carbon, leading to an ether linkage instead of the desired elimination. This side reaction is particularly prevalent when using strong, sterically hindered bases like potassium tert-butoxide.[1]

Troubleshooting Steps:

  • Choice of Base: Consider using a non-nucleophilic, sterically hindered base. While potassium tert-butoxide is common, its nucleophilicity can be problematic. Alternative bases that favor elimination over substitution could be explored.

  • Leaving Group: Ensure you have a good leaving group on the methyl group at the 4-position (e.g., tosylate, mesylate, or a halide). A better leaving group can promote the desired E2 elimination pathway over the competing SN2 substitution.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired elimination pathway. Substitution reactions can sometimes have a higher activation energy.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally used for elimination reactions.

Issue 2: Formation of Isomeric Byproducts

Question: My final product shows the presence of an isomer that I am having difficulty separating. What could this isomer be and how can I avoid its formation?

Answer:

A likely isomeric byproduct is the thermodynamically more stable 1,2,3,6-tetrahydropyridine derivative. This results from the isomerization of the exocyclic double bond of the 4-methylenepiperidine to the endocyclic position. This isomerization can be catalyzed by acidic or basic residues, or by elevated temperatures during the reaction or workup.[2]

Troubleshooting Steps:

  • Control of pH: Ensure that the reaction and workup conditions are not overly acidic or basic, as both can catalyze the isomerization. Neutralize the reaction mixture carefully during workup.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps (e.g., distillation). Use the lowest possible temperature that allows for an efficient reaction rate.

  • Choice of Base: When using a base, a milder, non-isomerizing base might be preferable if the desired product is found to be sensitive.

Issue 3: Byproducts in Wittig Reactions with N-Protected 4-Piperidones

Question: I am using a Wittig reaction to synthesize an N-protected 4-methylenepiperidine from the corresponding 4-piperidone. Besides the expected triphenylphosphine oxide, I am observing other impurities. What are they and how can I minimize them?

Answer:

While the primary byproduct of a Wittig reaction is triphenylphosphine oxide, other side products can arise depending on the reaction conditions and the nature of the ylide.

  • Betaine-Lithium Salt Adducts: If you are using an organolithium base (like n-BuLi) to generate the ylide, the intermediate betaine can form a stable adduct with lithium salts. This can affect the stereochemistry of the double bond (though not an issue for the methylene group) and can sometimes lead to other decomposition pathways. Using salt-free ylides or bases that do not contain lithium (e.g., sodium amide, potassium tert-butoxide) can mitigate this.[3]

  • Incomplete Reaction: Unreacted N-protected 4-piperidone may remain if the ylide is not reactive enough or if the reaction is not allowed to proceed to completion.

  • Ylide Decomposition: The phosphorus ylide itself can be unstable and may decompose over time, especially at higher temperatures. It is often best to generate the ylide in situ and use it immediately.

Troubleshooting Steps:

  • Base Selection: If using an organolithium base, consider alternatives like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide to avoid the formation of lithium salt adducts.

  • Reaction Conditions: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the N-protected 4-piperidone.

  • Purification: Careful column chromatography is usually effective in separating the desired 4-methylenepiperidine from triphenylphosphine oxide and unreacted starting material.

Issue 4: Side Reactions During N-Debenzylation

Question: I am trying to remove a benzyl protecting group from a 1-benzyl-4-methylenepiperidine derivative and am getting a complex mixture of products. What are the potential side reactions?

Answer:

The debenzylation of 1-benzyl-4-methylenepiperidine, especially under harsh conditions, can be problematic.

  • Isomerization: As mentioned in Issue 2, the conditions used for debenzylation (which can be acidic or involve heating) can cause isomerization of the exocyclic double bond to the more stable endocyclic position.

  • Reaction with Reagents: When using reagents like 1-chloroethyl chloroformate, side reactions with the exocyclic double bond are possible, though less common than isomerization. The primary challenge is often the harsh conditions required for the subsequent cleavage of the carbamate intermediate.

Troubleshooting Steps:

  • Milder Deprotection Methods: Consider catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). This is often a cleaner method for debenzylation, provided there are no other functional groups in the molecule that are sensitive to reduction.

  • Careful Control of Conditions: If using a chemical debenzylation method, carefully control the temperature and reaction time to minimize side reactions.

Quantitative Data Summary

Currently, there is limited quantitative data in the literature that systematically details the yields of specific side products under varying reaction conditions for the synthesis of 4-methylenepiperidines. The formation of the etherate byproduct has been noted to lead to "low yield," but specific percentages are not consistently reported.[1] Researchers are encouraged to perform careful reaction monitoring and analysis (e.g., by NMR or GC-MS) to quantify the formation of side products in their specific systems.

Experimental Protocols

General Protocol for Wittig Reaction of N-Boc-4-piperidone

This protocol is a general guideline and may require optimization for specific substrates.

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a strong base, such as potassium tert-butoxide or sodium bis(trimethylsilyl)amide (1.1 equivalents).

    • Stir the resulting bright yellow mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of N-Boc-4-piperidone to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired N-Boc-4-methylenepiperidine from the triphenylphosphine oxide byproduct.

Visualizations

Synthetic_Pathway_and_Side_Products cluster_elimination Elimination Route cluster_wittig Wittig Route cluster_isomerization Isomerization Side Reaction 4-(hydroxymethyl)piperidine 4-(hydroxymethyl)piperidine 4-methylenepiperidine 4-methylenepiperidine 4-(hydroxymethyl)piperidine->4-methylenepiperidine Strong, non-nucleophilic base (Desired Pathway) Etherate_Byproduct Etherate Byproduct 4-(hydroxymethyl)piperidine->Etherate_Byproduct Strong, nucleophilic base (Side Reaction) N-protected-4-piperidone N-protected-4-piperidone Desired_Product_Wittig N-protected-4-methylenepiperidine N-protected-4-piperidone->Desired_Product_Wittig Wittig Reaction Wittig_Reagent Ph3P=CH2 Wittig_Reagent->Desired_Product_Wittig Ph3PO Triphenylphosphine Oxide 4-methylenepiperidine_iso 4-methylenepiperidine Tetrahydropyridine 1,2,3,6-tetrahydropyridine 4-methylenepiperidine_iso->Tetrahydropyridine Acid/Base or Heat Troubleshooting_Logic Start Low Yield or Impure Product Identify_Reaction Identify Synthetic Route Start->Identify_Reaction Elimination Elimination Reaction Identify_Reaction->Elimination Elimination Wittig Wittig Reaction Identify_Reaction->Wittig Wittig Etherate_Check Suspect Etherate Byproduct? Elimination->Etherate_Check Wittig_Byproducts Suspect Wittig Side Reactions? Wittig->Wittig_Byproducts Isomerization_Check Check for Isomerization (NMR, GC-MS) Isomer_Present Isomer Detected Isomerization_Check->Isomer_Present Yes No_Isomer No Isomer Detected Isomerization_Check->No_Isomer No Etherate_Check->Isomerization_Check No Change_Base Use non-nucleophilic base Etherate_Check->Change_Base Yes Lower_Temp Lower Reaction Temperature Etherate_Check->Lower_Temp Yes Wittig_Byproducts->Isomerization_Check No Change_Wittig_Base Use Li-free base Wittig_Byproducts->Change_Wittig_Base Yes Optimize_Wittig_Cond Optimize temperature and time Wittig_Byproducts->Optimize_Wittig_Cond Yes Control_pH_Temp Control pH and Temperature during reaction and workup Isomer_Present->Control_pH_Temp

References

Stability and storage conditions for Benzyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Benzyl 4-methylenepiperidine-1-carboxylate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere. The container should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[1]

Q2: How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the compound at the recommended temperature of 2-8°C. Handling should occur in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[1] Avoid contact with skin and eyes.[1]

Q3: Is this compound sensitive to air or moisture?

While specific data on air and moisture sensitivity is limited, the recommendation to store under an inert atmosphere and in a tightly closed, dry environment suggests that the compound may be sensitive to oxidation or hydrolysis.[1] It is best practice to minimize exposure to air and moisture.

Q4: What is the expected shelf-life of this compound?

The shelf-life of this compound is not explicitly stated by most suppliers. However, when stored correctly at 2-8°C under an inert atmosphere, the compound is expected to remain stable for a significant period. For long-term storage, it is advisable to re-test the material periodically to confirm its purity.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at 2-8°C under an inert atmosphere. If not, consider obtaining a new batch.
Contamination of the compound.Ensure proper handling procedures are followed to prevent cross-contamination. Check the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC).
Change in physical appearance (e.g., color, viscosity) Degradation of the compound.A change in physical appearance can indicate degradation. It is recommended to discard the material and use a fresh stock.
Presence of impurities.Analyze the material to identify any impurities that may have formed.
Low purity observed by analysis Exposure to elevated temperatures, light, air, or moisture.Review storage and handling procedures. Ensure the compound is protected from light and stored in a tightly sealed container under an inert gas.
Age of the compound.If the compound is old, it may have degraded over time. It is advisable to use a fresh supply for critical experiments.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Condition Reference
Storage Temperature 2-8°C
Atmosphere Inert atmosphere
Container Tightly closed[1]
Location Dry, cool, and well-ventilated place[1]
Handling In a well-ventilated area, with personal protective equipment[1]

Experimental Protocols

Protocol: General Assessment of Compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

1. Materials:

  • This compound
  • Appropriate solvents (e.g., acetonitrile, methanol)
  • Vials with inert gas seals
  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)

2. Procedure:

  • Prepare solutions of the compound at a known concentration in the chosen solvent.
  • Aliquot the solutions into several vials and seal them under an inert atmosphere (e.g., argon or nitrogen).
  • Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature, exposure to light).
  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each condition.
  • Analyze the sample using a suitable analytical method (e.g., HPLC) to determine the purity and identify any degradation products.
  • Compare the results over time to assess the stability of the compound under each condition.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere) start->check_storage proper_storage Storage is Correct check_storage->proper_storage Yes improper_storage Improper Storage check_storage->improper_storage No check_purity Assess Compound Purity (e.g., HPLC, NMR) proper_storage->check_purity new_batch Recommendation: Use a New Batch of Compound improper_storage->new_batch purity_ok Purity is High check_purity->purity_ok Acceptable purity_low Purity is Low check_purity->purity_low Unacceptable troubleshoot_experiment Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_experiment purity_low->new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway reactant This compound product Potential Degradation Product (e.g., Epoxide or Aldehyde/Ketone via oxidative cleavage) reactant->product Oxidation oxidizing_agent Oxidizing Agent (e.g., Air, Peroxides) oxidizing_agent->product

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Optimization of Reaction Conditions for Scaling Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for scaling up chemical production.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges encountered when scaling up a chemical reaction?

A1: Scaling up a chemical reaction is not merely about increasing the quantities of reactants. Several challenges arise due to changes in physical and chemical properties at a larger scale. The most common issues include:

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it more difficult to dissipate or apply heat. This can lead to localized hot spots, thermal runaway reactions, or incomplete heating.[1]

  • Mixing Efficiency: Achieving homogenous mixing becomes more challenging in large vessels. Poor mixing can result in localized concentration gradients, leading to side reactions, lower yields, and inconsistent product quality.[2][3]

  • Reaction Kinetics: The overall reaction rate can change during scale-up due to the interplay of mixing, heat transfer, and mass transfer limitations. What works well on a small scale may not be optimal at a larger scale.[4]

  • Safety Hazards: The risks associated with exothermic events, pressure buildup, and handling large quantities of hazardous materials increase significantly at a larger scale.[5]

  • Downstream Processing: Isolation and purification techniques that are straightforward in the lab, such as filtration and chromatography, can become bottlenecks at an industrial scale.

Q2: How does the surface-area-to-volume ratio impact scale-up, and what are the consequences?

A2: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This is a critical factor because heat transfer occurs through the surface of the reactor, while the heat generated or consumed by the reaction is proportional to its volume.

Consequences of a lower surface-area-to-volume ratio include:

  • Inefficient Heat Dissipation: For exothermic reactions, the heat generated can exceed the capacity of the cooling system to remove it, potentially leading to a dangerous increase in temperature and pressure known as a thermal runaway.[1][6]

  • Slower Heating and Cooling: Bringing a large batch to the desired reaction temperature and cooling it down takes considerably longer, which can affect reaction times and potentially lead to degradation of thermally sensitive compounds.

  • Temperature Gradients: Inadequate heat transfer can create uneven temperature distribution within the reactor, resulting in inconsistent reaction rates and product quality.

Q3: What is Design of Experiments (DoE), and how can it be applied to reaction optimization for scale-up?

A3: Design of Experiments (DoE) is a statistical methodology for systematically planning, executing, and analyzing experiments to understand the relationship between multiple input variables (factors) and the output of a process (response).[7] Instead of the traditional "one-variable-at-a-time" approach, DoE allows for the simultaneous variation of multiple factors, making it a highly efficient tool for optimization.[8][9]

For reaction scale-up, DoE can be used to:

  • Identify Critical Process Parameters: Determine which factors (e.g., temperature, catalyst loading, reactant concentration) have the most significant impact on the desired outcomes (e.g., yield, purity).

  • Optimize Reaction Conditions: Find the optimal set of conditions to maximize yield and minimize impurities.

  • Establish a Design Space: Define a robust operating range for the critical parameters within which the process consistently produces a product of the desired quality.

  • Assess Robustness: Evaluate the sensitivity of the process to small variations in the parameters, which is crucial for ensuring reproducibility at a larger scale.[8]

Q4: What is Process Analytical Technology (PAT), and what is its role in scaling up production?

A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[10][11] The goal of PAT is to build quality into the product by understanding and controlling the process in real-time.[11]

In the context of scaling up, PAT plays a crucial role by:

  • Providing Real-Time Process Understanding: In-situ analytical techniques like FTIR and Raman spectroscopy can monitor reaction progress, the formation of intermediates, and the consumption of reactants in real-time, providing a deeper understanding of the reaction kinetics.[12][13][14][15][16]

  • Enabling Real-Time Control: By continuously monitoring critical parameters, operators can make immediate adjustments to maintain the process within the desired operating range, ensuring consistent product quality.[17]

  • Facilitating Safer Operations: Real-time monitoring of temperature, pressure, and reaction exotherms allows for the early detection of potentially hazardous conditions, enabling prompt intervention to prevent accidents.

  • Improving Process Efficiency: PAT can help identify the optimal reaction endpoint, reducing cycle times and minimizing the formation of byproducts.

Troubleshooting Guides

Issue 1: Lower Yield and/or Increased Impurities After Scale-Up
Potential Cause Troubleshooting Steps
Poor Mixing 1. Evaluate Agitation: Review the agitator type, speed (rpm), and impeller design. What worked in a round-bottom flask (magnetic stirrer) is often insufficient for a large reactor. Consider using a mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine, anchor).2. Increase Mixing Energy: Gradually increase the agitator speed and monitor the impact on yield and impurity profile. Be cautious not to introduce excessive shear that could degrade the product.3. Baffles: If not already present, consider installing baffles in the reactor to improve turbulence and prevent vortex formation.
Inefficient Heat Transfer 1. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, as it can differ significantly from the jacket temperature.[5]2. Adjust Heating/Cooling Rate: Slow down the rate of heating or cooling to allow for more uniform temperature distribution.3. Optimize Dosing Rate: For exothermic reactions, slowing down the addition rate of a reactant can help manage the heat generated.
Longer Reaction Time 1. Reaction Profiling: Take samples at regular intervals to create a reaction profile at the larger scale. This will help determine if the optimal reaction time has changed.2. Temperature Optimization: Investigate if a slightly higher (but safe) reaction temperature can reduce the reaction time without negatively impacting the impurity profile.
Issue 2: Difficulty Controlling an Exothermic Reaction
Potential Cause Troubleshooting Steps
Reduced Heat Dissipation 1. Perform Calorimetry Studies: Conduct reaction calorimetry to accurately measure the heat of reaction and the rate of heat release. This data is essential for designing an adequate cooling system.[18][19]2. Reduce Batch Size: If the cooling capacity is insufficient, reduce the batch size to a manageable level.3. Semi-Batch Operation: Instead of adding all reactants at once, consider a semi-batch process where one of the reactants is added gradually. This allows for better control over the rate of heat generation.
Reactant Accumulation 1. Monitor Reaction Progress: Use in-situ analytical techniques (e.g., FTIR) to monitor the consumption of the dosed reactant. If the reactant is not being consumed as it is added, it is accumulating, which can lead to a sudden and dangerous increase in the reaction rate.2. Adjust Dosing Temperature: Ensure the reaction is at a temperature where the dosed reactant is consumed immediately upon addition.
Inadequate Cooling 1. Check Cooling System: Verify that the cooling jacket or coils are functioning correctly and that the coolant flow rate and temperature are optimal.2. Improve Heat Transfer: Ensure the reactor surface is clean and free of any fouling that could impede heat transfer.

Data Presentation

Table 1: Comparison of a Hypothetical Suzuki Coupling Reaction at Lab and Pilot Scale

ParameterLab Scale (1 L)Pilot Scale (100 L)Observations and Potential Reasons for Differences
Batch Size 1 L100 L100-fold increase in volume.
Reactant A 100 g10 kgDirect scale-up of reactants.
Reactant B 150 g15 kgDirect scale-up of reactants.
Catalyst Loading 0.5 mol%0.5 mol%Maintained catalyst loading.
Solvent Volume 800 mL80 LMaintained concentration.
Temperature 80 °C (reflux)80 °C (jacket temp)Internal temperature in the pilot reactor may be higher due to poorer heat dissipation.
Reaction Time 4 hours8 hoursLonger time to reach and maintain uniform temperature; potential mixing limitations.
Yield 92%81%Lower yield likely due to localized overheating causing degradation or incomplete reaction due to poor mixing.
Purity (by HPLC) 99.5%97.8%Increased impurities suggest side reactions are more prevalent at a larger scale, possibly due to hot spots.
Key Impurity X 0.15%1.2%Significant increase in a specific impurity, indicating a temperature-sensitive side reaction pathway.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Scale-Up Safety Assessment

This protocol provides a general outline for using a reaction calorimeter (e.g., Mettler-Toledo RC1e) to assess the thermal hazards of a reaction before scale-up.

Objective: To determine the heat of reaction (ΔHr), heat release rate, and maximum temperature of the synthesis reaction (MTSR) to ensure safe operation at a larger scale.

Methodology:

  • System Setup and Calibration:

    • Assemble the reaction calorimeter with the appropriate reactor vessel, stirrer, and probes (temperature, pH, etc.).

    • Perform a calibration of the system by introducing a known amount of heat to determine the heat transfer coefficient (U).

  • Reaction Execution:

    • Charge the reactor with the initial reactants and solvent as per the planned process.

    • Start the data logging and allow the system to reach thermal equilibrium at the desired starting temperature.

    • Initiate the reaction by adding the final reactant, either all at once (batch) or over a period (semi-batch), mimicking the intended large-scale process.

    • Continuously monitor the internal reaction temperature (Tr) and the jacket temperature (Tj). The instrument will calculate the heat flow in real-time.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Analyze the heat release rate profile to identify the maximum rate of heat evolution.

    • Calculate the adiabatic temperature rise (ΔTad) based on the heat of reaction and the heat capacity of the reaction mass.

    • Determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is the maximum temperature the reaction would reach in the event of a cooling failure.

  • Safety Assessment:

    • Compare the MTSR to the decomposition temperature of the reaction mixture (determined by techniques like Differential Scanning Calorimetry - DSC). A sufficient safety margin is crucial.

    • Use the heat release data to determine the required cooling capacity for the pilot or production scale reactor.

Protocol 2: Design of Experiments (DoE) for Reaction Optimization

This protocol outlines the steps for using a DoE approach to optimize a chemical reaction.

Objective: To identify the optimal conditions for a reaction to maximize yield and minimize impurity formation.

Methodology:

  • Define Objectives and Responses:

    • Clearly state the goals of the optimization (e.g., maximize yield, minimize a specific impurity).

    • Identify the key responses to be measured (e.g., % yield, % purity by HPLC).

  • Identify Factors and Ranges:

    • Brainstorm all potential factors that could influence the reaction (e.g., temperature, reaction time, catalyst loading, reactant equivalents, concentration).

    • Select the most critical factors to investigate and define a realistic operating range (high and low levels) for each.

  • Select an Experimental Design:

    • Choose a suitable DoE design based on the number of factors and the objectives. Common designs include:

      • Factorial Design: To screen for the most significant factors and their interactions.

      • Response Surface Methodology (RSM): To find the optimal settings for the critical factors.

  • Execute the Experiments:

    • Run the experiments in a randomized order to minimize the influence of uncontrolled variables.

    • Carefully control the experimental conditions and accurately measure the responses for each run.

  • Analyze the Results:

    • Use statistical software to analyze the data.

    • Generate a mathematical model that describes the relationship between the factors and the responses.

    • Use contour plots and response surface plots to visualize the results and identify the optimal operating conditions.

  • Confirmation and Validation:

    • Run a confirmation experiment at the predicted optimal conditions to verify the model.

Mandatory Visualization

Reaction_Scale_Up_Workflow cluster_0 Lab Scale (Discovery & Optimization) cluster_1 Process Safety & Engineering cluster_2 Pilot Scale (Validation) cluster_3 Production Scale A Route Scouting & Feasibility Studies B Reaction Optimization (DoE) - Temperature - Concentration - Catalyst Loading A->B C Preliminary Safety Assessment - DSC for Thermal Stability B->C D Reaction Calorimetry - Heat of Reaction - Heat Release Rate C->D Proceed to Scale-Up E Mixing & Heat Transfer Studies D->E F Develop Process Control Strategy E->F G Implement Process Analytical Technology (PAT) - In-situ FTIR/Raman F->G Define Pilot Plant Protocol H Execute Pilot Batches - Monitor CPPs & CQAs G->H I Validate Process & Finalize Operating Parameters H->I J Technology Transfer & Commercial Manufacturing I->J Successful Validation

Caption: Workflow for scaling up a chemical reaction from lab to production.

PAT_Workflow A Start: Identify Critical Quality Attributes (CQAs) e.g., Purity, Crystal Form, Particle Size B Identify Critical Process Parameters (CPPs) e.g., Temperature, Reactant Concentration, Mixing Speed A->B Define Process Impact C Select PAT Tool In-situ FTIR for concentration Raman for polymorphism FBRM for particle size B->C Choose Appropriate Sensor D Develop & Calibrate Analytical Method Correlate PAT signal with offline measurements (e.g., HPLC) C->D Build Predictive Model E Integrate PAT into Reactor Install probe and connect to control system D->E Implement Hardware F Real-Time Monitoring & Control Collect data during reaction Implement feedback control loop E->F Run Process F->B Process Optimization (Feedback) G End: Consistent Product Quality Real-time release testing F->G Achieve Goal

Caption: A typical workflow for implementing Process Analytical Technology (PAT).

References

Identifying impurities in Benzyl 4-methylenepiperidine-1-carboxylate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Benzyl 4-methylenepiperidine-1-carboxylate samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound samples can originate from several sources:

  • Starting Materials: Impurities present in the initial reactants, such as 4-piperidone and benzyl chloroformate, can be carried through the synthesis.

  • Synthesis Byproducts: Side reactions occurring during the synthesis process are a primary source of impurities.

  • Intermediates: Unreacted intermediates from the synthetic steps can remain in the final product.

  • Reagents and Solvents: Residual reagents, catalysts (e.g., from a Wittig reaction), and solvents used during synthesis and purification can be present.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to environmental factors like heat, light, humidity, and interaction with excipients.

Q2: What are some of the most likely process-related impurities?

Based on a likely two-step synthesis involving N-protection of 4-piperidone followed by a Wittig reaction, the following process-related impurities are plausible:

  • Unreacted Starting Materials:

    • 4-Piperidone

    • Benzyl chloroformate

  • Byproducts from the Wittig Reaction:

    • Triphenylphosphine oxide (a common byproduct from the Wittig reagent)

    • Unreacted Wittig reagent (e.g., methyltriphenylphosphonium bromide)

  • Side-products from the N-protection step:

    • Dibenzyl carbonate, formed from the reaction of benzyl chloroformate with any residual water.

  • Isomeric Impurities:

    • Benzyl 3-methylenepiperidine-1-carboxylate, an isomer that could potentially form depending on the synthetic route.

Q3: How can I detect these potential impurities in my sample?

Several analytical techniques are effective for detecting and quantifying impurities in pharmaceutical samples. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A well-developed HPLC method can resolve the API from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the API and any impurities present, aiding in their identification.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Problem 1: An unknown peak is observed in the HPLC chromatogram.

Possible Cause Troubleshooting Steps
A process-related impurity is present.1. Review the Synthesis: Analyze the synthetic route to predict potential side products and unreacted starting materials. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the unknown peak. This can help in proposing a chemical structure. 3. NMR Spectroscopy: If the impurity can be isolated, perform 1H and 13C NMR to elucidate its structure.
The API is degrading.1. Forced Degradation Studies: Subject a pure sample of the API to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is a degradation product. 2. Stability Studies: Analyze samples stored under different conditions to monitor for the appearance and growth of the impurity peak over time.
Contamination from solvent or glassware.1. Blank Injection: Run a blank (injection of the mobile phase or sample solvent) to check for any background peaks. 2. Glassware Cleaning: Ensure all glassware is thoroughly cleaned to avoid cross-contamination.

Problem 2: The purity of my sample is lower than expected.

Possible Cause Troubleshooting Steps
Inefficient purification.1. Optimize Purification Method: Re-evaluate the purification technique (e.g., column chromatography, recrystallization). Adjust parameters such as the solvent system or temperature.
Degradation during work-up or storage.1. Analyze Work-up Steps: Investigate each step of the work-up process to identify potential sources of degradation (e.g., exposure to high temperatures or incompatible pH). 2. Proper Storage: Ensure the sample is stored under appropriate conditions (e.g., protected from light, at a low temperature) to minimize degradation.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general starting point for developing a stability-indicating HPLC method.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Detector Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
ParameterRecommended Condition
Solvent Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6)
Spectrometer 400 MHz or higher for better resolution
Experiments 1H NMR, 13C NMR, and 2D experiments like COSY and HSQC for detailed structural analysis.

Visualizations

Experimental Workflow for Impurity Identification

G cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Troubleshooting and Further Steps Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Purity Assessment HPLC->Purity UnknownPeak Unknown Peak Detected HPLC->UnknownPeak GCMS->UnknownPeak Structure Structural Elucidation NMR->Structure MethodOptimization Analytical Method Optimization Purity->MethodOptimization Purification Purification Process Review Purity->Purification ForcedDegradation Forced Degradation Study UnknownPeak->ForcedDegradation G Piperidone 4-Piperidone N_Protected Benzyl 4-oxopiperidine-1-carboxylate Piperidone->N_Protected N-Protection UnreactedPiperidone Unreacted 4-Piperidone Piperidone->UnreactedPiperidone Carry-through FinalProduct This compound N_Protected->FinalProduct Wittig Reaction BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->N_Protected DibenzylCarbonate Dibenzyl Carbonate BenzylChloroformate->DibenzylCarbonate Side Reaction with H2O WittigReagent Wittig Reagent (e.g., Ph3P=CH2) WittigReagent->FinalProduct TPO Triphenylphosphine Oxide WittigReagent->TPO Byproduct

References

Technical Support Center: Prevention of Exocyclic Double Bond Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of compounds containing exocyclic double bonds.

Frequently Asked Questions (FAQs)

Q1: What makes exocyclic double bonds prone to polymerization?

Exocyclic double bonds are generally less thermodynamically stable than their endocyclic counterparts. This reduced stability is attributed to increased ring strain and less favorable bond angles.[1] This inherent instability makes them more susceptible to reactions like polymerization, which can proceed via free radical, cationic, or anionic mechanisms, with free radical polymerization being the most common pathway initiated by factors like heat, light, or impurities.[2][3]

Q2: What are the common signs of unwanted polymerization during an experiment?

Unwanted polymerization can manifest in several ways, including:

  • An unexpected increase in the viscosity of the reaction mixture.

  • The formation of a solid or gelatinous precipitate.

  • A noticeable exothermic reaction (sudden temperature increase).

  • Discoloration of the reaction mixture.

  • Difficulty in stirring or complete solidification of the reaction mixture.

Q3: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent their spontaneous polymerization. They primarily function as radical scavengers, reacting with and neutralizing the free radicals that initiate the polymerization chain reaction. This creates a stable, non-reactive species, thus preventing the propagation of the polymer chain.[4]

Q4: What is the difference between an inhibitor and a retarder?

While both control polymerization, a true inhibitor provides a distinct induction period during which no polymerization occurs. Once the inhibitor is consumed, polymerization proceeds at its normal rate. A retarder , on the other hand, slows down the rate of polymerization but does not provide a complete induction period. In many industrial and laboratory settings, a combination of both may be used for comprehensive control.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving compounds with exocyclic double bonds.

Symptom Potential Cause(s) Suggested Solution(s)
Reaction mixture solidifies or becomes highly viscous upon heating. Thermally initiated radical polymerization.- Lower the reaction temperature if the desired reaction allows.- Ensure an appropriate inhibitor is present in the reaction mixture if compatible with the desired chemistry.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization at elevated temperatures.
Polymerization occurs during storage of the monomer. - Depletion of the storage inhibitor over time.- Exposure to light, heat, or air (oxygen).- Presence of impurities that can act as initiators.- Store monomers at low temperatures (refrigeration or freezing) in the dark.- Ensure the storage container is sealed under an inert atmosphere.- Periodically check the inhibitor concentration and replenish if necessary.- Use the monomer within its recommended shelf life.
The desired reaction is sluggish or does not proceed, and some polymer is formed. The polymerization inhibitor is interfering with the desired reaction mechanism (e.g., a radical-based functionalization).- Remove the storage inhibitor from the monomer before use. See the "Experimental Protocols" section for detailed procedures.- If inhibitor removal is not feasible, a higher concentration of the initiator for the desired reaction may be used, but this should be done cautiously as it can affect the reaction outcome.[5]
Unwanted polymerization occurs during aqueous workup or extraction. - Removal of a soluble inhibitor during washing steps.- pH changes that may catalyze polymerization.- Localized heating during solvent evaporation.- Before extraction, add a small amount of a water-insoluble inhibitor, such as Butylated Hydroxytoluene (BHT), to the organic phase.- Use buffered aqueous solutions to maintain a neutral or slightly acidic pH.- Remove solvents under reduced pressure at low temperatures.

Quantitative Data on Common Polymerization Inhibitors

The effectiveness of an inhibitor is often dependent on the specific monomer, temperature, and presence of oxygen. The following table summarizes common inhibitors used for vinyl monomers, which are structurally similar to compounds with exocyclic double bonds.

InhibitorTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Hydroquinone (HQ) 100 - 1000 ppmRadical Scavenger (H-atom donor)Effective, low cost.Can be difficult to remove, may discolor the monomer.
4-Methoxyphenol (MEHQ) 10 - 500 ppmRadical Scavenger (H-atom donor)Effective in the presence of oxygen, less color formation than HQ.Less effective in the absence of oxygen.
Butylated Hydroxytoluene (BHT) 100 - 1000 ppmRadical Scavenger (H-atom donor)Good solubility in organic solvents, effective at higher temperatures.Can be volatile.
Phenothiazine 10 - 200 ppmRadical ScavengerHighly effective, even at low concentrations.Can cause significant discoloration of the monomer.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 10 - 200 ppmStable Free Radical (Radical trap)Highly effective, can be used for controlled radical polymerization.[4]More expensive than phenolic inhibitors.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone, MEHQ)

This protocol describes a standard procedure for removing acidic phenolic inhibitors from a liquid monomer prior to a reaction.

Materials:

  • Monomer containing a phenolic inhibitor

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Place the monomer in a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated inhibitor) is typically the bottom layer.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 5% NaOH solution two more times.

  • Wash the monomer with an equal volume of brine to remove any residual NaOH.

  • Drain the monomer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer and swirl to dry.

  • Filter or decant the dried monomer into a clean, dry flask, preferably under an inert atmosphere.

  • Use the purified monomer immediately as it is now highly susceptible to polymerization.

Protocol 2: Short-Path Distillation for Monomer Purification

For thermally stable monomers, distillation can be an effective method to remove non-volatile inhibitors and other impurities.

Materials:

  • Monomer

  • Short-path distillation apparatus

  • Heating mantle

  • Vacuum source

  • Cold trap and receiving flask

  • Small amount of a non-volatile inhibitor (e.g., hydroquinone) for the distillation pot (optional, to prevent polymerization in the pot)

  • Small amount of a volatile inhibitor (e.g., BHT) for the receiving flask

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.

  • Place the monomer in the distillation flask. A small amount of a non-volatile inhibitor can be added to the distillation flask to prevent polymerization during heating.

  • Place a small amount of a volatile inhibitor in the receiving flask to stabilize the purified monomer.

  • Cool the receiving flask in an ice bath.

  • Apply vacuum and begin heating the distillation flask gently.

  • Collect the distilled monomer in the cooled receiving flask.

  • Once the distillation is complete, break the vacuum with an inert gas.

  • Store the purified monomer under an inert atmosphere at a low temperature and use it as soon as possible.

Visualizations

Polymerization_Process cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator Free_Radical Free_Radical Initiator->Free_Radical Heat/Light Monomer_Radical Monomer_Radical Free_Radical->Monomer_Radical Attacks Monomer Monomer Monomer Growing_Chain Growing_Chain Longer_Chain Growing Chain (n+1) Growing_Chain->Longer_Chain + Monomer Another_Monomer Monomer Two_Chains Two Growing Chains Stable_Polymer Stable Polymer Two_Chains->Stable_Polymer Combination

Caption: Free radical polymerization workflow.

Inhibition_Mechanism Free_Radical Propagating Radical (Active) Inhibitor Inhibitor (e.g., Hydroquinone) Free_Radical->Inhibitor Reacts with Polymer_Chain Polymer Chain Growth Free_Radical->Polymer_Chain Prevents Stable_Species Stable, Non-Radical Species (Polymerization Terminated) Inhibitor->Stable_Species

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Logic Start Unwanted Polymerization Observed Check_Temp Is reaction temperature too high? Start->Check_Temp Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Inhibitor Is an inhibitor present and effective? Check_Temp->Check_Inhibitor No Lower_Temp->Check_Inhibitor Add_Inhibitor Add compatible inhibitor Check_Inhibitor->Add_Inhibitor No Check_Atmosphere Is the reaction under inert atmosphere? Check_Inhibitor->Check_Atmosphere Yes Add_Inhibitor->Check_Atmosphere Inert_Atmosphere Use N2 or Ar Check_Atmosphere->Inert_Atmosphere No Check_Purity Is the monomer pure? Check_Atmosphere->Check_Purity Yes Inert_Atmosphere->Check_Purity Purify_Monomer Purify Monomer (Distillation/Wash) Check_Purity->Purify_Monomer No End Problem Resolved Check_Purity->End Yes Purify_Monomer->End

Caption: Troubleshooting workflow for polymerization.

References

Technical Support Center: Selective Functionalization of the Methylene Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the methylene group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Issue 1: Low Yield in Palladium-Catalyzed Methylene C-H Arylation

Question: I am performing a Pd-catalyzed β-methylene C-H arylation of an aliphatic amide, but I am consistently getting low yields of my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Pd-catalyzed methylene C-H arylation can stem from several factors related to the catalyst, ligands, reagents, and reaction conditions. Here are some common causes and troubleshooting steps:

  • Ligand Choice and Optimization: The ligand plays a crucial role in this transformation.

    • Ineffective Ligand: Monodentate ligands or even some bidentate ligands might be ineffective in promoting palladium insertion into β-methylene C-H bonds. Chiral acetyl-protected aminoethyl quinoline (APAQ) ligands have shown success in enantioselective arylation of prochiral methylene C-H bonds.[1]

    • Ligand Tuning: Systematic tuning of the ligand structure is often necessary. For instance, increasing the steric bulk at the benzylic position of an APAQ ligand can sometimes improve yield and enantioselectivity, but excessive steric hindrance can be detrimental.[1]

    • External Ligands: For reactions involving transient directing groups, an external ligand like a 2-pyridone derivative may be essential to stabilize the palladacycle intermediate and improve yields.[2][3]

  • Reaction Conditions:

    • Suboptimal Temperature: C-H activation reactions are often sensitive to temperature. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. A screening of different solvents is recommended.

    • Incorrect Stoichiometry: Ensure the correct stoichiometry of all reagents, including the palladium source, ligand, and any additives like silver salts which often act as oxidants.[4]

  • Catalyst and Reagent Quality:

    • Catalyst Decomposition: The palladium catalyst can decompose under the reaction conditions. Ensure you are using a high-quality palladium source and consider if the reaction requires an inert atmosphere.

    • Reagent Purity: The purity of your starting materials, especially the aryl halide, is important. Impurities can poison the catalyst.

  • Directing Group Issues (if applicable):

    • Weakly Coordinating Directing Group: While weakly coordinating directing groups are often desirable for their ease of removal, they may not be effective enough to promote the desired C-H activation.[1]

    • Steric Hindrance: Bulky substituents near the directing group can hinder the approach of the catalyst.[4]

Issue 2: Poor Selectivity in Methylene Functionalization

Question: My reaction is functionalizing other C-H bonds (e.g., methyl, methine, or aromatic C-H) in addition to or instead of the desired methylene group. How can I improve the selectivity for the methylene group?

Answer:

Achieving high selectivity is a central challenge in C-H functionalization. Here are key factors that influence selectivity and how you can manipulate them:

  • Catalyst Selection: The choice of metal catalyst is paramount. Different metals have inherent preferences for activating certain types of C-H bonds.

    • Iron Catalysts: Iron catalysts can achieve methylene C-H bond oxidations with high chemo-, site-, and diastereoselectivities, influenced by a combination of electronic, steric, and stereoelectronic factors.[5][6]

    • Manganese Catalysts: Sterically hindered manganese PDP catalysts can be tuned to accelerate electron-rich methylene oxidation while slowing down reactions at other sites like olefins.[7]

    • Rhodium Catalysts: The selectivity of rhodium-catalyzed reactions can be influenced by directing groups and the steric environment of the target C-H bond.[8]

  • Directing Groups: The use of a directing group is a powerful strategy to control selectivity.

    • Proximity-Driven Reactivity: Directing groups bring the catalyst into close proximity to a specific C-H bond, favoring its activation over others.

    • Optimizing the Directing Group: The structure of the directing group itself can be optimized to favor methylene functionalization. For instance, in some palladium-catalyzed reactions, a[5][9]-bicyclic palladium species formed with a β-amino acid as a transient directing group is key for selectivity.[2]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substrate play a significant role.

    • Steric Hindrance: A bulky catalyst may preferentially react at a less sterically hindered methylene group. Conversely, steric hindrance can also be used to block unwanted reactions at other sites.

    • Electronic Activation/Deactivation: Electron-withdrawing or -donating groups near a C-H bond can influence its reactivity. For instance, in some iron-catalyzed oxidations, electronically rich methylene groups are more readily oxidized.[7]

  • Reaction Conditions:

    • Additives: The addition of specific acids or other additives can modulate the reactivity and selectivity of the catalyst. For example, in Mn(PDP) catalysis, replacing a carboxylic acid with a hydrogen-bond donor solvent can dramatically alter selectivity.[7]

    • Slow Addition Protocols: In some iron-catalyzed oxidations, a slow addition of the oxidant can prevent catalyst decomposition and improve selectivity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of a methylene group?

A1: The primary challenges include:

  • Chemoselectivity: Differentiating a specific methylene C-H bond from other, often more reactive, C-H bonds (e.g., benzylic, allylic, or tertiary C-H bonds) or other functional groups within the same molecule.[10]

  • Regioselectivity: Targeting a specific methylene group among several electronically and sterically similar methylene groups in a complex molecule.

  • Stereoselectivity: Controlling the stereochemical outcome when a new chiral center is formed at a prochiral methylene group.

  • Reactivity: Methylene C-H bonds are generally strong and unreactive, often requiring harsh reaction conditions which can lead to side reactions and functional group incompatibility.[5]

Q2: How do directing groups work to improve selectivity in methylene functionalization?

A2: Directing groups are functional groups within the substrate that can coordinate to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, typically in an ortho- or β-position, leading to the formation of a stable metallacyclic intermediate. This proximity effect dramatically increases the effective concentration of the catalyst at the desired site, making the activation of that C-H bond much faster than the activation of other C-H bonds in the molecule. The geometry of this metallacycle is crucial for determining which C-H bond is activated.

Q3: What is a "transient directing group" and what are its advantages?

A3: A transient directing group (TDG) is a molecule that reversibly binds to the substrate (often through the formation of an imine or other labile bond) and then acts as a directing group for the C-H functionalization reaction. After the reaction, the TDG is released, leaving the product without the need for a separate deprotection step. The main advantage of this strategy is improved atom and step economy, as it avoids the need for separate steps to install and remove a covalently attached directing group.[2][3]

Q4: Can I functionalize a methylene group in a complex molecule, such as a natural product or a drug candidate?

A4: Yes, late-stage functionalization of complex molecules at methylene positions is a significant area of research. Success in this area often relies on highly selective catalytic systems. For example, manganese and iron-based catalysts have been shown to perform selective methylene oxidations on complex natural products and drug scaffolds.[5][7][10] The key is to find a catalyst and reaction conditions that are tolerant of the various functional groups present in the complex molecule and can selectively target the desired methylene C-H bond based on subtle steric and electronic differences.

Quantitative Data

Table 1: Comparison of Ligands for Pd-Catalyzed Enantioselective Arylation of a Prochiral Methylene C-H Bond

EntryLigandYield (%)[1]Enantiomeric Ratio (er)[1]
1L117547:53
2L164527:73
3L177629:71
4L349290:10
5L359592.5:7.5

Reaction conditions: Substrate (1 equiv.), Aryl iodide (2 equiv.), Pd(OAc)2 (10 mol%), Ligand (20 mol%), Ag2CO3 (2 equiv.), in solvent at specified temperature.

Table 2: Substrate Scope for Mn(CF3-PDP) Catalyzed Methylene Oxidation

EntrySubstrateProduct Yield (%)[7]
1α,β-Unsaturated lactone49
2α,β-Unsaturated ester56
3Amide-containing substrate75
4Complex natural product derivative 162
5Complex natural product derivative 284

Reaction conditions: Mn(CF3-PDP) catalyst (5 mol%), H2O2 (3 equiv.), HFIP/CH3CN solvent system.

Experimental Protocols

Protocol 1: General Procedure for Mn(CF3-PDP) Catalyzed Selective Methylene Oxidation[7]
  • Preparation of Reagent Solutions:

    • Prepare a 0.06 M solution of the Mn(CF₃-PDP) catalyst in acetonitrile (CH₃CN).

    • Prepare a 0.5 M solution of 50 wt% hydrogen peroxide (H₂O₂) in hexafluoroisopropanol (HFIP).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the substrate (0.4 mmol, 1.0 equiv.) and dissolve it in HFIP to a concentration of 0.5 M.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Catalyst and Oxidant:

    • Using two separate syringe pumps, simultaneously add the Mn(CF₃-PDP) catalyst solution (5 mol%) and the H₂O₂ solution (3.0 equiv.) to the reaction mixture over 5 hours. The final volume ratio of HFIP to CH₃CN should be approximately 10:1.

  • Workup and Purification:

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Pd-Catalyzed β-Methylene C-H Arylation of a Free Aliphatic Acid[12]
  • Reaction Setup:

    • In an oven-dried vial, combine the aliphatic acid (0.1 mmol, 1.0 equiv.), aryl iodide (0.2 mmol, 2.0 equiv.), Pd(OAc)₂ (10 mol%), the bidentate pyridine-pyridone ligand (12 mol%), Na₂HPO₄ (1.0 equiv.), AgOAc (2.0 equiv.), and Ag₂CO₃ (0.5 equiv.).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition and Reaction:

    • Add hexafluoroisopropanol (HFIP, 1.0 mL) to the vial.

    • Seal the vial and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 48 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the desired arylated product.

Protocol 3: General Procedure for Rh-Catalyzed C-H Methylation of 2-Aryl Pyridines[8]
  • Reaction Setup:

    • To a dry Schlenk tube, add the 2-aryl pyridine substrate (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (5 mol%), NaOAc (20 mol%), and AgSbF₆ (20 mol%).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents:

    • Add dry, degassed 1,2-dichloroethane (0.5 mL) to the Schlenk tube.

    • Prepare a solution of TMS-diazomethane (0.8 mmol, 2 M in hexane) and add it to 0.1 mL of dry, degassed 1,2-dichloroethane.

    • Using a syringe pump, add the TMS-diazomethane solution to the reaction mixture over 5 hours at 80 °C.

  • Workup and Purification:

    • After the addition is complete, cool the reaction to room temperature.

    • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue can be further purified by column chromatography on silica gel. For the methylated product, a subsequent desilylation step may be required.

Visualizations

Experimental_Workflow_Mn_Catalyzed_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Prepare Mn(CF3-PDP) in CH3CN addition Simultaneous Slow Addition (5 hours) prep_catalyst->addition prep_oxidant Prepare H2O2 in HFIP prep_oxidant->addition setup Dissolve Substrate in HFIP Cool to 0 °C setup->addition stir Stir for 30 min addition->stir quench Quench with Na2SO3 stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate, & Purify extract->purify

Caption: Workflow for Mn-catalyzed selective methylene oxidation.

Logic_Diagram_Troubleshooting_Selectivity cluster_catalyst Catalyst System cluster_substrate Substrate Control cluster_conditions Reaction Conditions start Poor Selectivity in Methylene Functionalization catalyst_choice Evaluate Catalyst Choice (Fe, Mn, Rh, Pd) start->catalyst_choice directing_group Introduce/Modify Directing Group start->directing_group additives Screen Additives (e.g., acids, bases) start->additives ligand_tuning Tune Ligand Sterics/ Electronics catalyst_choice->ligand_tuning solution Improved Methylene Selectivity ligand_tuning->solution steric_electronic Analyze Substrate's Steric/Electronic Bias directing_group->steric_electronic steric_electronic->solution slow_addition Implement Slow Addition Protocol additives->slow_addition slow_addition->solution

Caption: Troubleshooting logic for poor methylene selectivity.

Signaling_Pathway_Pd_Catalyzed_Arylation pd0 Pd(0) pd2 Pd(II) Complex pd0->pd2 Oxidative Addition (Ar-I) metallacycle Palladacycle Intermediate pd2->metallacycle C-H Activation (Methylene) pd4 Pd(IV) Intermediate metallacycle->pd4 Oxidative Addition pd4->pd0 Reductive Elimination product Arylated Product pd4->product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

References

Analytical methods for monitoring reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Methods for Monitoring Reaction Progress. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during chemical reaction monitoring.

Choosing the Right Analytical Method

Selecting the appropriate analytical method is crucial for obtaining accurate and reliable kinetic data.[1] The choice depends on several factors including the reaction timescale, the nature of the reactants and products, and the experimental conditions.[1] The following decision tree can guide you in selecting a suitable technique.

MethodSelection start Start: What are the reaction characteristics? realtime Is real-time, in-situ monitoring required? start->realtime chromophore Does a reactant or product have a UV-Vis chromophore? realtime->chromophore Yes sampling Is offline analysis via sampling acceptable? realtime->sampling No nmr_active Are reactants/products NMR active with distinct signals? chromophore->nmr_active No uv_vis Use UV-Vis Spectroscopy chromophore->uv_vis Yes heat_change Is there a measurable heat change (enthalpy)? nmr_active->heat_change No nmr Use NMR Spectroscopy nmr_active->nmr Yes ms Use Mass Spectrometry (with direct infusion) heat_change->ms Consider MS calorimetry Use Calorimetry heat_change->calorimetry Yes volatile_stable Are analytes volatile and thermally stable? gc Use Gas Chromatography (GC) volatile_stable->gc Yes hplc Use HPLC/LC-MS volatile_stable->hplc No sampling->volatile_stable Yes tlc Use Thin-Layer Chromatography (TLC) for qualitative checks sampling->tlc For quick checks

Caption: Decision tree for selecting an appropriate analytical monitoring method.

Comparison of Common Analytical Methods

The table below summarizes key quantitative and qualitative features of common analytical techniques used for reaction monitoring.

TechniqueTimescaleModeSensitivityKey AdvantageKey Limitation
NMR Spectroscopy Seconds to Days[2]In-situ / Ex-situLow to MediumProvides detailed structural information[3]Relatively low sensitivity, requires longer acquisition times for low concentrations.
UV-Vis Spectroscopy Milliseconds to Hours[4]In-situ / Ex-situMedium to HighSimple, fast, and applicable to many reactions with chromophores.[5]Limited to species that absorb in the UV-Vis range; low selectivity.[6]
Mass Spectrometry (MS) Seconds to Minutes[7][8]In-situ / Ex-situVery HighHigh sensitivity and specificity; provides molecular weight information.[9][10]Matrix effects can suppress ionization; complex setup for in-situ analysis.
Chromatography (HPLC/GC) Minutes to Hours[7]Ex-situ (Offline)HighExcellent separation of complex mixtures, allowing quantification of multiple components.[11]Requires sampling and quenching; not suitable for very fast reactions.[12]
Calorimetry Seconds to HoursIn-situVariesDirectly measures reaction heat flow (enthalpy), independent of spectroscopic properties.[13]Sensitive to environmental temperature fluctuations; may not be suitable for very slow reactions.[14]
Thin-Layer Chromatography (TLC) MinutesEx-situ (Offline)Low (Qualitative)Simple, fast, and inexpensive for a quick check of reaction completion.Not quantitative; resolution is poor compared to HPLC/GC.

General Experimental Workflow

A systematic approach is essential for successful reaction monitoring. This workflow outlines the key steps from initial setup to data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis setup 1. Define Reaction & Select Method protocol 2. Develop Protocol & Calibrate setup->protocol start_rxn 4. Initiate Reaction setup->start_rxn test_run 3. Perform Test Run with Standards protocol->test_run monitor 5. Monitor & Acquire Data (In-situ or Sampling) start_rxn->monitor quench 6. Quench Aliquots (if applicable) monitor->quench process_data 7. Process Raw Data monitor->process_data kinetic_model 8. Apply Kinetic Model process_data->kinetic_model validate 9. Validate & Report Results kinetic_model->validate

Caption: A generalized workflow for monitoring reaction progress.

Troubleshooting Guides & FAQs

This section provides troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Drifting or Shifting Retention Times [15]- Column temperature fluctuations.- Mobile phase composition changing.- Column equilibration is incomplete.[15]- System leaks.- Use a column oven for stable temperature control.- Prepare fresh mobile phase and ensure proper mixing/degassing.[16]- Ensure the column is fully equilibrated before injections.- Check fittings and pump seals for leaks.[17]
Peak Tailing or Fronting [17][18]- Column overload (too much sample injected).- Chemical interactions (e.g., silanol interactions).- Mismatch between sample solvent and mobile phase.[15]- Column degradation or contamination.[16]- Reduce injection volume or dilute the sample.[18]- Adjust mobile phase pH or use an ion-pairing agent.- Dissolve the sample in the mobile phase whenever possible.- Wash the column with a strong solvent or replace it if necessary.[17]
High or Fluctuating Backpressure [16]- Blockage in the system (e.g., clogged frit, guard column, or column).[19]- Particulate matter from sample or mobile phase.- Buffer precipitation in organic solvent.- Systematically remove components (column, guard column) from the flow path to isolate the blockage.[17]- Filter all samples and mobile phases before use.- Ensure buffer solubility in the mobile phase; flush the system with water before introducing high organic content.
Baseline Noise or Drift [16]- Air bubbles in the pump or detector.[19]- Contaminated mobile phase or detector cell.- Pump malfunction (improper mixing or worn seals).- Degas the mobile phase and purge the pump.[16]- Use high-purity solvents and clean the detector flow cell.- Perform pump maintenance and check for leaks.

Frequently Asked Questions (FAQs)

  • Q: Why are my peak areas not reproducible?

    • A: Irreproducible peak areas can stem from several sources. Check for incomplete sample loop filling in your autosampler, leaks in the system (especially around the injector or pump seals), or sample instability. Ensure your sample is fully dissolved and that the injection volume is consistent.

  • Q: What are "ghost peaks" and how do I get rid of them?

    • A: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run. They are typically caused by contaminants in the mobile phase, carryover from a previous injection, or the accumulation and later elution of impurities from the column.[15] To resolve this, use high-purity solvents, run blank injections with a strong solvent to clean the injector and column, and ensure your mobile phase containers are clean.

Gas Chromatography (GC)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Shifting Retention Times [20]- Fluctuations in carrier gas flow rate or pressure.- Unstable oven temperature.- Column aging or contamination.[20]- Check for leaks in the gas lines and ensure stable pressure from the regulator.[21]- Verify the oven temperature program is accurate and stable.- Condition the column or trim the first few centimeters from the inlet side.[20]
Poor Resolution or Peak Overlap [18]- Incorrect temperature program.- Inappropriate carrier gas flow rate.- Column is not suitable for the analytes.- Optimize the temperature ramp rate (slower ramps improve resolution).- Adjust the flow rate to the optimal value for the carrier gas being used.- Select a column with a different stationary phase that offers better selectivity for your compounds.[18]
Peak Tailing - Active sites in the inlet liner or on the column.- Column overloading.- Sample degradation at high temperatures.- Use a deactivated inlet liner and check for column degradation.[18]- Reduce the amount of sample injected or use a higher split ratio.- Lower the injector temperature, but ensure it's sufficient for volatilization.
Noisy or Drifting Baseline - Contaminated carrier gas or detector gas.- Column bleed at high temperatures.- Contaminated detector or inlet.[22]- Use high-purity gases with appropriate traps for moisture and hydrocarbons.[21]- Ensure the oven temperature does not exceed the column's maximum operating limit.- Clean the detector and replace the septum and inlet liner.[18][20]

Frequently Asked Questions (FAQs)

  • Q: I'm not seeing any peaks after the solvent peak. What's wrong?

    • A: This could be due to several issues. The flame in your FID detector might be extinguished by the solvent.[22] Alternatively, your syringe could be faulty, or there might be a major leak at the injection port.[23] Check that the detector is on and functioning, verify your injection technique with a new syringe, and perform a leak check on the inlet.

  • Q: How can I reduce peak broadening at the start of my chromatogram?

    • A: This is often related to the injection. Using an initial oven temperature that is too high for a splitless injection can cause poor focusing of the analyte band.[23] Try lowering the initial temperature. Also, ensure your injection technique is fast and smooth to introduce the sample as a narrow band.

NMR Spectroscopy

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Signal-to-Noise (S/N) - Insufficient number of scans.- Low sample concentration.- Poor shimming.- Increase the number of scans (ns), but be mindful of the experiment time for kinetic studies.[2][24]- Increase the sample concentration if possible.- Carefully shim the sample to improve magnetic field homogeneity.
Inaccurate Quantitation - Recycle delay (d1) is too short, leading to incomplete T1 relaxation.- Non-uniform excitation or detection across the spectrum.- Set the recycle delay (d1) to be at least 5 times the longest T1 relaxation time of the nuclei of interest.[2][24]- Ensure proper pulse calibration.
Timing Inaccuracy in Kinetic Runs - Using a series of 1D experiments for fast reactions can introduce timing errors between scans.[25]- For fast kinetics, use a pseudo-2D NMR experiment which provides precise timing for each spectrum.[2][25]
Line Broadening - Poor shimming.- Presence of paramagnetic species.- High viscosity of the sample.- Re-shim the sample.- Remove paramagnetic impurities if possible.- Increase the temperature to reduce viscosity, if the sample is stable.

Frequently Asked Questions (FAQs)

  • Q: How do I set up a kinetic experiment using NMR?

    • A: You can acquire a series of 1D spectra over time or use a pseudo-2D method.[25] First, obtain a standard spectrum of your sample to optimize parameters like the number of scans (ns) and recycle delay (d1).[24] For kinetic monitoring, you can then set up an array of experiments with a fixed delay between each acquisition.[26] For fast reactions, a pseudo-2D experiment is preferred for accurate timing.[2]

  • Q: My shims seem to drift during a long experiment. What can I do?

    • A: Temperature fluctuations are a common cause of shimming drift, especially for experiments lasting several hours.[25] Ensure the spectrometer's temperature control is stable. Some systems allow for automated shimming routines to be run periodically during a long series of acquisitions.[25]

UV-Vis Spectroscopy

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Noisy Baseline - Lamp is failing or not warmed up.- Dirty or mismatched cuvettes.- Air bubbles in the sample.- Allow the lamp to warm up completely. Replace the lamp if noise is excessive.- Clean cuvettes thoroughly and always use the same cuvette for blank and sample measurements.- Gently tap the cuvette to dislodge any bubbles.
Non-linear Beer's Law Plot - Concentration is too high (stray light effects).- Chemical equilibrium or interaction at high concentrations.- Polychromatic radiation (instrumental limitation).- Dilute the samples to ensure absorbance is within the linear range of the instrument (typically < 1.5 AU).- Buffer the solution if a pH-dependent equilibrium is occurring.- Use the wavelength of maximum absorbance (λmax) for measurements.
Drifting Absorbance Reading - Sample temperature is changing.- Reaction is occurring in the cuvette (e.g., degradation).- Lamp intensity is fluctuating.- Use a thermostatted cell holder to maintain constant temperature.- Ensure the sample is stable under the analysis conditions.- Check lamp stability; may require servicing or replacement.

Frequently Asked Questions (FAQs)

  • Q: How do I monitor a reaction where both the reactant and product absorb light?

    • A: If the spectra of the reactant and product are sufficiently different, you can monitor the reaction at multiple wavelengths. By using spectral deconvolution algorithms or measuring at an "isosbestic point" (a wavelength where the molar absorptivity of the reactant and product are equal), you can analyze the progress of the reaction.[27]

  • Q: What is the best way to initiate a fast reaction for UV-Vis monitoring?

    • A: For reactions with half-lives in the seconds to milliseconds range, manual mixing is too slow. A stopped-flow apparatus is required.[4] This device rapidly mixes two solutions and injects them into the observation cell, allowing the spectrophotometer to start acquiring data almost instantaneously after mixing.[4]

Experimental Protocols

Protocol: Monitoring a Reaction by HPLC
  • Method Development: Develop an HPLC method that can separate and quantify the reactant(s) and product(s). This involves selecting a suitable column, mobile phase, and detector wavelength.

  • Calibration: Prepare a series of standard solutions of the starting material and product of known concentrations. Inject these standards to create a calibration curve (Peak Area vs. Concentration) for each compound.

  • Reaction Setup: Set up the chemical reaction in a thermostatted vessel with stirring.

  • Initiation and Sampling: Start the reaction (t=0) by adding the final reagent. At predetermined time intervals, withdraw a small, precise volume (aliquot) of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot to prevent further conversion before analysis. This can be done by rapid cooling, pH change, or adding a chemical quenching agent.

  • Sample Preparation: Dilute the quenched aliquot with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm filter to remove particulates.[17]

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Processing: Integrate the peak areas for the reactant and product. Use the calibration curves to convert these areas into concentrations.

  • Kinetic Analysis: Plot the concentration of the reactant and/or product as a function of time to determine the reaction rate and order.

Protocol: In-Situ Reaction Monitoring by UV-Vis Spectroscopy
  • Spectral Scan: Obtain a full UV-Vis spectrum of the starting material and the expected product to identify the wavelength of maximum absorbance (λmax) for each and to ensure there is a significant spectral change during the reaction.[6]

  • Blank Measurement: Fill a cuvette with the reaction solvent and any reagents that do not change concentration and take a blank or reference measurement.[28]

  • Reaction Setup: Place a cuvette containing all reactants except one in a thermostatted cell holder inside the spectrophotometer.

  • Initiation: Start the reaction by quickly injecting the final reactant into the cuvette and mixing rapidly (e.g., with a small magnetic stir bar in the cuvette or by inversion).

  • Data Acquisition: Immediately start acquiring absorbance data over time at the predetermined λmax. Most software allows for a "kinetics" mode that records absorbance at fixed time intervals.[5]

  • Data Analysis: According to the Beer-Lambert law, absorbance is directly proportional to concentration.[5] Use the absorbance vs. time data to plot concentration vs. time. From this plot, the reaction rate constant and reaction order can be determined.[5]

References

Validation & Comparative

Comprehensive NMR Analysis of Benzyl 4-methylenepiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of synthesized compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of Benzyl 4-methylenepiperidine-1-carboxylate, alongside a detailed experimental protocol for acquiring such data.

While a specific, publicly available, and citable source for the complete ¹H and ¹³C NMR spectral data of this compound could not be located in the performed search, this guide offers a detailed, generalized experimental protocol for NMR characterization. To provide a practical example, ¹H and ¹³C NMR data for the structurally similar compound, Benzyl 4-methylpiperidine-1-carboxylate , are presented and analyzed. This comparative approach allows for an understanding of the expected spectral features of the target molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for the characterization of piperidine derivatives is as follows:

1. Sample Preparation:

  • Approximately 5-10 mg of the analyte (e.g., this compound) is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is then transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (typically 16 to 64) are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (often 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each resonance.

Comparative Data Analysis: Benzyl 4-methylpiperidine-1-carboxylate

The following tables summarize the ¹H and ¹³C NMR spectral data for Benzyl 4-methylpiperidine-1-carboxylate, a structurally related compound. This data can be used to infer the expected chemical shifts for this compound. The primary difference would be the presence of signals corresponding to the exocyclic methylene group (=CH₂) in place of the methyl and methine protons of the 4-methylpiperidine moiety.

Table 1: ¹H NMR Data for Benzyl 4-methylpiperidine-1-carboxylate (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32-7.22m6HAr-H, DMSO
3.41s1HCH
2.75-2.73d2HCH₂
1.90-1.85m3HCH₂, CH
1.52s1HCH
1.29s1HCH
1.13s1HCH
0.88-0.87d2HCH₂

Table 2: ¹³C NMR Data for Benzyl 4-methylpiperidine-1-carboxylate (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
138.74Ar-C
128.67Ar-CH
128.05Ar-CH
126.71Ar-CH
62.51O-CH₂
53.29N-CH₂
39.51CH
39.30CH₂
39.09CH₂
38.88CH₂
33.98CH
30.33CH₂
21.84CH₃

Note: The data presented is for a similar compound and should be used for illustrative purposes only.

NMR Characterization Workflow

The general workflow for characterizing a compound like this compound using NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Place Sample in NMR Spectrometer Tube->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to TMS Processing->Referencing Integration Integrate ¹H Signals Referencing->Integration Analysis Assign Signals & Elucidate Structure Integration->Analysis

General workflow for NMR characterization.

This guide provides a foundational understanding of the NMR characterization process for this compound. While specific data for the target compound remains elusive in the public domain, the provided protocol and comparative data for a related structure offer valuable insights for researchers in the field.

A Comparative Guide to Purity Assessment of Benzyl 4-methylenepiperidine-1-carboxylate: HPLC vs. GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Benzyl 4-methylenepiperidine-1-carboxylate is a key building block in the synthesis of more complex pharmaceutical agents. Its molecular structure, featuring a protected piperidine ring, is a common scaffold in medicinal chemistry. Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, rigorous analytical characterization is mandated by global regulatory bodies.

This guide provides an in-depth, comparative analysis of two instrumental techniques central to purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] We will explore the fundamental principles, provide detailed experimental protocols, and present a logical framework for selecting the most appropriate method for the purity assessment of this compound. The methodologies and validation principles discussed are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which outlines the validation of analytical procedures.[5][6][7][8]

Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

HPLC is often considered the gold standard for pharmaceutical purity and assay testing due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[4][9] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Expertise & Causality: Why HPLC is a Primary Choice

For a molecule like this compound, HPLC is an excellent first choice. The presence of the benzyl carbamate group provides a strong chromophore, making UV detection highly effective. Its molecular weight and polarity are well-suited for reverse-phase chromatography, the most common HPLC mode. Crucially, HPLC can detect a wide array of potential impurities, including less volatile starting materials or dimeric by-products that would be unsuitable for GC analysis.[9][10] A well-developed HPLC method serves as a stability-indicating method, capable of separating the main compound from its degradation products.[7][8]

Experimental Protocol: A Validatable HPLC Method

This protocol is designed to be a robust starting point for method development and subsequent validation as per ICH Q2(R2) guidelines.[11]

1. Instrumentation & Consumables:

  • HPLC System: Agilent 1260/1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-VIS detector.[12]

  • Column: Gemini C18, 5 µm, 250 x 4.6 mm (or equivalent reverse-phase C18 column).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (primary), with DAD monitoring from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: Illustrative HPLC Purity Data

The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.815.20.08
Main Compound 9.2 18950.5 99.81
Impurity 211.520.10.11
Total 18985.8 100.00

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (25 mg) s2 Dissolve in Diluent (50 mL) s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample (10 µL) s3->a1 a2 Gradient Separation (C18 Column) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity assessment.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful hyphenated technique that combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is the method of choice for volatile and thermally stable compounds.[9]

Expertise & Causality: When to Employ GC-MS

This compound has a reported boiling point of 146 °C at 1 Torr, indicating it is sufficiently volatile for GC analysis without derivatization.[13] The primary advantage of GC-MS in this context is its unparalleled ability to identify unknown impurities.[9] While HPLC might show an unknown peak, GC-MS provides a mass spectrum—a molecular fingerprint—that can be used to elucidate the structure of the impurity, which is invaluable for process chemistry and safety assessments. It is particularly adept at detecting residual solvents and low molecular weight, volatile by-products from the synthesis.[4]

Experimental Protocol: A Robust GC-MS Method

This protocol provides a solid foundation for identifying and quantifying volatile impurities.

1. Instrumentation & Consumables:

  • GC-MS System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector (MSD) or equivalent.[14]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Diluent: Dichloromethane or Ethyl Acetate.

2. Chromatographic & Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.[15]

  • MS Source Temperature: 230 °C.

  • Scan Range: m/z 40–450.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen diluent (e.g., Ethyl Acetate).

  • Transfer to a GC vial for analysis.

Data Presentation: Illustrative GC-MS Purity Data

Purity is calculated by area percent, and impurity identity is confirmed by matching the mass spectrum against a library (e.g., NIST).

Peak IDRetention Time (min)Peak AreaArea %Identification (MS)
Impurity 16.18,5400.05Toluene (Residual Solvent)
Main Compound 12.5 17,055,100 99.92 Confirmed by Mass Spectrum
Impurity 213.85,1200.03Related Piperidine By-product
Total 17,068,760 100.00

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample (10 mg) s2 Dissolve in Solvent (10 mL) s1->s2 s3 Transfer to GC Vial s2->s3 a1 Inject & Vaporize (250°C) s3->a1 a2 Temperature Programmed Separation (HP-5ms) a1->a2 a3 EI Ionization (70 eV) & Mass Detection a2->a3 d1 Integrate Chromatogram a3->d1 d2 Identify via MS Library d1->d2 d3 Quantify & Report d2->d3

Caption: Workflow for GC-MS purity and impurity ID.

Part 3: Objective Comparison and Strategic Selection

Choosing between HPLC and GC-MS is not about determining a "better" technique, but rather the fittest for the intended purpose, a core principle of analytical method validation.[7]

FeatureHPLCGC-MSRationale for this compound
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[9][16]Requires volatile and thermally stable compounds.[9][16]The compound is suitable for both, but HPLC is more versatile for unknown, potentially non-volatile impurities or degradants.
Separation Efficiency High, but peaks can be broader. Tunable via mobile/stationary phase.Very high, often yielding sharper peaks and better resolution for volatiles.[9][16]GC may provide faster, higher-resolution separation if all impurities are volatile.
Detection & Identification UV detection is quantitative but not highly specific. LC-MS required for ID.MS provides definitive structural information and identification.[9][14]GC-MS is superior for identifying unknown volatile impurities. HPLC with UV is excellent for routine purity checks and quantification.
Analysis Speed Generally longer run times (10-60 min).[10][17]Can be very fast for simple mixtures (<15 min).[17]GC-MS may offer higher throughput for routine checks of known volatile impurities.
Sample Preparation Simple dissolution is often sufficient.[9]Simple dissolution in a volatile solvent.Both methods feature straightforward sample preparation for this compound.
Cost & Complexity Higher operational cost due to solvent consumption.[10][17]Lower solvent cost (uses carrier gas), but instrumentation can be complex.[17]GC is often more economical for routine testing of volatile analytes.[16]
Authoritative Recommendation

For the comprehensive purity assessment of this compound, a dual-pronged approach is recommended, leveraging the strengths of both techniques:

  • Primary Quality Control (QC) and Stability Testing: HPLC-UV should be the primary method. It is robust, versatile for a wide range of potential impurities (polar, non-polar, high molecular weight), and is the industry standard for release testing and stability studies.[4][9] Its ability to be validated as a stability-indicating method is a key advantage.

  • Impurity Identification and Volatiles Control: GC-MS should be used as a complementary, orthogonal technique. Its strength lies in identifying unknown volatile or semi-volatile process-related impurities and for quantifying residual solvents, which is a separate requirement in pharmaceutical manufacturing.[3][18]

By employing HPLC for routine purity determination and GC-MS for deeper investigation and control of specific impurity classes, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy that ensures the quality and safety of the final pharmaceutical product.

References

Comparative Reactivity Analysis: Benzyl 4-methylenepiperidine-1-carboxylate versus Other N-Protected Piperidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal 4-Methylenepiperidine Scaffold

The 4-methylenepiperidine moiety is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. The reactivity of this functional group, particularly the exocyclic double bond, is significantly influenced by the nature of the protecting group on the piperidine nitrogen. This guide provides a comprehensive comparison of the reactivity of Benzyl 4-methylenepiperidine-1-carboxylate (N-Cbz-4-methylenepiperidine) with other commonly used N-protected analogues, primarily tert-butyl 4-methylenepiperidine-1-carboxylate (N-Boc-4-methylenepiperidine). This analysis is supported by theoretical considerations and available experimental data to aid in the rational design of synthetic strategies.

Executive Summary

The choice of the N-protecting group on the 4-methylenepiperidine ring dictates the reactivity of the exocyclic double bond and the piperidine nitrogen itself. The electron-withdrawing nature of the benzyloxycarbonyl (Cbz) group in this compound decreases the electron density of the double bond compared to the electron-donating tert-butoxycarbonyl (Boc) group. This fundamental electronic difference leads to distinct reactivity profiles, influencing the outcomes of key synthetic transformations.

Key Findings:

  • Electrophilic Addition: The double bond in N-Boc-4-methylenepiperidine is expected to be more nucleophilic and thus more reactive towards electrophiles than in the N-Cbz analogue.

  • Nucleophilic and Cycloaddition Reactions: The more electron-deficient nature of the double bond in N-Cbz-4-methylenepiperidine may enhance its reactivity in reactions such as Michael additions and certain cycloadditions where an electron-poor alkene is favored.

  • Steric Hindrance: The Boc group is sterically more demanding than the Cbz group, which can influence the stereochemical outcome of reactions at the double bond.

  • Deprotection Orthogonality: The Cbz and Boc groups offer orthogonal deprotection strategies (hydrogenolysis for Cbz, acidolysis for Boc), a critical consideration in multi-step syntheses.

Comparative Data

While direct, side-by-side kinetic studies are not extensively available in the literature, the relative reactivity can be inferred from the electronic properties of the protecting groups and spectroscopic data.

Table 1: Physicochemical Properties and Predicted Reactivity

PropertyThis compound (N-Cbz)tert-Butyl 4-methylenepiperidine-1-carboxylate (N-Boc)
Protecting Group Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)
Electronic Effect Electron-withdrawingElectron-donating
Predicted Double Bond Nucleophilicity LowerHigher
Predicted Reactivity towards Electrophiles LowerHigher
Predicted Reactivity in Michael Additions Higher (as acceptor)Lower (as acceptor)
¹³C NMR of Vinylic Carbons (δ, ppm) Estimated ~140 (C) and ~108 (CH₂)140.9 (C) and 106.6 (CH₂)

Note: The ¹³C NMR data for the N-Cbz analogue is an estimation based on the known electron-withdrawing effects of the Cbz group. The downfield shift of the quaternary carbon and the upfield shift of the methylene carbon in the N-Boc analogue are consistent with its electron-donating character.

Experimental Protocols and Reactivity Profiles

The following sections detail common synthetic transformations involving the 4-methylenepiperidine scaffold and discuss the anticipated differences in reactivity based on the N-protecting group.

Electrophilic Additions to the Double Bond

Reactions such as halogenation, epoxidation, and hydroboration-oxidation are fundamental transformations of the exocyclic double bond.

a) Epoxidation

The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spiro-epoxide.

Experimental Protocol: Epoxidation of N-Protected 4-Methylenepiperidine

  • Dissolve the N-protected 4-methylenepiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Comparative Reactivity: Due to the higher electron density of the double bond, N-Boc-4-methylenepiperidine is expected to react faster with m-CPBA than N-Cbz-4-methylenepiperidine.

b) Hydroboration-Oxidation

This two-step procedure allows for the anti-Markovnikov hydration of the double bond, yielding the corresponding 4-(hydroxymethyl)piperidine.

Experimental Protocol: Hydroboration-Oxidation of N-Protected 4-Methylenepiperidine

  • Hydroboration: Dissolve the N-protected 4-methylenepiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (e.g., 3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution). Stir the mixture at room temperature for 1-3 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Comparative Reactivity: Similar to epoxidation, the more electron-rich double bond of N-Boc-4-methylenepiperidine is anticipated to undergo hydroboration at a faster rate .

Catalytic Hydrogenation

Reduction of the exocyclic double bond provides the corresponding 4-methylpiperidine derivative.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve the N-protected 4-methylenepiperidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (from a balloon to high pressure, depending on the scale and protecting group).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Comparative Reactivity: The rate of catalytic hydrogenation can be influenced by both electronic and steric factors. While the electronic differences might play a role, steric hindrance from the bulky Boc group could slightly retard the rate of reaction compared to the Cbz group. However, a significant difference in reactivity is not generally expected under standard hydrogenation conditions. It is important to note that under hydrogenolysis conditions (e.g., Pd/C, H₂), the Cbz group will be cleaved , which can be a desired transformation or an unwanted side reaction depending on the synthetic goal.

Michael Addition

The exocyclic double bond can act as a Michael acceptor, particularly when the nitrogen protecting group is electron-withdrawing.

Experimental Protocol: Michael Addition

  • To a solution of the N-protected 4-methylenepiperidine (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the Michael donor (e.g., a malonate ester, a thiol, or an amine) and a catalytic amount of a suitable base (e.g., sodium ethoxide, DBU).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparative Reactivity: The electron-withdrawing nature of the Cbz group makes the exocyclic double bond of This compound a better Michael acceptor . Therefore, it is expected to be more reactive in this type of transformation compared to the N-Boc analogue.

Ozonolysis

Ozonolysis cleaves the double bond to furnish the corresponding 4-oxopiperidine derivative.

Experimental Protocol: Ozonolysis

  • Dissolve the N-protected 4-methylenepiperidine in a suitable solvent (e.g., DCM, methanol) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Add a reducing agent to work up the ozonide. For the formation of a ketone, dimethyl sulfide (DMS) or triphenylphosphine is commonly used.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Concentrate the reaction mixture under reduced pressure and purify the resulting ketone.

Comparative Reactivity: The rate of ozonolysis is generally sensitive to the electron density of the alkene. Therefore, N-Boc-4-methylenepiperidine is expected to react faster with ozone than N-Cbz-4-methylenepiperidine.

Visualizing Reactivity Differences and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

electronic_effects cluster_cbz N-Cbz Protecting Group cluster_boc N-Boc Protecting Group Cbz Cbz (Benzyl 4-carboxylate) Effect_Cbz Electron-withdrawing (Inductive & Resonance) Cbz->Effect_Cbz -I, -M DoubleBond_Cbz Exocyclic Double Bond (Less Nucleophilic) Effect_Cbz->DoubleBond_Cbz Decreases e⁻ density Boc Boc (tert-Butoxycarbonyl) Effect_Boc Electron-donating (Inductive & Resonance) Boc->Effect_Boc +I, +M DoubleBond_Boc Exocyclic Double Bond (More Nucleophilic) Effect_Boc->DoubleBond_Boc Increases e⁻ density

Caption: Electronic effects of Cbz vs. Boc protecting groups.

reaction_workflow cluster_electrophilic Electrophilic Addition cluster_reduction Reduction cluster_nucleophilic Nucleophilic Addition cluster_cleavage Oxidative Cleavage Start N-Protected 4-Methylenepiperidine Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Hydroboration Hydroboration-Oxidation Start->Hydroboration Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Michael Michael Addition Start->Michael Ozonolysis Ozonolysis Start->Ozonolysis Note_Electrophilic Favored by N-Boc Note_Michael Favored by N-Cbz Note_Ozonolysis Favored by N-Boc

Caption: General reaction pathways for N-protected 4-methylenepiperidines.

Conclusion

The choice between this compound and other N-protected analogues, such as the N-Boc derivative, is a critical decision in synthetic planning. For reactions involving electrophilic attack on the exocyclic double bond, the N-Boc protecting group generally leads to higher reactivity due to its electron-donating nature. Conversely, for reactions where the double bond acts as a Michael acceptor, the electron-withdrawing Cbz group is advantageous. The steric bulk of the Boc group can also play a role in the stereoselectivity of certain reactions. Ultimately, the selection of the protecting group should be guided by the specific transformation desired, the overall synthetic strategy, and the required orthogonality of deprotection steps. This guide provides a framework for making an informed decision to optimize the synthesis of complex molecules based on the versatile 4-methylenepiperidine scaffold.

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of N-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily introduce diverse substituents have made it a focal point for the discovery of novel therapeutic agents. While specific comparative screening data for Benzyl 4-methylenepiperidine-1-carboxylate derivatives is not extensively documented in publicly available literature, a wealth of research on structurally related N-benzylpiperidine derivatives showcases their potential across various therapeutic areas. This guide provides a comparative analysis of the biological activities of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Thymidylate Synthase

A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been investigated as potential anticancer agents. These compounds were designed to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis and a validated target for cancer chemotherapy. The in vitro cytotoxic activity of these compounds was evaluated against human colorectal carcinoma (SW480) and human breast cancer (MCF-7) cell lines.

Table 1: In Vitro Cytotoxicity of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives [1]

CompoundRSW480 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
5a 2-F28.34 ± 1.2835.17 ± 2.15
5b 3-F25.10 ± 1.1530.24 ± 1.89
5c 4-F22.45 ± 1.0728.76 ± 1.55
5d 2-Cl20.18 ± 0.9825.43 ± 1.32
5e 3-Cl18.76 ± 0.8722.19 ± 1.11
5f 4-Cl17.23 ± 0.7620.88 ± 1.04
5g 2-CH₃30.11 ± 1.5438.90 ± 2.54
5h 3-CH₃15.70 ± 0.2816.50 ± 4.90
5i 4-CH₃26.89 ± 1.3332.45 ± 1.98
5j 3-CF₃19.54 ± 0.9124.87 ± 1.27
5-FU -10.21 ± 0.5112.83 ± 0.67

IC₅₀ values are presented as mean ± standard deviation. 5-FU (5-Fluorouracil) was used as a positive control.

The data indicates that the nature and position of the substituent on the benzyl ring significantly influence the cytotoxic activity. Compound 5h , with a methyl group at the 3-position of the benzyl ring, exhibited the most potent activity among the synthesized derivatives, with IC₅₀ values comparable to the standard drug 5-Fluorouracil.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Culture: SW480 and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with medium, were added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Proposed Mechanism of Action: Thymidylate Synthase Inhibition

The cytotoxic effect of these compounds is proposed to be mediated through the inhibition of thymidylate synthase. This leads to the depletion of thymidine triphosphate, a necessary precursor for DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.

Thymidylate_Synthase_Inhibition Compound Benzylpiperidine Derivative (e.g., 5h) TS Thymidylate Synthase (TS) Compound->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity through inhibition of thymidylate synthase.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to assess the potency of these compounds.

Table 2: Antimicrobial Activity (MIC in µg/mL) of N-Benzyl Piperidin-4-one Derivatives

CompoundEscherichia coliAspergillus niger
3a 12.56.25
3b 2512.5
3c 5025
Ciprofloxacin 6.25-
Ketoconazole -6.25

Ciprofloxacin and Ketoconazole were used as standard antibacterial and antifungal drugs, respectively. The original paper did not provide specific structures for 3a, 3b, and 3c, but described them as derivatives of N-benzyl piperidin-4-one.

The results suggest that these N-benzyl piperidin-4-one derivatives possess significant antimicrobial activity, with compound 3a showing the most promising broad-spectrum activity against both the bacterium Escherichia coli and the fungus Aspergillus niger.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[2]
  • Microorganism Culture: Bacterial strains were cultured in Nutrient Broth, and fungal strains were cultured in Sabouraud Dextrose Broth.

  • Serial Dilution: The synthesized compounds were dissolved in DMSO and serially diluted in the respective growth media in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: A standardized inoculum of the test microorganism was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Microorganisms (Bacteria & Fungi) Inoculation Inoculate with Microorganisms Culture->Inoculation Compounds Synthesize & Dissolve N-Benzylpiperidine Derivatives Serial_Dilution Serial Dilution of Compounds in 96-well Plates Compounds->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

This comparative guide highlights the significant therapeutic potential of the N-benzylpiperidine scaffold. Derivatives of this core structure have demonstrated potent activities as anticancer and antimicrobial agents. The biological activity is highly dependent on the nature and position of substituents on the benzyl and piperidine rings, offering a vast chemical space for further exploration and optimization. The provided experimental protocols and mechanistic insights can serve as a valuable resource for researchers in the field of drug discovery and development, guiding the design and screening of new, more effective N-benzylpiperidine-based therapeutic agents. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Crystallographic Guide to Benzyl 4-methylenepiperidine-1-carboxylate Derivatives and Related Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a 4-methylene group and a benzyl carbamate at the 1-position, as seen in Benzyl 4-methylenepiperidine-1-carboxylate, offers a unique structural scaffold with significant potential for drug design. Understanding the precise three-dimensional arrangement of this and related derivatives through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug development.

This guide provides a comparative analysis of the crystallographic data of piperidine derivatives, offering insights into the conformational preferences and solid-state packing of these important structural motifs. While specific crystallographic data for this compound is not publicly available, this guide presents data for comparable piperidine structures to offer valuable structural insights.

Comparative Crystallographic Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one[1]C₂₄H₂₈N₂O₃MonoclinicP2₁/c9.571419.758811.396194.3832148.94
N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-one[1]C₂₆H₃₂N₂O₃OrthorhombicP2₁2₁2₁9.005312.194221.1742902325.194
Piperidine-1-carboximidamide[2]C₆H₁₃N₃MonoclinicP2₁/c12.21935.578410.488591.887714.554
2-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.891830.604212.387892.4263746.88
2-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oximeC₂₄H₂₄N₂OMonoclinicP2₁/c19.5010.4520.34113.437948

Experimental Protocols

The determination of the crystal structure for piperidine derivatives by single-crystal X-ray diffraction involves a standardized workflow.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the Wittig reaction on a suitable N-protected 4-piperidone precursor.

Example Synthesis: A reported method for a related compound, 1-benzyl-4-methylenepiperidine, involves the Wittig reaction using methyl triphenyl phosphonium bromide with 1-benzylpiperidine-4-one. The benzyl group can then be replaced with a benzyl carbamate functionality.

High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. This is often achieved by slow evaporation of the solvent, controlled cooling, or vapor diffusion. The choice of solvent is critical and is determined empirically, with common solvents including ethanol, methanol, acetone, and ethyl acetate.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[3] A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.[1][3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.[3]

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Generalized workflow for X-ray crystallography.

Structure-Property Relationship

The crystallographic data obtained provides a foundation for understanding the relationship between the molecular structure of piperidine derivatives and their physicochemical and biological properties.

structure_property cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties bond_lengths Bond Lengths & Angles packing Crystal Packing bond_lengths->packing conformation Ring Conformation conformation->packing activity Biological Activity conformation->activity substituents Substituent Orientation substituents->packing substituents->activity solubility Solubility packing->solubility structure_determination X-ray Crystallography structure_determination->bond_lengths structure_determination->conformation structure_determination->substituents

Caption: Structure-property relationships in piperidine derivatives.

References

A Comparative Guide to the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-substituted piperidine motif is a ubiquitous scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. The precise installation of substituents at the 4-position is often crucial for modulating pharmacological activity. Consequently, a variety of synthetic strategies have been developed to access these valuable building blocks. This guide provides a comparative analysis of four prominent methods: catalytic hydrogenation of 4-substituted pyridines, reductive amination of 4-piperidones, transition-metal-catalyzed cross-coupling, and the Hofmann-Löffler-Freytag reaction.

Data Presentation

The following table summarizes the key quantitative data for each of the four synthetic routes, providing a direct comparison of their typical performance.

Synthetic RouteKey Reagents & CatalystsSubstrate ExampleProductYield (%)Reaction Time (h)Temperature (°C)
Catalytic Hydrogenation H₂, PtO₂4-Phenylpyridine4-Phenylpiperidine~95%6-10Room Temp
Reductive Amination Aniline, NaBH(OAc)₃1-Boc-4-piperidoneN-Phenyl-1-Boc-4-aminopiperidine85-95%12-24Room Temp
Transition-Metal Cross-Coupling (Negishi) 4-(N-BOC-piperidyl)zinc iodide, Aryl halide, PdCl₂(dppf), CuI4-Iodo-N-Boc-piperidine, Aryl boronic acid4-Aryl-N-Boc-piperidine70-90%12-2425-80
Hofmann-Löffler-Freytag N-chloroamine, H₂SO₄, UV lightN-Chloro-N-methyl-4-pentenylamine1-Methyl-4-chloromethylpiperidine40-60%4-820-50

Synthetic Routes: A Detailed Examination

This section provides a detailed overview of each synthetic method, including a discussion of its advantages and disadvantages, a logical workflow diagram, and a representative experimental protocol.

Catalytic Hydrogenation of 4-Substituted Pyridines

This method offers a direct and atom-economical route to 4-substituted piperidines through the reduction of the corresponding pyridine precursors. The reaction typically employs heterogeneous catalysts, such as platinum oxide (PtO₂) or rhodium on carbon, under a hydrogen atmosphere.[1][2][3]

Advantages:

  • High atom economy.

  • Often proceeds with high yields.

  • Can be carried out under relatively mild conditions with certain catalysts.[4]

Disadvantages:

  • Requires specialized high-pressure hydrogenation equipment.

  • The pyridine nitrogen can act as a catalyst poison.[3]

  • Functional group tolerance can be limited, as other reducible groups may also react.

cluster_0 Catalytic Hydrogenation Workflow Pyridine 4-Substituted Pyridine Reaction Reaction Vessel Pyridine->Reaction Catalyst Catalyst (e.g., PtO₂) Catalyst->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Hydrogen Hydrogen Gas Hydrogen->Reaction Workup Work-up & Purification Reaction->Workup Quench, Extract, Purify Piperidine 4-Substituted Piperidine Workup->Piperidine

Catalytic Hydrogenation Workflow
Experimental Protocol: Catalytic Hydrogenation using PtO₂[1]

A solution of 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor vessel. Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours. Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the catalyst. The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylpiperidine.

Reductive Amination of 4-Piperidones

Reductive amination is a versatile and widely used method for the synthesis of 4-amino-substituted piperidines. This one-pot reaction involves the formation of an iminium ion intermediate from a 4-piperidone and an amine, followed by its reduction with a suitable reducing agent.[5][6]

Advantages:

  • Broad substrate scope with respect to the amine component.

  • Mild reaction conditions are often employed.

  • A one-pot procedure, which simplifies the synthetic workflow.

Disadvantages:

  • Requires the synthesis of the 4-piperidone precursor.

  • The choice of reducing agent is crucial to avoid side reactions, such as the reduction of the starting ketone.

cluster_1 Reductive Amination Workflow Piperidone 4-Piperidone Reaction Reaction Vessel Piperidone->Reaction Amine Primary/Secondary Amine Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Solvent Solvent (e.g., DCE) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Quench, Extract, Purify Product 4-Amino-piperidine Workup->Product

Reductive Amination Workflow
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride[5]

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, and these have been successfully applied to the synthesis of 4-substituted piperidines, particularly 4-arylpiperidines. Methods like the Negishi and Suzuki couplings, as well as the Shapiro reaction followed by cross-coupling, provide versatile entries to these structures.[7][8][9][10]

Advantages:

  • Excellent functional group tolerance.

  • Allows for the introduction of a wide variety of aryl and heteroaryl substituents.

  • Can often be performed under relatively mild conditions.

Disadvantages:

  • Requires the preparation of organometallic reagents, which can be sensitive to air and moisture.

  • The cost of palladium and other transition metal catalysts can be high.

  • Residual metal contamination in the final product can be a concern, especially in a pharmaceutical context.

cluster_2 Cross-Coupling Workflow (Negishi) Piperidylzinc 4-Piperidylzinc Iodide Reaction Reaction Vessel Piperidylzinc->Reaction ArylHalide Aryl Halide/Triflate ArylHalide->Reaction Catalyst Pd/Cu Catalyst Catalyst->Reaction Solvent Solvent (e.g., DMA) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Quench, Extract, Purify Product 4-Arylpiperidine Workup->Product

Cross-Coupling Workflow (Negishi)
Experimental Protocol: Negishi Coupling for 4-Arylpiperidines[8]

In a glovebox, to a solution of 4-(N-BOC-piperidyl)zinc iodide (1.5 eq) in dry N,N-dimethylacetamide (DMA) is added the aryl halide or triflate (1.0 eq), Cl₂Pd(dppf) (5 mol %), and CuI (10 mol %). The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Hofmann-Löffler-Freytag Reaction

This classical photochemical reaction provides a method for the synthesis of pyrrolidines and piperidines from N-haloamines. The reaction proceeds via a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer.[11][12][13]

Advantages:

  • Allows for the formation of the piperidine ring from an acyclic precursor.

  • Can be used to synthesize complex, bridged piperidine systems.

Disadvantages:

  • Often gives moderate yields.

  • The use of strong acids and UV light can limit functional group tolerance.

  • The N-haloamine starting materials can be unstable.

cluster_3 Hofmann-Löffler-Freytag Workflow NHaloamine N-Haloamine Reaction Photoreactor NHaloamine->Reaction Acid Strong Acid (e.g., H₂SO₄) Acid->Reaction UV UV Light UV->Reaction Basification Basification Reaction->Basification Intramolecular Cyclization Piperidine Substituted Piperidine Basification->Piperidine

Hofmann-Löffler-Freytag Workflow
Experimental Protocol: General Procedure for the Hofmann-Löffler-Freytag Reaction[11]

The N-haloamine is dissolved in concentrated sulfuric acid and the solution is irradiated with a UV lamp at a controlled temperature (typically 20-50 °C) for 4-8 hours. The reaction mixture is then carefully poured onto ice and basified with a strong base, such as sodium hydroxide, while cooling. The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude piperidine derivative, which may be further purified by distillation or chromatography.

References

Comparative Analysis of Piperidine Analogs as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: An In Silico and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various piperidine-containing compounds as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key therapeutic target for type 2 diabetes. The comparison integrates in silico molecular docking data with corresponding in vitro experimental results to offer a comprehensive overview of the structure-activity relationships and performance of these analogs. While specific data for Benzyl 4-methylenepiperidine-1-carboxylate analogs is limited in recent literature, this guide focuses on structurally related piperidine derivatives, including benzylpiperidines, to provide valuable insights for rational drug design.

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] This mechanism of action has made DPP-IV an attractive target for the development of oral antihyperglycemic agents.[1]

Data Presentation: In Silico Docking and In Vitro Activity

The following tables summarize the in silico docking scores and corresponding in vitro inhibitory activities (IC50 values) for a selection of piperidine and piperazine analogs against DPP-IV. This allows for a direct comparison of predicted binding affinities with experimentally determined potencies.

Table 1: Comparison of In Silico Docking Scores and In Vitro IC50 Values for Piperidine and Piperazine Analogs as DPP-IV Inhibitors

Compound/AnalogScaffoldKey SubstituentsIn Silico Binding Affinity (ΔG, kcal/mol)In Vitro IC50 (µM)Key Interacting Residues
Lead Compound Piperazine2-benzylNot Reported0.019Glu205, Glu206, Phe357, Ser209
Analog 1 [3]Piperidine4-benzyl-8.91.6 ± 0.04Not specified
Analog 2 [3]Pyrrolidine2-benzylNot Reported0.3 ± 0.03Glu205, Glu206, Phe357, Ser209
Analog 3 [3]PiperazinePhenethyl-8.91.2 ± 0.04Not specified
Analog 4 [3]Piperidine1-benzyl-4-amino-8.94 ± 0.08Lacks interaction with Glu205 and Ser209
Sitagliptin TriazolopiperazineTrifluorophenyl, trifluoromethyl-33.3187 (kcal/mol)FDA ApprovedArg125, Glu205, Glu206, Tyr547, Tyr662, Tyr666

Note: Binding affinity scores from different studies may not be directly comparable due to variations in docking software and protocols.

Experimental Protocols

In Silico Molecular Docking Protocol

Molecular docking studies are essential for predicting the binding mode and affinity of a ligand to a protein target. The general workflow involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.

  • Protein Preparation : The three-dimensional crystal structure of the target protein, DPP-IV, is obtained from the Protein Data Bank (PDB), for instance, PDB ID: 1X70.[3] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : The 2D structures of the piperidine analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation : A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligands in the active site of DPP-IV.[3] The active site is typically defined by a grid box encompassing the key catalytic residues.

  • Analysis of Results : The resulting poses are ranked based on their predicted binding affinities (e.g., Gibbs free energy, ΔG). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[1]

In Vitro DPP-IV Inhibition Assay Protocol

This protocol describes a common fluorescence-based method for determining the in vitro inhibitory activity of compounds against DPP-IV.[4][5][6]

  • Reagent Preparation :

    • Assay Buffer : Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0).[5]

    • DPP-IV Enzyme Solution : Dilute human recombinant DPP-IV enzyme to the desired concentration (e.g., 1.73 mU/mL) in the assay buffer.[5]

    • Substrate Solution : Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (e.g., 200 µM), in the assay buffer.[5]

    • Test Compounds and Positive Control : Dissolve the test compounds (piperidine analogs) and a known DPP-IV inhibitor (e.g., Diprotin A or Sitagliptin) in a suitable solvent like DMSO.[4][6]

  • Assay Procedure (96-well plate format) :

    • Add 26 µL of the test compound solution to the wells of a microplate.[5]

    • Add 24 µL of the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.[5]

    • To initiate the reaction, add 50 µL of the substrate solution to each well.[5]

    • Incubate the plate at 37°C for 30 minutes.[5]

  • Detection :

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6] The cleavage of the AMC group from the substrate by DPP-IV results in a fluorescent signal.

  • Data Analysis :

    • The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (containing only the enzyme and substrate).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against a range of inhibitor concentrations.

Visualizations

G General Workflow for In Silico Screening and In Vitro Validation cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation ligand_db Ligand Database (Piperidine Analogs) docking Molecular Docking ligand_db->docking protein_prep Protein Preparation (DPP-IV) protein_prep->docking hit_selection Hit Selection (Based on Docking Score) docking->hit_selection synthesis Compound Synthesis hit_selection->synthesis dppiv_assay DPP-IV Inhibition Assay synthesis->dppiv_assay ic50 IC50 Determination dppiv_assay->ic50 sar SAR Analysis ic50->sar

Caption: Workflow for inhibitor discovery.

G DPP-IV Signaling Pathway in Glucose Homeostasis cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream food Food Intake glp1_gip Active GLP-1 & GIP (Incretins) food->glp1_gip insulin Insulin Secretion (β-cells) glp1_gip->insulin Stimulates glucagon Glucagon Secretion (α-cells) glp1_gip->glucagon Inhibits dpp4 DPP-IV glp1_gip->dpp4 Degradation glucose_uptake Glucose Uptake (Muscle, Fat) insulin->glucose_uptake hepatic_glucose ↓ Hepatic Glucose Production insulin->hepatic_glucose glucagon->hepatic_glucose Stimulates inactive_glp1 Inactive GLP-1 & GIP dpp4->inactive_glp1 inhibitor Piperidine Analog (DPP-IV Inhibitor) inhibitor->dpp4 Inhibition blood_glucose ↓ Blood Glucose glucose_uptake->blood_glucose Lowers hepatic_glucose->blood_glucose Lowers

Caption: DPP-IV's role in glucose regulation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in the design of potent and selective inhibitors for a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-containing inhibitors targeting key enzymes and receptors implicated in various diseases. The information presented herein, supported by experimental data, aims to inform the rational design of next-generation piperidine-based therapeutics.

Piperidine Inhibitors of Acetylcholinesterase (AChE)

Therapeutic Relevance: Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain.[1][2]

Structure-Activity Relationship Highlights:

The SAR of piperidine-based AChE inhibitors often revolves around a central piperidine ring that mimics the quaternary ammonium group of acetylcholine, allowing it to bind to the catalytic anionic site (CAS) of the enzyme. Key structural modifications influencing potency include:

  • Substitution on the Piperidine Nitrogen: A benzyl group on the piperidine nitrogen is a common feature, with substitutions on the benzyl ring significantly impacting activity.

  • Linker and Aromatic Group: A linker, often an ethyl or methyl group, connects the piperidine to a larger aromatic system that interacts with the peripheral anionic site (PAS) of AChE. The nature and substitution pattern of this aromatic group are critical for high affinity. For instance, the replacement of a 2-isoindoline moiety with an indanone moiety can be well-tolerated.[3]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can play a crucial role in determining binding affinity and selectivity.

Compound/ScaffoldTargetIC50 (nM)Key Structural Features
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE5.7Benzylpiperidine core with a dimethoxyindanone moiety.[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56Benzylpiperidine with a bulky benzoyl group.[4]
Semi-synthetic piperidine alkaloid (analogue 7)Rat brain AChE7320Designed from natural (-)-3-O-acetyl-spectaline.[5]
Semi-synthetic piperidine alkaloid (analogue 9)Rat brain AChE15100Designed from natural (-)-spectaline.[5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the rate of thiocholine production from the hydrolysis of acetylthiocholine.[6][7][8]

Materials:

  • Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test inhibitor compounds

  • AChE enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the piperidine inhibitor compounds.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor to each well.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values are then determined from the dose-response curves.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Inhibitor Piperidine Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Cholinergic signaling at the synapse and the inhibitory action of piperidine-based AChE inhibitors.

Piperidine Inhibitors of Farnesyltransferase (FTase)

Therapeutic Relevance: Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell growth and proliferation.[9][10] FTase inhibitors are being investigated as potential anti-cancer agents.

Structure-Activity Relationship Highlights:

The development of potent piperidine-based FTase inhibitors has revealed several key SAR trends:

  • Piperidine Core: Conversion of a piperidin-2-one core to a piperidine core can lead to a significant increase in potency.[11]

  • Substituents on the Piperidine Ring: All four substituent positions on the piperidine ring have been shown to be important for inhibitory activity.

  • Nitrogen Substitution: A 3-pyridylmethyl group at the N-1 position is often crucial for activity.[6]

  • Stereochemistry: The stereochemistry of the piperidine ring is critical, with the (+)-enantiomers often exhibiting significantly higher potency.[6][11]

Compound/ScaffoldTargetIC50 (nM)Key Structural Features
Piperidine derivative 1FTase420Initial hit from a combinatorial library.[6]
(+)-8FTase1.9Optimized piperidine core with four key substituents.[6][11]
Experimental Protocol: Farnesyltransferase Activity Assay

A common method for measuring FTase activity is a fluorescence-based assay.[3][12][13][14]

Materials:

  • Recombinant Farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the piperidine inhibitor compounds.

  • In a 96-well black plate, add the assay buffer, FPP, dansylated peptide substrate, and the test inhibitor.

  • Initiate the reaction by adding the FTase enzyme.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

  • The inhibitory activity is determined by the decrease in fluorescence signal in the presence of the inhibitor compared to the control.

Signaling Pathway: Ras Farnesylation and Downstream Signaling

Ras_Farnesylation RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GEF FTase Farnesyltransferase (FTase) Membrane Plasma Membrane Ras_GTP->Membrane Localizes to Raf Raf Ras_GTP->Raf FTase->Ras_GDP Farnesylates Inhibitor Piperidine Inhibitor Inhibitor->FTase Inhibits Farnesyl_PP Farnesyl Pyrophosphate MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of Ras farnesylation by piperidine-based FTase inhibitors disrupts downstream signaling.

Piperidine-based Opioid Receptor Modulators

Therapeutic Relevance: Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics used in the management of severe pain.[15] The development of balanced MOR agonists and delta-opioid receptor (DOR) antagonists is an area of active research to achieve potent analgesia with reduced side effects.

Structure-Activity Relationship Highlights:

The SAR of piperidine-based opioid receptor ligands is complex and highly dependent on the substitution pattern:

  • Core Scaffold: Replacing a tetrahydroquinoline core with a piperidine or piperazine can simplify synthesis and improve solubility.[16]

  • Side Chain Length and Flexibility: The length and flexibility of the side chain attached to the piperidine or piperazine core significantly influence binding affinity and efficacy at both MOR and DOR.[16]

  • Aromatic Moiety: A 3-hydroxyphenyl group or a substituted tyrosine moiety is a common feature that interacts with the receptor binding pocket.

Compound/ScaffoldTargetKi (nM)Efficacy
MorphineMOR / DOR6.3 / 171Agonist (MOR)
Benzylpiperidine analog 52MOR / σ1R56.4 / 11.0Dual Ligand[17]
4-substituted piperidines (analogs 4-6, 9-12)MOR / DORImproved potency at MOR compared to morphineAgonist (MOR) / Antagonist (DOR)[16]
Experimental Protocol: GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like opioid receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.[18][19][20]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR)

  • [35S]GTPγS

  • GDP

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

  • Test agonist/antagonist compounds

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the test compound (agonist or antagonist) and GDP in the assay buffer.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the mixture to allow for [35S]GTPγS binding to the activated G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

  • The potency and efficacy of agonists are determined from concentration-response curves.

Signaling Pathway: Opioid Receptor Activation

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Piperidine Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_protein Gα(i/o)βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels G_protein->Ion_Channel Modulates cAMP ↓ cAMP Cellular_Response Analgesia cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: G-protein coupled signaling cascade initiated by the binding of a piperidine agonist to the μ-opioid receptor.

Piperidine Inhibitors of Protein Kinases (ALK and Akt)

Therapeutic Relevance: Anaplastic lymphoma kinase (ALK) and Protein Kinase B (Akt) are key nodes in signaling pathways that drive cell proliferation and survival in many cancers.[16][21] Piperidine-based inhibitors of these kinases are promising anti-cancer agents.

Structure-Activity Relationship Highlights:

  • ALK Inhibitors: Piperidine carboxamide derivatives have been identified as potent ALK inhibitors. The SAR is often explored through 3D-QSAR modeling to understand the influence of steric, electrostatic, and hydrophobic properties of substituents on the piperidine ring and the carboxamide moiety.[1][9]

  • Akt Inhibitors: 3D-QSAR studies on piperidine derivatives as Akt inhibitors have highlighted the structural requirements for potent inhibition, guiding the design of new analogs with improved activity.[18][22]

Compound/ScaffoldTargetIC50 (µM)Key Structural Features
Piperidine carboxamide 1ALK0.174Identified from high-throughput screening.[9]
Experimental Protocol: In Vitro Kinase Assay

Kinase activity assays are typically performed using either radioactive or non-radioactive methods to measure the phosphorylation of a substrate peptide or protein.[11][23][24]

Materials:

  • Recombinant active kinase (e.g., ALK, Akt)

  • Kinase-specific substrate (e.g., a peptide or protein like GSK-3 for Akt)

  • ATP (and [γ-32P]ATP for radioactive assays)

  • Kinase assay buffer

  • Test inhibitor compounds

  • Method for detecting phosphorylation (e.g., phosphospecific antibody for ELISA or Western blot, or scintillation counting for radioactive assays)

Procedure:

  • Prepare serial dilutions of the piperidine inhibitor compounds.

  • In a suitable reaction vessel (e.g., microplate well), combine the kinase, its substrate, and the test inhibitor in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at an optimal temperature for a specific period.

  • Terminate the reaction.

  • Detect and quantify the amount of substrate phosphorylation.

  • The inhibitory effect is determined by the reduction in phosphorylation in the presence of the inhibitor.

Signaling Pathways: ALK and PI3K/Akt

Kinase_Signaling cluster_alk ALK Signaling cluster_akt PI3K/Akt Signaling ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K_A PI3K ALK->PI3K_A RAS_A RAS ALK->RAS_A ALK_Inhibitor Piperidine ALK Inhibitor ALK_Inhibitor->ALK Inhibits PI3K_B PI3K Akt Akt PI3K_B->Akt Activates mTOR mTOR Akt->mTOR Apoptosis ↓ Apoptosis Akt->Apoptosis Akt_Inhibitor Piperidine Akt Inhibitor Akt_Inhibitor->Akt Inhibits Proliferation_A ↑ Proliferation mTOR->Proliferation_A HDAC_Function cluster_chromatin Chromatin cluster_gene_expression Gene Expression Histone Histone Tail (Lysine) Acetyl_group Open_Chromatin Open Chromatin (Euchromatin) Histone->Open_Chromatin Closed_Chromatin Closed Chromatin (Heterochromatin) Histone->Closed_Chromatin HAT HAT HAT->Histone Acetylation HDAC HDAC HDAC->Histone Deacetylation Inhibitor Piperidine Inhibitor Inhibitor->HDAC Inhibits Transcription_On Gene Transcription ON Open_Chromatin->Transcription_On Transcription_Off Gene Transcription OFF Closed_Chromatin->Transcription_Off

References

A Researcher's Guide to Commercially Available Piperidine Building Blocks: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality starting materials is a critical first step in the synthesis of novel therapeutics. Piperidine scaffolds are a cornerstone in medicinal chemistry, featuring in a vast array of FDA-approved drugs. This guide provides an objective comparison of commercially available piperidine building blocks, offering insights into purity, cost, and performance to aid in making informed procurement decisions.

This guide presents a comparative analysis of three widely used piperidine building blocks: (S)-1-Boc-3-aminopiperidine, 4-Boc-aminopiperidine, and N-Boc-piperidine-4-carboxylic acid. The data herein is compiled from various suppliers to provide a comprehensive overview. Furthermore, this guide details standardized experimental protocols for the characterization and performance evaluation of these building blocks and visualizes key signaling pathways where piperidine derivatives have shown significant activity.

Comparative Analysis of Piperidine Building Blocks

The following tables provide a summary of purity and pricing information for three popular piperidine building blocks from various commercial suppliers. It is important to note that prices are subject to change and may vary based on the quantity purchased. Purity levels are as reported by the suppliers.

Table 1: Comparison of Commercially Available (S)-1-Boc-3-aminopiperidine

SupplierCatalog NumberPurityPrice (USD/gram)
Sigma-Aldrich19929-1G-F≥98.0% (TLC)~$109.00
Chem-Impex29337≥98%~$85.00
AChemBlockA-10297%~$75.00
ChemSceneCS-D0649≥97%~$60.00

Table 2: Comparison of Commercially Available 4-Boc-aminopiperidine

SupplierCatalog NumberPurityPrice (USD/gram)
Sigma-Aldrich54093596%$42.00[1]
Sigma-Aldrich64004297%$46.90
SynthonixA000697.0%$0.90 (for 100g)[2]
Apollo ScientificOR080797%~$0.65 (for 100g)[3]
ChemicalBookMultiple99.5% (HPLC)~$1.00 (for 1kg)[4]

Table 3: Comparison of Commercially Available N-Boc-piperidine-4-carboxylic acid

SupplierCatalog NumberPurityPrice (USD/gram)
Thermo Scientific ChemicalsAC38133001098%~$25.00
Apollo ScientificOR12306>97%~$0.16 (for 500g)[5]
ChemicalBookMultiple99%~$10.00 (for 1kg)[6]
RNR Biosciences Pvt. Ltd.-98%-
SAKEM LLP-98%-

Experimental Protocols

To ensure consistent and reproducible results, standardized protocols for the characterization and performance evaluation of piperidine building blocks are essential.

Protocol 1: Purity and Identity Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Dissolve 5-10 mg of the piperidine building block in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the specific piperidine derivative.

    • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum to confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the compound. The measured mass should correspond to the calculated molecular weight of the piperidine building block.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method to assess the purity of the building block. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Purity is determined by the area percentage of the main peak.

    • Gas Chromatography (GC): For volatile piperidine derivatives, GC can be used to determine purity. A non-polar or medium-polarity capillary column is typically employed.

Protocol 2: Benchmarking Performance in a Standard Amide Coupling Reaction

This protocol provides a standardized method to compare the performance of different amine-containing piperidine building blocks in a common amide coupling reaction.

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq., e.g., benzoic acid) in a suitable solvent (e.g., DMF or DCM, 0.5 M).

    • Add a coupling agent (1.1 eq., e.g., HATU or HBTU) and a non-nucleophilic base (2.0 eq., e.g., DIPEA).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the piperidine building block (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. Record the reaction time.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Performance Metrics:

    • Yield: Calculate the isolated yield of the pure amide product.

    • Reaction Time: Note the time required for the reaction to reach completion.

    • Purity of Product: Assess the purity of the final product by HPLC and NMR.

Key Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing compounds are known to interact with a variety of biological targets and signaling pathways. Below are diagrams of two critical pathways, the PI3K/Akt and NF-κB pathways, which are frequently modulated by piperidine derivatives in the context of drug discovery.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->PI3K Piperidine_Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine-based drugs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Activates Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->IKK_complex

References

A Researcher's Guide to Validating Reaction Products with 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a critical checkpoint in the discovery pipeline. While 1D NMR provides a foundational overview, complex molecular architectures often necessitate the resolving power of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers an objective comparison of the most prevalent 2D NMR techniques, supported by experimental data, to empower informed decisions in the structural elucidation of reaction products.

Two-dimensional NMR experiments enhance spectral resolution by spreading nuclear correlations across a second frequency dimension, mitigating the signal overlap often encountered in 1D spectra of complex molecules.[1][2][3] The strategic application of a suite of 2D NMR experiments can provide a comprehensive and unambiguous determination of a molecule's constitution and stereochemistry.[4][5] This guide will delve into the principles, performance, and practical application of four key techniques: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is dictated by the specific structural questions at hand. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of small molecules, providing a framework for choosing the most appropriate experiment(s) for a given structural challenge.

ExperimentInformation ObtainedTypical Experiment Time (Small Molecule)Relative SensitivityTypical Resolution (¹H)Key Application in Structure Validation
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling)[6][7]5 minutes - 2 hours[8]HighGoodIdentifying neighboring protons and tracing out spin systems.[8]
HSQC ¹H-¹³C (or other heteronuclei) one-bond correlations[6][7]15 minutes - 4 hoursModerate to HighGood to ExcellentAssigning protons to their directly attached carbons.[3]
HMBC ¹H-¹³C (or other heteronuclei) correlations over 2-4 bonds[6][7]30 minutes - 8 hoursLow to ModerateGoodConnecting spin systems across quaternary carbons and heteroatoms.[4]
NOESY ¹H-¹H correlations through space (Nuclear Overhauser Effect)[6][7]1 - 12 hoursLowModerate to GoodDetermining spatial proximity of protons, crucial for stereochemistry and conformation.

Logical Workflow for Structure Elucidation

A systematic approach is crucial for efficiently elucidating the structure of a novel compound. The following diagram illustrates a typical workflow, starting from basic 1D NMR and progressing through a series of 2D experiments to build a complete structural picture.

G General Workflow for Structure Validation using 2D NMR cluster_1D Initial Analysis cluster_2D_backbone Building the Carbon Skeleton cluster_3D Determining 3D Structure cluster_final Final Structure 1D_Proton 1D ¹H NMR COSY COSY 1D_Proton->COSY Identify ¹H Spin Systems HSQC HSQC 1D_Proton->HSQC 1D_Carbon 1D ¹³C NMR 1D_Carbon->HSQC Correlate ¹H and ¹³C HMBC HMBC COSY->HMBC Connect Spin Systems HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Confirm Connectivity & Propose Planar Structure Structure Validated 3D Structure NOESY->Structure Define Stereochemistry & Conformation

Caption: A logical workflow for structure elucidation using 2D NMR.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality data. Below are generalized protocols for the key 2D NMR experiments. Note that specific parameters may need to be optimized based on the sample, solvent, and available spectrometer.

Correlation Spectroscopy (COSY)
  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.[6][7]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Ensure the solution is free of particulate matter.

  • Key Acquisition Parameters:

    • Pulse Program: cosygpqf (or equivalent gradient-selected COSY)

    • Number of Scans (ns): 2-8

    • Acquisition Time (aq): 0.2 - 0.4 s

    • Relaxation Delay (d1): 1-2 s

    • Spectral Width (sw): Optimized to contain all proton signals.

    • Number of Increments (t1): 256-512

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

Heteronuclear Single Quantum Coherence (HSQC)
  • Objective: To correlate protons with their directly attached heteronuclei (typically ¹³C).[6][7]

  • Sample Preparation: Dissolve 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

  • Key Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC with gradient selection)

    • Number of Scans (ns): 4-16

    • Acquisition Time (aq): 0.1 - 0.2 s

    • Relaxation Delay (d1): 1-2 s

    • Spectral Width (sw): Optimized for both ¹H and ¹³C dimensions.

    • Number of Increments (t1): 128-256

    • One-bond coupling constant (¹JCH): Typically set to 145 Hz for sp³ carbons and 165 Hz for sp² carbons.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)
  • Objective: To identify long-range correlations (2-4 bonds) between protons and heteronuclei.[6][7]

  • Sample Preparation: A more concentrated sample (20-50 mg) is often beneficial due to the lower sensitivity of this experiment.

  • Key Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)

    • Number of Scans (ns): 8-64

    • Acquisition Time (aq): 0.2 - 0.4 s

    • Relaxation Delay (d1): 1.5-2.5 s

    • Spectral Width (sw): Optimized for both ¹H and ¹³C dimensions.

    • Number of Increments (t1): 256-512

    • Long-range coupling constant (nJCH): Optimized for a range of couplings, typically 4-8 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Magnitude calculation is often used, so phasing may not be required.

Nuclear Overhauser Effect Spectroscopy (NOESY)
  • Objective: To identify protons that are close to each other in space (typically < 5 Å), irrespective of through-bond connectivity.[6][7]

  • Sample Preparation: 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent. The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.

  • Key Acquisition Parameters:

    • Pulse Program: noesygpph (or equivalent gradient-selected NOESY with presaturation)

    • Number of Scans (ns): 8-32

    • Acquisition Time (aq): 0.2 - 0.4 s

    • Relaxation Delay (d1): 1-2 s

    • Mixing Time (d8): This is a critical parameter and may need to be optimized. Typical values range from 300 ms to 800 ms for small molecules.

    • Spectral Width (sw): Optimized to contain all proton signals.

    • Number of Increments (t1): 256-512

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

Interplay of 2D NMR Techniques in Structure Validation

The power of 2D NMR lies in the synergistic interpretation of data from multiple experiments. The following diagram illustrates the relationships between the information provided by each technique in the process of assembling a molecular structure.

G Information Interconnectivity in 2D NMR-based Structure Validation COSY COSY (¹H-¹H through-bond, 2-3 bonds) HMBC HMBC (¹H-¹³C through-bond, 2-4 bonds) COSY->HMBC Defines Spin Systems NOESY NOESY (¹H-¹H through-space) COSY->NOESY Identifies Protons within Spin Systems HSQC HSQC (¹H-¹³C through-bond, 1 bond) HSQC->HMBC Assigns Protons to Carbons Structure Complete 3D Structure HMBC->Structure Connects Fragments, Defines Carbon Skeleton NOESY->Structure Determines Stereochemistry and Conformation

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl 4-methylenepiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Benzyl 4-methylenepiperidine-1-carboxylate (CAS No. 138163-12-9) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety standards and fostering a culture of trust and diligence in laboratory operations.

Immediate Safety and Handling Protocols

Hazard Profile:

Based on available information, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and in a controlled environment.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[2]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[2]
Respiratory Protection N95 Respirator or HigherRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any novel or specialized research chemical, must adhere to a stringent and cautious methodology.[2] The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Waste Segregation and Collection:

  • Isolate all waste containing this compound. This includes the pure compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions.

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical, be free from leaks or cracks, and have a secure, tight-fitting lid.[2]

  • Never mix this waste with incompatible materials. For instance, keep it separate from strong oxidizing agents.

2. Waste Container Labeling:

  • Clearly label the waste container with the full chemical name: "this compound". Chemical abbreviations are not acceptable.[2]

  • Include the CAS number (138163-12-9) .

  • Indicate any known or suspected hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation," "Respiratory Irritant").

  • Note the date when the first item of waste was placed in the container.[2]

3. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be well-ventilated and located away from general laboratory traffic and incompatible materials.[2]

  • Conduct regular weekly inspections of the SAA to check for any container leakage or degradation.[2]

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular solid waste. [2]

  • The disposal of this compound must be handled by a licensed and professional hazardous waste disposal service. [2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure compliance with all federal, state, and local regulations.

Experimental Protocols: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform the relevant safety officer or your supervisor.

  • Control the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Decontamination:

    • Carefully collect the absorbent material and any contaminated debris.

    • Place all materials into a designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials must also be disposed of as hazardous waste.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste into Dedicated Container don_ppe->segregate_waste label_container Label Container Correctly (Full Name, CAS, Hazards, Date) segregate_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs prof_disposal Professional Hazardous Waste Disposal contact_ehs->prof_disposal end End: Safe and Compliant Disposal prof_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Benzyl 4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Benzyl 4-methylenepiperidine-1-carboxylate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. The following guidance is based on safety data for structurally related piperidine compounds and serves as a comprehensive safety resource.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times to protect from splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1]
Skin Chemical-Resistant GlovesButyl rubber gloves are recommended for prolonged contact, offering a breakthrough time of over 480 minutes against piperidine. For splash protection, nitrile rubber gloves with a breakthrough time of over 120 minutes are suitable.[2] Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA standard laboratory coat should be worn to prevent skin exposure. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Handling, Storage, and Disposal

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] All necessary PPE should be inspected and worn correctly.

  • Weighing and Transferring : Conduct all weighing and transferring of the compound within a chemical fume hood to minimize inhalation exposure.

  • Spill Prevention : Use secondary containment (e.g., a tray) when transporting the chemical within the laboratory.

  • Avoidance of Contamination : Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.

Storage
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities : Store away from strong oxidizing agents.

  • Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Solid Waste : Collect any solid waste (e.g., contaminated paper towels, gloves) in a designated, labeled hazardous waste container.

    • Liquid Waste : Collect any liquid waste in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management : Keep waste containers closed when not in use. Store in a designated satellite accumulation area.

  • Pickup and Disposal : Arrange for a licensed hazardous waste disposal company to pick up the waste. Provide them with a complete and accurate waste manifest.

Experimental Protocols: General Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe storage_seal Tightly Seal and Label Container cleanup_ppe->storage_seal Final Step storage_store Store in a Cool, Dry, Ventilated Area storage_seal->storage_store

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Benzyl 4-methylenepiperidine-1-carboxylate

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